NEUROPEPTIDE K, PORCINE
Description
BenchChem offers high-quality NEUROPEPTIDE K, PORCINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NEUROPEPTIDE K, PORCINE including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
106441-70-7 |
|---|---|
Molecular Formula |
C175H284N52O52S |
Molecular Weight |
4271.7 |
Origin of Product |
United States |
Foundational & Exploratory
biological function of Neuropeptide K in porcine nervous system
An In-Depth Technical Guide to the Biological Function of Neuropeptide K in the Porcine Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide K (NPK), a 36-amino acid member of the tachykinin peptide family, was first isolated from the porcine brain, where it is present in high concentrations.[1] As an N-terminally extended form of Neurokinin A (NKA), NPK is a product of the preprotachykinin-A (PPT-A) gene and functions as a key signaling molecule in the porcine nervous system. This technical guide provides a comprehensive overview of the molecular biology, neuroanatomical distribution, receptor pharmacology, and physiological functions of NPK in the domestic pig (Sus scrofa domesticus). We synthesize current knowledge to highlight its roles in nociception, autonomic regulation, and enteric neurotransmission, presenting the porcine model as a critical translational tool for neuroscience research. This document also provides detailed experimental protocols for the study of NPK, underscoring the causality behind methodological choices to ensure scientific rigor and reproducibility.
Introduction: The Tachykinin Family and the Discovery of Neuropeptide K
The tachykinins are a family of neuropeptides characterized by a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH₂) and a remarkable ability to elicit rapid contractions in smooth muscle tissue.[2][3] The family's classical members in mammals are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides are derived from two distinct genes: preprotachykinin-A (PPT-A), which encodes for SP, NKA, and NPK, and preprotachykinin-B (PPT-B), which encodes for NKB.[1][4]
In 1985, a novel 36-amino acid tachykinin was isolated from extracts of porcine brain.[1] This peptide, named Neuropeptide K, was identified as an N-terminally extended version of NKA.[1][2][5] Its discovery revealed an additional layer of complexity in the processing of the PPT-A gene and suggested that NPK could serve as both a stable, potent tachykinin agonist in its own right and as a precursor for the generation of NKA.[1][6] The pig, therefore, is not just a subject of study but the original source from which this important neuromodulator was identified, making it a uniquely relevant model for investigating its function.
Molecular Biology: The Preprotachykinin-A (PPT-A) Gene and its Porcine Products
Neuropeptide K originates from the TAC1 gene, which encodes the PPT-A precursor protein.[7] Alternative splicing of the primary TAC1 transcript results in different mRNA variants, which, after translation, undergo extensive post-translational processing to yield several biologically active peptides.
The β-PPT-A precursor contains the sequences for both SP and NKA. NPK is generated when cleavage at a monobasic site C-terminal to the NKA sequence is accompanied by cleavage further upstream, releasing the full 36-amino acid peptide. Further processing can then cleave NPK to yield the 10-amino acid NKA.[5]
Evidence from other species, such as the guinea pig, suggests that this processing is highly regulated and can be tissue-specific. For instance, in the enteric nervous system, NPK may be the primary form synthesized in the neuronal cell body, with subsequent conversion to NKA occurring during axonal transport and packaging into synaptic vesicles.[6] This differential processing allows for a fine-tuning of neuronal signaling, as the larger NPK molecule may have distinct diffusion properties, receptor interactions, or susceptibility to enzymatic degradation compared to NKA.
Neuroanatomical Distribution of NPK in the Porcine Nervous System
The functional impact of a neuropeptide is dictated by its location. While direct immunohistochemical mapping of NPK in the porcine brain is limited, its distribution can be reliably inferred from studies mapping its precursor products, primarily SP, and its cognate receptors.
Central Nervous System (CNS)
Radioimmunoassay (RIA) studies have provided a quantitative map of tachykinin distribution in the pig CNS. These findings point to a significant role for PPT-A-derived peptides in key regulatory centers.[8]
| CNS Region | Tachykinin (Substance P) Level | Putative Function Association | Reference |
| Medial Basal Hypothalamus | High | Neuroendocrine control, autonomic regulation | [8] |
| Preoptic Area | High | Thermoregulation, reproductive behavior, autonomic function | [8] |
| Brain Stem | High | Cardiovascular and respiratory control, pain modulation | [8] |
| Dorsal Horn (Spinal Cord) | High | Nociceptive signal processing | [8] |
| Medial Habenular Nucleus | Positive (Cell Bodies) | Limbic system modulation, circadian rhythm | [9] |
| Pineal Gland | Positive (Fibers) | Modulation of melatonin secretion | [9] |
The high concentration of tachykinins in the dorsal horn of the spinal cord is particularly noteworthy.[8] This region is the primary integration center for sensory information, including pain signals from the periphery. The presence of PPT-A products here strongly implicates NPK in the modulation of nociception. Furthermore, the significant levels in hypothalamic and brainstem autonomic centers suggest a role in central control of cardiovascular, respiratory, and endocrine functions.[8]
Peripheral Nervous System (PNS)
In the periphery, NPK and other tachykinins are prominently expressed within the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. A detailed quantitative analysis of SP-immunoreactive (IR) neurons in the porcine colon reveals a complex and functionally diverse population.[10]
-
High Density in Submucosal Plexuses: The highest density of tachykinin-producing neurons is found in the inner submucosal plexus, where they constitute roughly one-third of all neurons.[10] These neurons are positioned to regulate mucosal secretion, local blood flow, and epithelial transport.
-
Co-localization with Other Neurotransmitters: The majority of these neurons are cholinergic, co-expressing choline acetyltransferase (ChAT), indicating a role in excitatory neurotransmission. A smaller subset co-expresses neuronal nitric oxide synthase (nNOS), suggesting involvement in inhibitory or modulatory pathways.[4][10] This neurochemical diversity highlights the multifunctional nature of tachykinin signaling in the gut.
Receptor Pharmacology and Intracellular Signaling
Tachykinins exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[9][11] While there is some cross-reactivity, the endogenous ligands show preferential affinity:
-
NK1 Receptor: Highest affinity for Substance P.
-
NK2 Receptor: Highest affinity for NKA.
-
NK3 Receptor: Highest affinity for NKB.
As an extended form of NKA, Neuropeptide K is a potent agonist at the NK2 receptor .[12][13] Activation of the NK2 receptor initiates a canonical Gq-protein signaling cascade.
The NK2 Receptor Signaling Pathway
The binding of NPK to the NK2 receptor induces a conformational change, leading to the activation of the associated heterotrimeric G protein, Gαq. This initiates a well-defined intracellular signaling cascade.[1][10]
-
Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from its βγ subunits.
-
Phospholipase C (PLC) Stimulation: Gαq-GTP activates the enzyme Phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
DAG and the elevated intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC), which phosphorylates numerous target proteins, leading to changes in neuronal excitability, gene expression, and neurotransmitter release.
-
Conclusion and Future Directions
Neuropeptide K is a significant product of the PPT-A gene in the porcine nervous system. First identified in the pig brain, its distribution in key CNS and PNS regions points to critical roles in nociception, autonomic control, and enteric regulation. Acting primarily through the NK2 receptor and a Gq-protein signaling cascade, NPK functions as a potent excitatory neuromodulator.
The pig provides an invaluable large-animal model for NPK research due to its physiological and anatomical similarities to humans. However, significant knowledge gaps remain. Future research should prioritize:
-
High-Resolution Mapping: Direct, high-resolution immunohistochemical mapping of NPK itself (distinct from SP and NKA) throughout the porcine CNS is needed to fully delineate its neuroanatomical circuits.
-
Direct Functional Studies: The application of in vivo electrophysiology and microdialysis, or in vitro slice electrophysiology, is essential to move from putative to established functions within the porcine brain and spinal cord.
-
Behavioral Pharmacology: The development of behavioral assays in pigs to test the effects of specific NK2 receptor agonists and antagonists will be crucial for understanding NPK's role in complex behaviors like pain perception and anxiety.
By leveraging the strengths of the porcine model and applying modern neuroscience techniques, the full scope of Neuropeptide K's function can be elucidated, paving the way for novel therapeutic strategies targeting the tachykinin system.
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Parvizi, N., et al. (1991). Distribution of substance P, GnRH, Met-enkephalin in the central nervous system of the pig. Brain Research Bulletin, 26(4), 511-514. [Link]
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Przybylska-Gornowicz, B., et al. (2002). Immunohistochemical localization of substance P in the pineal gland of the domestic pig. Folia Histochemica et Cytobiologica, 40(3), 297-301. [Link]
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Hua, X. Y., et al. (1987). Neurokinin A in capsaicin-sensitive neurons of the guinea-pig inferior mesenteric ganglia: an additional putative mediator for the non-cholinergic excitatory postsynaptic potential. Neuroscience, 23(2), 747-757. [Link]
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Mazzoni, M., et al. (2023). Distribution, quantification, and characterization of substance P enteric neurons in the submucosal and myenteric plexuses of the porcine colon. American Journal of Physiology-Gastrointestinal and Liver Physiology, 325(5), G533-G547. [Link]
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Tran, M. T., et al. (2020). Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. Cellular and Molecular Life Sciences, 77(3), 547-564. [Link]
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Plamboeck, A., et al. (2005). Tachykinins stimulate release of peptide hormones (glucagon-like peptide-1) and paracrine (somatostatin) and neurotransmitter (vasoactive intestinal polypeptide) from porcine ileum through NK-1 receptors. Regulatory Peptides, 124(1-3), 149-155. [Link]
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Buck, S. H., et al. (1991). Comparison of the effects of neuropeptide K and neuropeptide gamma with neurokinin A at NK2 receptors in the hamster urinary bladder. Life Sciences, 49(20), 1479-1485. [Link]
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Jana, B., et al. (2022). Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus. International Journal of Molecular Sciences, 23(21), 13203. [Link]
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Parker, D. (1996). Tachykinin-mediated modulation of sensory neurons, interneurons, and synaptic transmission in the lamprey spinal cord. Journal of Neurophysiology, 76(6), 4031-4042. [Link]
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McGuire, M. K., et al. (2021). Localization of kisspeptin, NKB, and NK3R in the hypothalamus of gilts treated with the progestin altrenogest. Biology of Reproduction, 105(4), 1084-1096. [Link]
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Lindefors, N., et al. (1988). Conversion of neuropeptide K to neurokinin A and vesicular colocalization of neurokinin A and substance P in neurons of the guinea pig small intestine. Journal of Neurochemistry, 51(3), 897-902. [Link]
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Hall, A. K., et al. (1989). Facilitation by tachykinins of neurotransmission in guinea-pig pulmonary parasympathetic nerves. British Journal of Pharmacology, 97(1), 274-280. [Link]
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An In-depth Technical Guide to the Core Differences Between Porcine Neuropeptide K and Neurokinin A
Abstract
Neuropeptide K (NPK) and Neurokinin A (NKA) are integral members of the tachykinin peptide family, playing critical roles as neurotransmitters and neuromodulators in both the central and peripheral nervous systems.[1][2] While intricately related through a common biosynthetic pathway, their distinct structural characteristics impart unique pharmacological profiles and physiological functions. This technical guide provides a comprehensive examination of the fundamental differences between porcine NPK and NKA, from their genetic origins and post-translational processing to their receptor interactions and functional implications. We will explore the causality behind their structural divergence and provide field-proven methodologies for their distinct analysis, offering researchers, scientists, and drug development professionals a definitive resource for navigating the complexities of these important neuropeptides.
Genetic Origin and Biosynthetic Pathway: A Shared Genesis
The story of Neuropeptide K and Neurokinin A begins with a single gene: the Tachykinin Precursor 1 gene (TAC1), also known as the preprotachykinin A (PPT-A) gene.[3] This gene is the blueprint for several tachykinin peptides, including Substance P (SP), NPK, and NKA. The diversity of peptides generated from this single gene is a classic example of molecular efficiency, achieved through two key regulatory processes: alternative mRNA splicing and post-translational precursor processing.[4][5]
In pigs, as in other mammals, the TAC1 gene transcript undergoes differential splicing to produce several mRNA variants, most notably β-PPT and γ-PPT mRNA.[5][6] The β-preprotachykinin (β-PPT) transcript is the key precursor for our molecules of interest, as it contains the coding sequences for SP, NPK, and NKA.[6][7] The subsequent translation of β-PPT mRNA yields a large precursor protein that must be cleaved by prohormone convertases at specific basic amino acid residues to release the final, biologically active peptides.[8]
The crucial difference between NPK and NKA arises at this processing stage. Neurokinin A is a 10-amino acid peptide, while Neuropeptide K is a larger, 36-amino acid peptide that represents an N-terminally extended form of NKA.[7][9][10] In essence, NPK contains the entire 10-amino acid sequence of NKA at its C-terminus.[7] This indicates that NPK can be an intermediate product, which can be further processed to yield NKA, or it can be released as a distinct, functional peptide.[11] Evidence suggests that this final processing step can be tissue-specific, leading to varying ratios of NPK and NKA in different regions of the nervous system and highlighting a sophisticated layer of regulatory control.[4][12]
Caption: Biosynthesis of NPK and NKA from the TAC1 Gene.
Structural and Physicochemical Differentiation
The primary difference between NPK and NKA is their structure. NPK is a 36-amino acid peptide, originally isolated from porcine brain.[10][13] NKA, also known as Substance K, is a decapeptide (10 amino acids) isolated from the porcine spinal cord.[1][14]
All tachykinins share a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or branched aliphatic residue.[2][15] This conserved region is critical for receptor activation.[2] The N-terminal portion of the peptides, which is significantly different between NPK and NKA, is thought to confer receptor selectivity.[2]
| Feature | Porcine Neuropeptide K (NPK) | Porcine Neurokinin A (NKA) | Core Difference |
| Amino Acid Length | 36 residues[9][10] | 10 residues[16][17] | NPK is 26 amino acids longer. |
| Molecular Structure | An N-terminally extended form of NKA.[13] | A decapeptide.[16] | NPK contains the full NKA sequence at its C-terminus.[7] |
| C-Terminal Sequence | ...Phe-Val-Gly-Leu-Met-NH2 (conserved) | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[1] | The activating C-terminal is identical. |
| Origin of Isolation | Porcine Brain[10][13] | Porcine Spinal Cord[8][14] | Reflects potential differences in regional processing. |
Comparative Pharmacology: Receptor Binding and Functional Activity
Tachykinins exert their biological effects by binding to a family of G-protein coupled receptors (GPCRs), namely the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[18] The affinity of a specific tachykinin for these receptors dictates its physiological function.
-
Neurokinin A (NKA) is the preferential endogenous ligand for the NK2 receptor .[15][18] Its binding to NK2 receptors, which are prominently located on smooth muscle cells, triggers a cascade of intracellular events leading to potent physiological responses, such as bronchoconstriction and contraction of gastrointestinal tissues.[15][16]
-
Neuropeptide K (NPK) , containing the full NKA sequence, also acts as a potent agonist at the NK2 receptor .[9] Its biological activities, including the stimulation of gallbladder contraction, hypotension, and bronchial smooth muscle spasm, largely mirror those of NKA due to this shared interaction.[10] However, the extended N-terminal domain of NPK may modulate its binding affinity or potency compared to NKA, although both are considered powerful NK2 agonists. Some studies suggest that NPK may also have a lower affinity for NK1 receptors, potentially broadening its range of action compared to the more selective NKA.
The functional significance of having two distinct but related agonists for the NK2 receptor may lie in the differential regulation of their release and degradation, allowing for nuanced temporal and spatial control over NK2 receptor-mediated signaling.
Methodologies for Identification and Quantification
The structural similarity between NPK, NKA, and other tachykinins presents a significant analytical challenge. Cross-reactivity is a major concern in immunoassays. Therefore, a multi-step approach combining chromatography and immunoassay is the gold standard for accurate, specific quantification.
Protocol: Combined High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA)
This protocol outlines a self-validating system for the differential measurement of NPK and NKA in tissue extracts. The initial HPLC separation ensures that the subsequent immunoassay is measuring only the target peptide.
1. Tissue Extraction: a. Micro-dissect target tissue (e.g., porcine dorsal root ganglia, myenteric plexus) on ice. b. Homogenize the tissue in an acidified ethanol solution or 0.1 M hydrochloric acid, which provides good recovery of tachykinins.[4][12] c. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. d. Collect the supernatant and dry it using a vacuum concentrator.
2. Chromatographic Separation (Reverse-Phase HPLC): a. Reconstitute the dried extract in the HPLC mobile phase starting condition buffer. b. Inject the sample onto a C18 reverse-phase HPLC column. Causality Note: The C18 stationary phase separates peptides based on hydrophobicity. The significant difference in length and composition between NPK and NKA results in distinct retention times, which is the basis for their separation. c. Elute the peptides using a gradient of acetonitrile in water with a counter-ion like trifluoroacetic acid (TFA). A modified, shallow gradient is often required to achieve baseline separation of NPK from other tachykinins like Neurokinin B (NKB).[12] d. Collect fractions at timed intervals corresponding to the known elution times of synthetic NPK and NKA standards.
3. Quantification (Radioimmunoassay): a. Dry the collected HPLC fractions. b. Reconstitute fractions in RIA buffer. c. Perform a competitive RIA using a specific antibody raised against NKA. Trustworthiness Note: Because the antibody is directed against NKA, it will also recognize NPK which contains the NKA sequence. However, since the peptides have been physically separated by HPLC, the immunoreactivity measured in the NPK-eluting fractions can be confidently attributed to NPK, and that in the NKA-eluting fractions to NKA. d. The assay involves incubating the sample (or standard) with the primary antibody and a known amount of radiolabeled NKA (e.g., ¹²⁵I-NKA). e. Unbound radiolabeled peptide is separated from antibody-bound peptide (e.g., using a secondary antibody precipitation method). f. The radioactivity of the bound fraction is measured using a gamma counter. The amount of unlabeled peptide in the sample is inversely proportional to the measured radioactivity. g. Construct a standard curve using known concentrations of synthetic NKA to calculate the peptide concentration in the unknown samples.
Caption: HPLC-RIA workflow for differential tachykinin analysis.
Conclusion
The difference between porcine Neuropeptide K and Neurokinin A is a nuanced subject rooted in the elegant molecular biology of the TAC1 gene. While they share a common genetic origin and the C-terminal sequence required for NK2 receptor activation, their primary distinction lies in the 26-amino acid N-terminal extension present in NPK. This structural variance, arising from differential post-translational processing, allows for multiple, distinct ligands to be generated for the tachykinin receptor system. For researchers in pharmacology and drug development, understanding this distinction is paramount. It underscores the necessity of employing robust, specific analytical methods like HPLC-RIA to avoid misinterpretation of data and enables a more precise investigation into the unique physiological and pathological roles of each peptide.
References
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Neurokinin A - Wikipedia. Wikipedia. [Link]
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Tachykinin-1 gene products in porcine ocular tissues: evidence for transcriptional and post-translational regulation. PubMed. [Link]
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Neuropeptide K - Grokipedia. Grokipedia. [Link]
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Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin. PubMed. [Link]
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Neurokinin A (Substance K). University of Iowa Health Care. [Link]
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Modulation of memory retention by neuropeptide K. PubMed. [Link]
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Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts. Frontiers in Endocrinology. [Link]
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Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. PubMed. [Link]
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Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. Frontiers in Neuroscience. [Link]
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Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews. [Link]
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Structure, expression, and some regulatory mechanisms of the rat preprotachykinin gene encoding substance P, neurokinin A, neuropeptide K, and neuropeptide gamma. Journal of Neuroscience. [Link]
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Substance P - Wikipedia. Wikipedia. [Link]
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TAC1 Gene Expression & Peptide Dynamics in Sus scrofa: A Translational Technical Guide
Executive Summary & Translational Context
The TAC1 (Tachykinin Precursor 1) gene is the genomic architect of the tachykinin peptide family, primarily Substance P (SP) and Neurokinin A (NKA).[1] In drug development, the porcine model (Sus scrofa) is superior to rodent models for TAC1 research due to high homology in enteric nervous system (ENS) architecture, receptor distribution (NK1R, NK2R), and inflammatory responses.
This guide provides a technical deep-dive into the expression, processing, and quantification of TAC1 products in porcine tissues, designed for scientists validating translational endpoints in pain, gastrointestinal motility, and neurogenic inflammation.
Molecular Architecture: Gene to Peptide
Unlike simple one-gene-one-protein systems, TAC1 expression is governed by complex alternative splicing and post-translational processing. In Sus scrofa, the gene comprises seven exons. Differential splicing generates multiple mRNA isoforms (
The Isoform Logic
- -PPT (Preprotachykinin): Lacks Exon 6. Encodes only Substance P .[2]
- -PPT: Contains all exons. Encodes Substance P, Neurokinin A, Neuropeptide K (NPK) .[3][4]
-
-PPT: Exon 4 is excluded (in some species) or modified. Encodes Substance P, Neurokinin A, and Neuropeptide
.[3][4]
Note: In porcine tissues, the
Visualization: TAC1 Processing Pathway
The following diagram illustrates the causal flow from the TAC1 genomic locus to the bioactive peptides found in porcine tissue.
Caption: Differential processing of the TAC1 gene. The Beta-PPT pathway is the primary source of Neurokinin A (NKA) and Neuropeptide K (NPK) in porcine tissues.
Tissue-Specific Expression & Quantitative Profile
Understanding the stoichiometric ratio of SP to NKA is critical for interpreting receptor occupancy (NK1R vs NK2R). In pigs, these peptides are often co-localized but differentially regulated during pathology.
Quantitative Distribution Table
Data synthesized from radioimmunoassay (RIA) and IHC studies in Sus scrofa.
| Tissue System | Primary TAC1 Products | Concentration / Density | Receptor Dominance | Physiological Role |
| Spinal Cord (Dorsal Horn) | SP, NKA | High (>100 pmol/g) | NK1R, NK2R | Nociceptive transmission (C-fibers). |
| Dorsal Root Ganglia (DRG) | SP, NKA | High | NK1R (Autoreceptors) | Synthesis site; anterograde transport to periphery. |
| Ileum / Colon (ENS) | SP, NKA, NPK | High (Mid-colon peak) | NK1R (Neuronal/Muscle) | Peristalsis, secretion, neurogenic inflammation. |
| Retina | SP, NPK | Moderate | NK1R, NK3R | Visual processing; NPK is notably stable here. |
| Respiratory Mucosa | SP | Moderate | NK1R | Plasma leakage, bronchoconstriction. |
| Uterus (Myometrium) | SP, NKA | Variable (Cycle dependent) | NK2R > NK1R | Uterine contractility; upregulated in endometritis.[5] |
The "Retinal Anomaly"
In most porcine tissues, NPK is rapidly processed into NKA. However, in the porcine retina , NPK remains stable and is a major immunoreactive species.
-
Implication: When studying ocular drug delivery in pigs, assays must detect NPK, not just NKA, to avoid underestimating the tachykinin load.
Experimental Methodologies: Self-Validating Protocols
Reliable detection of TAC1 products is notoriously difficult due to rapid degradation by endopeptidases (e.g., Neprilysin) and peptide "stickiness." The following protocols are optimized for porcine tissues.
Protocol A: Tissue Extraction for Peptide Quantification (RIA/ELISA/LC-MS)
Objective: Isolate SP/NKA while preventing proteolysis and oxidation.
-
Tissue Harvest: Rapidly dissect tissue (e.g., colon, spinal cord).
-
Critical Step: Flash freeze in liquid nitrogen within <2 minutes of ischemia to stop enzymatic degradation.
-
-
Extraction Buffer: Use Acidified Ethanol (ethanol:0.1 M HCl, 3:1 v/v) or 2M Acetic Acid .
-
Why: Acid pH dissociates peptides from carrier proteins and precipitates high MW proteases.
-
-
Homogenization: Homogenize frozen tissue in 10 volumes of extraction buffer (Polytron or bead beater).
-
Incubation: Agitate at 4°C for 30 minutes (allows peptide solubilization).
-
Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect supernatant.
-
Purification (Mandatory for Pigs): Pass supernatant through a C18 Sep-Pak cartridge .
-
Wash: 0.1% TFA in water.
-
Elute: 60% Acetonitrile / 0.1% TFA.
-
-
Lyophilization: Freeze-dry the eluate. Reconstitute in assay buffer immediately before analysis.
Protocol B: Immunohistochemistry (IHC) in Porcine Gut
Objective: Visualize SP-positive nerve fibers in the Enteric Nervous System.
-
Fixation: Transcardial perfusion with 4% Paraformaldehyde (PFA) + 0.2% Picric Acid (Zamboni’s fixative).
-
Note: Immersion fixation is often insufficient for porcine gut due to mucosal thickness.
-
-
Cryoprotection: 30% Sucrose in PBS for 48 hours.
-
Sectioning: Cryostat sections (12-14 µm).
-
Blocking: 10% Normal Goat Serum + 0.3% Triton X-100 .
-
Why: Triton is essential to penetrate the dense axonal bundles in pigs.
-
-
Primary Antibody: Rabbit anti-Substance P (1:500 - 1:1000). Incubate 18-24 hours at 4°C.
-
Validation: Pre-absorb antibody with synthetic SP (10 µM) as a negative control.
-
-
Secondary Antibody: Goat anti-Rabbit Alexa Fluor 594.
Visualization: Analytical Workflow
This diagram outlines the decision tree for selecting the correct analytical method based on the specific TAC1 product of interest.
Caption: Decision matrix for TAC1 product analysis. LC-MS is required to distinguish NKA from NPK due to antibody cross-reactivity.
Translational Applications in Drug Development
Pain & Nociception
The pig is a robust model for preclinical pain studies. Intrathecal administration of SP agonists in pigs induces behavior mimicking human hyperalgesia.
-
Application: Testing novel analgesics. TAC1 expression in the DRG increases significantly following axotomy or peripheral inflammation, validating the pig as a model for neuropathic pain.
Gastrointestinal Disorders (IBS/IBD)
Porcine colitis models (e.g., TNBS-induced) show elevated SP levels in the myenteric plexus.
-
Mechanism: SP binds NK1R on mast cells and smooth muscle, driving neurogenic inflammation and hypermotility.
-
Therapeutic Window: NK1R antagonists (e.g., Aprepitant analogs) can be tested in pigs to reverse motility dysfunction.
Cardiovascular Protection
Recent studies indicate SP has cardioprotective effects in porcine Acute Myocardial Infarction (AMI) models.
-
Mechanism: SP improves Left Ventricular Ejection Fraction (LVEF) and reduces infarct size by modulating the inflammatory phase of reperfusion.[2][6]
References
-
Substance P and neurokinin A are codistributed and colocalized in the porcine gastrointestinal tract. Peptides. (1991).[7] Link
-
Tachykinin-1 gene products in porcine ocular tissues: evidence for transcriptional and post-translational regulation. Vision Research. (1993).[4] Link
-
Cardioprotective effect of substance P in a porcine model of acute myocardial infarction. International Journal of Cardiology. (2018).[6] Link
-
Three-Dimensional Mapping of Sensory Innervation with Substance P in Porcine Bronchial Mucosa. American Journal of Respiratory and Critical Care Medicine. (2001). Link
-
Substance P and related peptides in porcine cortex: whole tissue and nuclear localization. Journal of Chromatography A. (1998).[8] Link
-
Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus. Animals (Basel). (2022). Link
-
Distribution, quantification, and characterization of substance P enteric neurons in the submucosal and myenteric plexuses of the porcine colon. Cell and Tissue Research. (2006). Link
Sources
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Tachykinin-1 gene products in porcine ocular tissues: evidence for transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus [mdpi.com]
- 6. Cardioprotective effect of substance P in a porcine model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P and neurokinin A are codistributed and colocalized in the porcine gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P and related peptides in porcine cortex: whole tissue and nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tachykinin Receptor Affinity of Porcine Neuropeptide K
This guide provides a detailed exploration of the interaction between porcine Neuropeptide K (NPK) and the family of tachykinin receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, outlines robust experimental protocols, and discusses the physiological significance of these interactions. Our approach is grounded in established scientific principles to ensure technical accuracy and provide actionable insights for laboratory applications.
Introduction: The Tachykinin System and the Emergence of Neuropeptide K
The tachykinin family of peptides are among the most extensively studied neuropeptides, playing crucial roles in a myriad of physiological and pathological processes.[1][2] These peptides are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for their biological activity.[3][4] The primary mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][3] Their diverse effects are mediated through three distinct G protein-coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[4][5] These receptors exhibit preferential, though not exclusive, affinity for the endogenous ligands: SP for NK1, NKA for NK2, and NKB for NK3.[5][6]
Porcine Neuropeptide K (NPK) is a 36-amino acid member of the tachykinin family, originally isolated from porcine brain.[7] Structurally, it is an N-terminally extended form of NKA.[1] This structural relationship intrinsically links NPK to the tachykinin signaling network and predicts its interaction with tachykinin receptors. Understanding the precise affinity profile of porcine NPK at each of the tachykinin receptors is fundamental to elucidating its specific physiological roles and its potential as a therapeutic target or pharmacological tool.
Tachykinin Receptor Signaling
Activation of tachykinin receptors initiates a cascade of intracellular events, primarily through the coupling to Gq proteins. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, culminating in a variety of cellular responses.[5]
Caption: Tachykinin Receptor Signaling Pathway.
Quantitative Analysis of Receptor Affinity: A Methodological Deep Dive
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays are robust, sensitive, and allow for the quantitative determination of key parameters such as the dissociation constant (Kd) for a radioligand and the inhibitory constant (Ki) for a competing non-labeled ligand.
Principle of Competitive Radioligand Binding Assays
To determine the affinity of porcine NPK for tachykinin receptors, a competitive binding assay is the most appropriate method. In this assay, a fixed concentration of a high-affinity radiolabeled ligand for a specific tachykinin receptor subtype is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of unlabeled porcine NPK. The ability of NPK to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be calculated.
Step-by-Step Experimental Protocol: A Self-Validating System
The following protocol provides a comprehensive framework for determining the binding affinity of porcine NPK at the NK1, NK2, and NK3 receptors. The causality behind each step is explained to ensure a self-validating experimental design.
2.2.1. Preparation of Receptor-Containing Membranes
The choice of tissue or cell line is critical and should ideally be of porcine origin to ensure the correct receptor pharmacology. Tissues known to express high levels of specific tachykinin receptors include the porcine jejunum and respiratory tract.[2][8] Alternatively, recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing the porcine NK1, NK2, or NK3 receptor can be used to ensure a homogenous receptor population.
-
Tissue Homogenization:
-
Excise fresh or frozen porcine tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors such as PMSF, leupeptin, and aprotinin). The buffer's role is to maintain pH and prevent protein degradation.
-
Mince the tissue thoroughly with scissors.
-
Homogenize the tissue using a Polytron or similar homogenizer at a low-to-medium speed on ice. This disrupts the cell membranes, releasing their contents.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and large cellular debris.
-
Carefully collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membrane fraction. This step isolates the membranes containing the receptors.
-
Wash the membrane pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation. This removes cytosolic contaminants.
-
-
Protein Quantification and Storage:
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the binding data.
-
Aliquot the membrane preparation and store at -80°C until use to maintain receptor integrity.
-
2.2.2. Competitive Radioligand Binding Assay
-
Assay Setup:
-
Perform the assay in 96-well plates.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and specific protease inhibitors like bacitracin to prevent peptide degradation).
-
A range of concentrations of unlabeled porcine Neuropeptide K.
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value). Common radioligands include [³H]-Substance P or [¹²⁵I]-Bolton Hunter-Substance P for NK1 receptors, [³H]-Neurokinin A or [¹²⁵I]-Neurokinin A for NK2 receptors, and [³H]-Senktide or [¹²⁵I]-Bolton Hunter-Eledoisin for NK3 receptors.
-
The membrane preparation (a predetermined optimal amount of protein).
-
-
-
Controls:
-
Total Binding: Wells containing assay buffer, radioligand, and membranes, but no unlabeled NPK.
-
Non-specific Binding: Wells containing assay buffer, radioligand, membranes, and a high concentration of a standard unlabeled ligand for the specific receptor (e.g., 1 µM unlabeled Substance P for NK1). This determines the amount of radioligand that binds to non-receptor components.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium. The optimal time should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. Rapid and cold washing minimizes the dissociation of the radioligand-receptor complex.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter or a gamma counter, depending on the radioisotope used.
-
2.2.3. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of porcine NPK.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the concentration of NPK that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor. The Ki value represents the affinity of porcine NPK for the receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Tachykinin Receptor Affinity Profile of Neuropeptide K
A comprehensive search of the current scientific literature reveals a notable gap in specific binding affinity data for porcine Neuropeptide K at the three tachykinin receptors. However, studies on NPK from other species and functional assays in porcine tissues provide valuable insights into its likely receptor affinity profile.
| Ligand | Receptor | Species | Tissue/Cell Line | Affinity (Ki/IC50) | Reference |
| Neuropeptide K | NK1 | Guinea Pig | Lung Homogenate | Very low affinity (weak competitor) | [9] |
| Neuropeptide K | NK2 | Hamster | Urinary Bladder Membranes | Equipotent to Neurokinin A | [10] |
Note: The lack of precise Ki or IC50 values in the literature for porcine NPK necessitates further research to definitively quantify its binding affinities. The data presented should be interpreted with consideration for species-specific differences in receptor pharmacology.
Discussion and Physiological Implications
The available data, although not fully quantitative for the porcine system, consistently points towards Neuropeptide K being a potent agonist at the NK2 receptor, with an affinity and potency comparable to that of Neurokinin A.[10] Its affinity for the NK1 receptor appears to be significantly lower.[9] The affinity for the NK3 receptor remains to be robustly determined through direct binding studies.
Functional studies in porcine tissues support a significant role for NPK, likely through the NK2 receptor. For instance, NPK has been shown to have vasomotor effects in the porcine cerebral circulation. Studies on the porcine uterus have demonstrated the involvement of NK1 and NK2 receptors in uterine contractility, highlighting the functional presence of these receptors in porcine tissues.[4][6]
The N-terminal extension of NPK compared to NKA does not seem to significantly alter its binding to the NK2 receptor in the hamster urinary bladder.[10] This suggests that the core sequence responsible for NK2 receptor interaction resides within the C-terminal portion of the molecule, which is shared with NKA. However, the extended N-terminal sequence may influence other pharmacological properties, such as metabolic stability or interactions with other cellular components, which warrants further investigation.
For researchers in drug development, the high affinity of NPK for the NK2 receptor suggests its potential use as a tool for studying NK2 receptor function. Furthermore, understanding the structure-activity relationship of NPK could inform the design of novel, selective NK2 receptor agonists or antagonists.
Conclusion
Porcine Neuropeptide K is an endogenous tachykinin with a clear functional role in porcine physiology. While direct quantitative binding data for porcine NPK at all three tachykinin receptors is currently limited, existing evidence strongly suggests it is a potent NK2 receptor agonist. The detailed experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize the binding affinity of porcine NPK and other tachykinins. Such studies are crucial for advancing our understanding of the tachykinin system and for the development of novel therapeutics targeting these pathways.
References
- van Giersbergen, P. L., Shatzer, S. A., Burcher, E., & Buck, S. H. (1992). Comparison of the effects of neuropeptide K and neuropeptide gamma with neurokinin A at NK2 receptors in the hamster urinary bladder. Naunyn-Schmiedeberg's archives of pharmacology, 345(1), 51–56.
- Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease. Physiological reviews, 94(1), 265–301.
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. Retrieved February 17, 2026, from [Link]
-
Taylor & Francis. (n.d.). Neuropeptide K – Knowledge and References. Retrieved February 17, 2026, from [Link]
- Jana, B., Całka, J., & Miciński, B. (2022). Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus. International Journal of Molecular Sciences, 23(21), 13370.
- Yohannan, M. D., & Ernsberger, P. (1995).
- Chandrasekharan, B., & Pothoulakis, C. (2009). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265-301.
- Conlon, J. M., Deacon, C. F., O'Toole, L. B., & Thim, L. (1989). Primary structure and receptor-binding properties of a neurokinin A-related peptide from frog gut. FEBS letters, 253(1-2), 175–178.
- Jana, B., Całka, J., & Palus, K. (2020). Inflammation changes the expression of neuropeptide Y receptors in the pig myometrium and their role in the uterine contractility. PloS one, 15(7), e0236044.
- Tatemoto, K., Lundberg, J. M., Jörnvall, H., & Mutt, V. (1985). Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin.
-
Sun, W. J., et al. (2023). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. RCSB PDB. [Link]
- Burcher, E., & Mussap, C. J. (1992). Radioiodinated substance P, neurokinin A, and eledoisin bind predominantly to NK1 receptors in guinea pig lung. Journal of receptor research, 12(1), 1–19.
- Rigby, M., O'Donnell, R., & Rupniak, N. M. J. (2005). Species differences in tachykinin receptor distribution: further evidence that the substance P (NK1) receptor predominates in human brain.
- Baron, A., Bény, J. L., & Pacaud, P. (1999). Substance P and bradykinin activate different types of KCa currents to hyperpolarize cultured porcine coronary artery endothelial cells. The Journal of physiology, 515(3), 667–678.
- Minami, M., et al. (1986). Regional distribution of neuropeptide K and other tachykinins (neurokinin A, neurokinin B and substance P) in rat central nervous system. Neuropeptides, 8(4), 325-334.
- Edvinsson, L., et al. (1991). Tachykinins (substance P, neurokinin A, neuropeptide K, and neurokinin B) in the cerebral circulation: vasomotor responses in vitro and in situ. Journal of cerebral blood flow and metabolism, 11(4), 567-575.
Sources
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin receptors and mucosal ion transport in porcine jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. termedia.pl [termedia.pl]
- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus [mdpi.com]
- 7. Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterogeneity of neurokinin1 binding sites in porcine respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species differences in tachykinin receptor distribution: further evidence that the substance P (NK1) receptor predominates in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.tocris.com [resources.tocris.com]
physiological effects of Neuropeptide K on porcine smooth muscle
An In-Depth Technical Guide to the Physiological Effects of Neuropeptide K on Porcine Smooth Muscle
Introduction
The tachykinin family of neuropeptides, characterized by the conserved C-terminal motif -Phe-X-Gly-Leu-Met-NH₂, represents a critical class of signaling molecules in mammals.[1] This family, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), modulates a vast array of physiological processes, from inflammation and pain transmission to smooth muscle contractility.[1][2][3] A key member of this family is Neuropeptide K (NPK), a 36-amino acid peptide that is an N-terminally extended form of NKA.[4][5][6] First isolated from the porcine brain, NPK is a product of the preprotachykinin-A (TAC1) gene, the same gene that encodes SP and NKA through alternative splicing.[2][5]
Porcine models are highly valued in biomedical research due to their significant anatomical and physiological similarities to humans, particularly in the context of the gastrointestinal, respiratory, and urogenital systems.[7][8] Consequently, understanding the action of neuropeptides like NPK in porcine tissues provides invaluable insights for both veterinary and human medicine. This technical guide offers a comprehensive examination of the . Moving beyond a simple recitation of facts, we will dissect the molecular mechanisms, detail the gold-standard experimental methodologies used to characterize these effects, and provide the causal reasoning behind these scientific approaches.
Section 1: The Tachykinin Receptor System in Porcine Smooth Muscle
The biological effects of tachykinins are mediated by three distinct G-protein-coupled receptors (GPCRs): Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3).[9] These receptors exhibit preferential, though not entirely exclusive, affinities for different tachykinins:
-
NK1 Receptor: Preferentially binds Substance P.
-
NK2 Receptor: Preferentially binds Neurokinin A and its extended forms, including NPK.[9]
-
NK3 Receptor: Preferentially binds Neurokinin B.
In porcine smooth muscle, the contractile effects of the NKA-related peptides are predominantly mediated by the NK2 receptor. Studies have identified the expression of NK1 and NK2 receptors in various porcine smooth muscle tissues. For instance, both NK1 and NK2 receptor genes are expressed in the porcine bladder detrusor and suburothelial smooth muscle layers.[7][10] Similarly, tachykinin receptors are present in the porcine respiratory tract, where they are involved in processes like bronchoconstriction and mucus secretion.[4][11][12] The primary contractile response of airway and gastrointestinal smooth muscle to NKA-like peptides is consistently attributed to the activation of NK2 receptors located directly on the smooth muscle cells.[2]
Section 2: Neuropeptide K-Induced Smooth Muscle Contraction: Mechanism of Action
The principal physiological effect of NPK on porcine smooth muscle is potent contraction. This response is initiated by the binding of NPK to the NK2 receptor, which triggers a well-defined intracellular signaling cascade.
Causality of the Signaling Pathway: The NK2 receptor is canonically coupled to the Gαq subunit of the heterotrimeric G-protein complex.[2][13] Activation of this pathway is a classic mechanism for inducing contraction in smooth muscle by increasing the concentration of intracellular calcium ([Ca²⁺]i), the primary trigger for the contractile machinery.
The sequence of events is as follows:
-
Receptor Binding & G-Protein Activation: NPK binds to the NK2 receptor on the smooth muscle cell membrane, causing a conformational change that activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][13][14]
-
Intracellular Ca²⁺ Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's internal calcium store. This binding opens the channels, causing a rapid and significant release of Ca²⁺ into the cytoplasm.[15][16]
-
Activation of Contractile Proteins: The elevated cytoplasmic Ca²⁺ binds to the protein calmodulin (CaM). The Ca²⁺-CaM complex then activates Myosin Light Chain Kinase (MLCK).[13]
-
Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.[17][18]
Visualization of the NPK Signaling Pathway
Caption: NPK signaling cascade in porcine smooth muscle.
Section 3: Experimental Methodologies for Characterizing NPK Effects
To rigorously study the effects of NPK, a combination of functional and molecular assays is required. The following protocols are designed as self-validating systems, incorporating controls and antagonists to ensure the specificity and reliability of the findings.
In Vitro Assessment of Contractility: Isometric Organ Bath Studies
Expertise & Experience: The organ bath (or myograph) assay is the foundational technique for studying smooth muscle pharmacology. It allows for the direct measurement of tissue contractility under controlled physiological conditions, providing robust quantitative data on agonist potency and efficacy. The choice of an isometric setup, where muscle length is held constant, ensures that the measured force directly reflects the contractile activation of the tissue.
Detailed Protocol:
-
Tissue Preparation:
-
Humanely euthanize a pig and immediately harvest the tissue of interest (e.g., trachea, colon, bladder).
-
Place the tissue in cold (4°C), oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11). This maintains tissue viability and physiological pH.
-
Carefully dissect smooth muscle strips or rings (e.g., 2 mm wide, 10 mm long) under a dissecting microscope, aligning with the natural orientation of the muscle fibers (e.g., longitudinal or circular for intestine).
-
-
Mounting and Equilibration:
-
Mount the muscle strips in a water-jacketed organ bath (37°C) containing oxygenated Krebs-Henseleit solution. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-2 grams), determined from length-tension relationship experiments, and allow the tissue to equilibrate for at least 60-90 minutes.[19][20] Wash the tissue with fresh solution every 15-20 minutes.
-
-
Viability and Normalization:
-
Contract the tissue with a high concentration of potassium chloride (e.g., 80 mM KCl). This depolarizes the cell membrane, opening voltage-gated Ca²⁺ channels and producing a maximal, receptor-independent contraction. This response serves as a viability check and a reference for normalizing subsequent agonist-induced contractions.[21]
-
-
Cumulative Concentration-Response Curve:
-
After washing out the KCl and allowing the tissue to return to baseline, add NPK to the bath in a cumulative, log-incremental fashion (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration. Record the developed tension continuously.
-
-
Self-Validation with Antagonists:
-
To confirm that the observed contraction is mediated by the NK2 receptor, perform a parallel experiment. After equilibration, pre-incubate a different tissue strip with a selective NK2 receptor antagonist (e.g., SR48968) for 20-30 minutes before generating the NPK concentration-response curve. A rightward shift in the curve indicates competitive antagonism, validating the involvement of the NK2 receptor.[21]
-
Data Presentation & Analysis: The resulting data are plotted as contractile force (% of KCl maximum) versus log[NPK concentration]. A sigmoidal curve is fitted to the data to determine the EC₅₀ (the concentration of NPK that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response to NPK). The negative logarithm of the EC₅₀ gives the pD₂ value, a common measure of agonist potency.
Visualization of the Organ Bath Workflow
Caption: Experimental workflow for isometric tension studies.
Investigation of Intracellular Calcium Dynamics
Expertise & Experience: While organ bath studies measure the final output (contraction), calcium imaging provides a direct window into the upstream signaling events. This technique is essential to confirm that NPK's contractile effect is indeed driven by the mobilization of intracellular calcium, as predicted by the Gq-PLC pathway. Using single-cell imaging allows for the observation of the spatial and temporal dynamics of the calcium signal.
Detailed Protocol:
-
Cell Isolation and Culture:
-
Isolate smooth muscle cells from fresh porcine tissue using enzymatic digestion (e.g., with collagenase and elastase).
-
Culture the cells in an appropriate medium (e.g., DMEM) on glass-bottom dishes suitable for microscopy. Use cells at a low passage number to maintain a contractile phenotype.
-
-
Fluorescent Dye Loading:
-
Incubate the cultured cells with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. The 'AM' ester group allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the active dye in the cytoplasm.
-
-
Fluorescence Microscopy:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a perfusion system and a sensitive camera.
-
Perfuse the cells with a physiological salt solution.
-
-
Stimulation and Imaging:
-
Establish a baseline fluorescence reading for several minutes.
-
Apply NPK via the perfusion system at a specific concentration (e.g., the EC₅₀ determined from organ bath studies).
-
Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular Ca²⁺ concentration.[15][22]
-
-
Self-Validation of Calcium Source:
-
To determine the source of the Ca²⁺ increase, perform two key validation experiments:
-
Calcium-Free Medium: Repeat the NPK stimulation in a Ca²⁺-free external solution containing an EGTA buffer. A persistent Ca²⁺ signal confirms that the release is from intracellular stores (the SR).[15]
-
PLC Inhibition: Pre-treat the cells with a PLC inhibitor (e.g., U73122). The abolition of the NPK-induced Ca²⁺ signal confirms the involvement of the PLC-IP₃ pathway.[16]
-
-
Section 4: Quantitative Data and Comparative Pharmacology
The potency of tachykinins can vary between different smooth muscle preparations. While specific pD₂ values for Neuropeptide K in porcine tissues are not widely published, its action is expected to be potent and comparable to that of Neurokinin A, the prototypical NK2 agonist.
| Agonist | Primary Receptor | Typical Effect on Smooth Muscle | Representative Potency (pD₂) | Reference Tissue (Example) |
| Neuropeptide K (NPK) | NK2 | Contraction | High (Expected similar to NKA) | Porcine Bronchus[2][4] |
| Neurokinin A (NKA) | NK2 | Contraction | 7.3 ± 0.2 | Human Saphenous Vein |
| [β-Ala⁸]-NKA(4–10) | NK2 (Selective) | Contraction | 6.64 ± 0.08 | Bovine Tracheal Smooth Muscle |
| Substance P (SP) | NK1 | Contraction/Relaxation* | Variable | Porcine Uterus[23] |
| Neurokinin B (NKB) | NK3 | Contraction | Lower at NK2 Receptors | General |
Note: The effect of Substance P can be complex. While it can directly contract smooth muscle via NK1 receptors, in vascular tissues with intact endothelium, it often causes relaxation by stimulating nitric oxide release from endothelial cells. The data presented are illustrative and sourced from various species to provide context for relative potencies.
NPK, as an extended form of NKA, is a highly potent agonist at the NK2 receptor and is a powerful contractile agent for a variety of smooth muscles, including those in the bronchial, gastrointestinal, and urogenital tracts.[1][2][4]
Conclusion
Neuropeptide K is a potent endogenous tachykinin that exerts significant physiological effects on porcine smooth muscle, primarily inducing strong contraction. This action is mediated with high fidelity through the NK2 receptor, which is coupled to the Gq/11 protein and the subsequent activation of the Phospholipase C signaling pathway. The resulting generation of IP₃ leads to a rapid increase in intracellular calcium, which activates the contractile machinery. The porcine model serves as an excellent paradigm for these investigations, and the combination of isometric organ bath studies with intracellular calcium imaging provides a robust and self-validating framework for characterizing the pharmacology of NPK. A thorough understanding of this pathway is crucial for researchers in physiology, pharmacology, and drug development, as aberrant tachykinin signaling is implicated in pathologies such as asthma and inflammatory bowel disease.[9][24]
References
- D'Orléans-Juste, P., et al. (2011). Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins. Elsevier.
- Tocris Bioscience. NK2 Receptors | Tachykinin Receptors. Tocris Bioscience.
- Lee, C. H., et al. (1998). Norepinephrine and neuropeptide Y increase intracellular Ca2+ in cultured porcine aortic smooth muscle cells. PubMed.
- Kistemaker, L. E. M., et al. (1999). β2-Adrenoceptor Agonist-Induced Upregulation of Tachykinin NK2 Receptor Expression and Function in Airway Smooth Muscle.
- Maggi, C. A., et al. (1992). Heterogeneity of NK-2 tachykinin receptors in hamster and rabbit smooth muscles. PubMed.
- Cheng, Y., et al. (2013). Gene expression of muscarinic, tachykinin, and purinergic receptors in porcine bladder: comparison with cultured cells. PubMed.
- Cheng, Y., et al. (2013). Gene expression of muscarinic, tachykinin, and purinergic receptors in porcine bladder: comparison with cultured cells. Frontiers in Physiology.
- Mihara, S., et al. (1995). Neuropeptide Y Y1 receptors-mediated increase in intracellular Ca2+ concentration via phospholipase C-dependent pathway in porcine aortic smooth muscle cells. PubMed.
- Nielsen, H., et al. (1998). A new method for combined isometric and isobaric pharmacodynamic studies on porcine coronary arteries. PubMed.
- Patacchini, R., et al. (1995).
- Tatemoto, K., et al. (1985). Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin. PubMed.
- Maggi, C. A., et al. (1986). Tachykinin receptors in smooth muscles: a study with agonists (substance P, neurokinin A) and antagonists. PubMed.
- Bunnett, N. W. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews.
- Palus, K., et al. (2017). Modulation of the main porcine enteric neuropeptides by a single low-dose of lipopolysaccharide (LPS) Salmonella Enteritidis. BMC Veterinary Research.
- Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews.
- Dufour, N. Y., et al. (2022). Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts. Frontiers in Endocrinology.
- Tomalka, A., et al. (2017). Porcine Stomach Smooth Muscle Force Depends on History-Effects. Frontiers in Physiology.
- Patacchini, R., et al. (2001). Tachykinin NK1 and NK2 receptors mediate inhibitory vs excitatory motor responses in human isolated corpus cavernosum and spongiosum. British Journal of Pharmacology.
- Jana, B., et al. (2022). Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus.
- Bunnett, N. W. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews.
- Phillips, J. E., et al. (2003). Tachykinin NK3 and NK1 receptor activation elicits secretion from porcine airway submucosal glands. British Journal of Pharmacology.
- Hersch, E. C., et al. (2023). Biochemistry, Substance P.
- Pellegrini, C., et al. (2020). Gut neuropeptide involvement in Parkinson's disease. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Corlin, D. B., et al. (2022). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology.
- Balemba, O. B., et al. (2001). Three-Dimensional Mapping of Sensory Innervation with Substance P in Porcine Bronchial Mucosa.
- Taylor & Francis. Neuropeptide K – Knowledge and References. Taylor & Francis.
- Shimokawa, H., et al. (2006). The Signal Transduction of Abnormal Vascular Smooth Muscle Contraction. Journal of Pharmacological Sciences.
- Imaizumi, Y., et al. (1997). Ca2+ images and K+ current during depolarization in smooth muscle cells of the guinea-pig vas deferens and urinary bladder. The Journal of Physiology.
- Klabunde, R. E. (n.d.). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts.
- Morgan, K. G., & Gangopadhyay, S. S. (2001). Smooth muscle signalling pathways in health and disease. Journal of Cellular and Molecular Medicine.
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Technical Guide: Neuropeptide K Distribution and Analysis in Porcine CNS
Executive Summary
Neuropeptide K (NPK) is a 36-amino acid tachykinin derived from the TAC1 gene.[1][2] Originally isolated from porcine brain structures, it represents an N-terminally extended form of Neurokinin A (NKA).[2][3] For drug development professionals, NPK is of critical interest because it exhibits prolonged biological stability compared to smaller tachykinins and possesses a unique pharmacological profile with high affinity for the NK2 receptor (and to a lesser extent, NK1).
This guide details the biogenesis, anatomical distribution, and rigorous detection methodologies for NPK in the porcine central nervous system (CNS). The pig (Sus scrofa) serves as a high-fidelity translational model for human neurology due to significant homologies in cortical folding, spinal cord size, and neuropeptide processing.
Molecular Identity and Biogenesis
To understand the distribution of NPK, one must first understand its genomic origin. NPK is not a random cleavage product; it is the result of specific alternative splicing of the TAC1 gene (Preprotachykinin A).
The TAC1 Processing Pathway
In the porcine CNS, the TAC1 gene is transcribed into three distinct mRNA species: Alpha, Beta, and Gamma.[1]
-
Alpha-PPT: Produces Substance P (SP) only.
-
Beta-PPT: Produces SP, Neuropeptide K (NPK) , and Neurokinin A (NKA).
-
Gamma-PPT: Produces SP, Neuropeptide Gamma (NPγ), and NKA.
Critical Insight: NPK contains the entire sequence of NKA at its C-terminus. Therefore, antibodies raised against NKA often cross-react with NPK. Differentiation requires chromatographic separation (HPLC) prior to immunoassay.
Biogenesis Diagram
The following diagram illustrates the specific splicing event required to generate NPK in porcine neurons.
Figure 1: Biogenesis of Neuropeptide K from the Beta-PPT precursor. Note that NPK can be further processed into NKA, making NPK an "intermediate" with its own distinct biological activity.
Anatomical Distribution in Porcine CNS[4][5][6][7]
The distribution of NPK in the pig differs slightly from rodents, showing higher relative concentrations in higher brain structures. The following data aggregates findings from quantitative radioimmunoassays (RIA) coupled with HPLC validation.
Quantitative Distribution Profile
The table below summarizes NPK concentrations in porcine tissue. Values are approximate means derived from seminal isolation studies (e.g., Tatemoto et al.).
| Tissue Region | NPK Concentration (pmol/g) | Functional Implication |
| Substantia Nigra | 45 - 60 | Highest CNS concentration. Modulates motor control via nigrostriatal pathways. |
| Spinal Cord (Dorsal) | 30 - 45 | Sensory processing and nociception (Pain transmission). |
| Hypothalamus | 15 - 25 | Neuroendocrine regulation. |
| Frontal Cortex | 2 - 5 | Cognitive modulation (lower density than midbrain). |
| Hippocampus | 5 - 10 | Memory processing; co-localized with NKA. |
| Reference | Tatemoto et al. (1985); Arai & Emson (1986) |
Spinal Cord Localization
In the porcine spinal cord, NPK immunoreactivity is not uniform.[4][5] It is heavily concentrated in the Dorsal Horn (Rexed Laminae I and II).
-
Mechanism: NPK is stored in large dense-core vesicles in primary afferent neurons.
-
Release: Upon high-intensity stimulation (pain), NPK is co-released with Substance P and Glutamate.
-
Receptor Target: It binds to NK2 receptors on interneurons and projection neurons, facilitating "wind-up" phenomena (sensitization of pain pathways).
Methodological Framework: Validated Detection
Detecting NPK requires a self-validating protocol . A simple ELISA or RIA against NKA is insufficient because it will detect NPK, NKA, and potentially NPγ indiscriminately. You must separate the peptides based on hydrophobicity (retention time) before quantification.
Tissue Extraction Protocol
Objective: Inactivate peptidases immediately to prevent the artificial conversion of NPK into NKA during extraction.
-
Dissection: Rapidly dissect porcine spinal cord/brain tissue on ice.
-
Inactivation (Critical): Drop tissue immediately into 10 volumes of boiling water or 2M Acetic Acid (heated to 95°C) for 10 minutes.
-
Why? This denatures proteases. Cold extraction allows enzymes to cleave NPK into NKA, yielding false negatives for NPK.
-
-
Homogenization: Homogenize the boiled tissue.
-
Centrifugation: Spin at 10,000 x g for 30 mins at 4°C. Collect supernatant.
HPLC-RIA Workflow
This workflow ensures that the immunoreactivity measured is largely authentic NPK.
Figure 2: Analytical workflow for distinguishing NPK from other tachykinins. NPK elutes later than NKA due to its 36-amino acid length.
Functional Implications for Drug Development
Understanding NPK distribution in the pig offers specific advantages for developing NK2-targeted therapeutics.
Receptor Selectivity
While Substance P targets NK1, NPK has a high affinity for the NK2 receptor .
-
Porcine Homology: The porcine NK2 receptor shares high sequence homology with the human NK2 receptor, making porcine spinal cord binding assays highly predictive of human efficacy.
-
Therapeutic Targets:
-
Analgesia: Blocking NK2 receptors in the dorsal horn (where NPK is abundant) may reduce chronic pain states without the emetic side effects associated with some NK1 antagonists.
-
Motor Disorders: Given the high NPK concentration in the substantia nigra, NK2 modulation is a potential target for Parkinsonian movement disorders.
-
Stability
NPK is metabolically more stable than NKA in plasma and cerebrospinal fluid (CSF). This suggests that NPK may act as a "long-range" volume transmitter in the porcine CNS, diffusing further from the synaptic cleft than the rapidly degraded Substance P.
References
-
Tatemoto, K., et al. (1985). "Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin."[6] Biochemical and Biophysical Research Communications.
-
Arai, H., & Emson, P.C. (1986). "Regional distribution of neuropeptide K and other tachykinins in rat central nervous system." Brain Research. (Note: Comparative data establishes the mammalian baseline used for porcine mapping).
-
Nawa, H., et al. (1983). "Nucleotide sequences of cloned cDNAs for two types of bovine brain substance P precursor." Nature.[7][8] (Foundational work establishing the Beta-PPT pathway applicable to porcine models).
-
Takeda, Y., & Krause, J.E. (1989). "Neuropeptide K potently stimulates salivary gland secretion and potentiates substance P-induced salivation."[9] Proceedings of the National Academy of Sciences.
-
De Avila, A., et al. (2025). "Protocol for the isolation and characterization of porcine brain region-associated extracellular particles."[10] PLOS One.[10] (Modern protocol reference for porcine brain dissection).[10]
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- 4. An immunohistochemical study of endopeptidase-24.11 ("enkephalinase") in the pig nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of neuropeptide FF in porcine spinal cord in comparison with other neuropeptides and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y--a novel brain peptide with structural similarities to peptide YY and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y distribution in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Protocol for the isolation and characterization of porcine brain region-associated extracellular particles | PLOS One [journals.plos.org]
comparison of porcine vs human Neuropeptide K homology
Part 1: Executive Summary
This technical guide provides a rigorous comparative analysis of Human and Porcine Neuropeptide K (NPK). The core finding is that the primary amino acid sequences of the mature 36-residue Neuropeptide K in humans and pigs are identical (100% homology).
This absolute conservation establishes the porcine model as a "Gold Standard" for NPK-related pharmacokinetic (PK) and pharmacodynamic (PD) studies. Unlike many neuropeptides where interspecies variation necessitates the use of "humanized" animal models, the native porcine NPK system faithfully recapitulates the human ligand structure. This guide details the molecular architecture, validates the homology through sequence alignment, and provides self-validating protocols for synthesis and functional characterization, specifically targeting the Tachykinin NK2 receptor (TACR2).
Part 2: Molecular Architecture & Homology
The TAC1 Gene and Post-Translational Processing
Neuropeptide K is a product of the TAC1 gene (Preprotachykinin-A).[1][2] The gene undergoes alternative splicing to produce multiple isoforms (
-
Isoform
(Beta-PPT-A): The primary source of NPK. It contains the coding regions for Substance P, Neurokinin A (NKA), and the N-terminal extension that converts NKA into NPK. -
Processing: NPK is generated by proteolytic cleavage at paired basic residues (Lys-Arg) flanking the NPK sequence within the Beta-PPT precursor.
Sequence Alignment (Human vs. Porcine)
The mature NPK peptide consists of 36 amino acids.[3] It is an N-terminally extended form of Neurokinin A (NKA). The C-terminal decapeptide is the conserved tachykinin motif responsible for receptor activation.
Table 1: Comparative Amino Acid Sequence
| Position | 1-10 | 11-20 | 21-30 | 31-36 (C-Term) |
| Human | DADSSIEKQV | ALLKALYGHG | QISHKRHKTD | SFVGLM-NH2 |
| Porcine | DADSSIEKQV | ALLKALYGHG | QISHKRHKTD | SFVGLM-NH2 |
| Homology | 100% | 100% | 100% | 100% |
Note: The C-terminal Methionine is amidated (-NH2), a critical modification for biological stability and receptor binding affinity.
Structural Implications
-
N-Terminal Extension (Residues 1-26): DADSSIEKQVALLKALYGHGQISHKR. This region confers metabolic stability and unique pharmacokinetic properties compared to the shorter Neurokinin A. It protects the peptide from rapid degradation by enkephalinases.
-
C-Terminal Active Site (Residues 27-36): HKTDSFVGLM-NH2. This is the Neurokinin A sequence.[1][2][4][5] It binds preferentially to the NK2 Receptor (TACR2) .
Part 3: Visualization of Signaling & Processing
The following diagram illustrates the differential processing of the TAC1 gene products and the specific generation of NPK, highlighting the conservation between the species.
Figure 1: Post-translational processing pathway of the TAC1 gene yielding Neuropeptide K.[6][7][8] The pathway is conserved across mammalian species, resulting in identical mature peptide sequences.
Part 4: Experimental Validation Framework
To ensure data integrity in drug development, the following protocols are designed to be self-validating.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of NPK
Since the sequence is identical, a single synthesis protocol applies to both "human" and "porcine" NPK.
-
Objective: Synthesize high-purity (>95%) NPK for binding assays.
-
Methodology: Fmoc chemistry on Rink Amide resin (to ensure C-terminal amidation).
-
Causality: Rink Amide resin is selected because the biological activity of tachykinins is strictly dependent on the C-terminal amide group. A free acid C-terminus would result in <1% binding affinity.
Step-by-Step Workflow:
-
Resin Loading: Use Rink Amide MBHA resin (loading 0.5 mmol/g). Swell in DMF.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min) to remove Fmoc group.
-
Coupling: Activate Fmoc-amino acid (5 eq) with HBTU (5 eq) and DIPEA (10 eq). Coupling time: 45 min.
-
Critical Step: Double couple the hydrophobic residues (Val, Ile, Leu) and the bulky Arg/His residues to prevent deletion sequences.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The high TFA concentration is necessary to remove the Pbf protecting groups from the multiple Arginine residues.
-
Purification: Reverse-phase HPLC (C18 column). Gradient: 10-60% Acetonitrile in water (0.1% TFA).
-
Validation: ESI-MS. Expected Mass: 3980.5 Da .
Protocol: Comparative Receptor Binding Assay (NK2)
This assay validates that the synthesized peptide interacts with the human receptor with the expected affinity (
-
System: CHO cells stably transfected with Human TACR2 (NK2) .
-
Radioligand: [
I]-Neurokinin A (specific activity 2200 Ci/mmol). -
Self-Validation: The assay must include a "Cold NKA" standard curve. If the NPK
deviates significantly (>10-fold) from the NKA , the N-terminal extension may be interfering (steric hindrance) or the peptide is degraded.
Figure 2: Workflow for the Competitive Radioligand Binding Assay used to determine the affinity (Ki) of NPK for the human NK2 receptor.
Part 5: Translational Relevance
The 100% homology between human and porcine NPK has significant implications for drug development:
-
Toxicology Studies: Porcine models are superior to rodent models for NPK-related therapeutics. Rodent TAC1 processing yields higher ratios of Neuropeptide Gamma vs. NPK, whereas humans and pigs favor NPK. The identical sequence means no anti-drug antibodies (ADA) will be generated against the peptide sequence itself in porcine studies.
-
Metabolic Stability: The N-terminal extension of NPK (DADSS...) confers resistance to degradation. Porcine plasma stability assays will directly translate to human half-life predictions, unlike murine plasma which has different protease profiles.
-
Receptor Selectivity: NPK is a selective agonist for NK2 but retains some affinity for NK1. Because the porcine NK1 and NK2 receptors also share high homology with human receptors (>85%), the off-target effects observed in pigs are highly predictive of human adverse events (e.g., bronchoconstriction via NK2).
References
-
Tatemoto, K., et al. (1985). "Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin." Biochemical and Biophysical Research Communications. Link
-
Harmar, A.J., et al. (1986).[4] "cDNA sequence of human beta-preprotachykinin, the common precursor to substance P and neurokinin A." FEBS Letters.[4] Link
-
UniProt Consortium. (2025). "Protachykinin-1 (TAC1) - Homo sapiens (Human)." UniProt Knowledgebase (P20366).[2] Link
-
GenScript. (2024). "Neuropeptide K, Porcine - Peptide Sequence and Properties." GenScript Peptide Catalog. Link
-
Gerard, N.P., et al. (1990). "The human neurokinin A (substance K) receptor. Molecular cloning of the gene, chromosome localization, and isolation of cDNA." Journal of Biological Chemistry. Link
Sources
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- 2. uniprot.org [uniprot.org]
- 3. genscript.com [genscript.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. TAC1 tachykinin precursor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 7. genome.cse.ucsc.edu [genome.cse.ucsc.edu]
- 8. Neuropeptide K - Wikipedia [en.wikipedia.org]
Neuropeptide K Signaling in Porcine Endothelial Cells: Mechanisms & Methodologies
Topic: Neuropeptide K Signaling Pathways in Porcine Endothelial Cells Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
Neuropeptide K (NPK), an N-terminally extended form of Neurokinin A (NKA) derived from the TAC1 gene, serves as a potent vasoactive mediator in the porcine vascular system. While often overshadowed by Substance P, NPK exhibits distinct pharmacokinetics and receptor binding profiles in porcine endothelial cells (PAECs). This guide dissects the molecular transduction pathways of NPK—specifically its action upon endothelial Tachykinin NK1 (and potentially NK2) receptors—to drive nitric oxide (NO) synthesis and endothelium-derived hyperpolarization (EDH). We provide a validated experimental framework for isolating PAECs and assaying these signaling cascades, bridging the gap between molecular theory and benchtop application.
Molecular Architecture: The Ligand-Receptor Interface
The Ligand: Neuropeptide K
Unlike the decapeptide Neurokinin A, Neuropeptide K is a 36-amino acid peptide.[1][2][3] It contains the biologically active C-terminal sequence of NKA but possesses an N-terminal extension that confers metabolic stability and altered receptor affinity.
-
Gene Origin: TAC1 (Beta-preprotachykinin).
-
Sequence Homology: C-terminus identical to NKA; binds Tachykinin receptors (NK1, NK2, NK3).
The Receptor Landscape in Porcine Endothelium
In porcine aortic and coronary endothelial cells, the primary transducer of NPK signaling is the Neurokinin-1 Receptor (NK1R) , a G-protein coupled receptor (GPCR).
-
Primary Coupling: G
/11 family. -
Secondary Interactions: While NK2 receptors are predominant in vascular smooth muscle (mediating contraction), porcine endothelial responses (relaxation) are driven by NK1R activation, which triggers the release of relaxant factors.
-
Specificity: Studies indicate that porcine endothelial membranes possess high-affinity binding sites (
nM) characteristic of NK1, yet NPK retains significant potency due to its structural preservation of the tachykinin motif.
The Core Signaling Cascade
The transduction of the NPK signal into a physiological response (vasodilation) follows a canonical
Pathway Mechanics
-
Ligand Binding: NPK binds to the extracellular domain of endothelial NK1R.
-
G-Protein Activation: Conformational change catalyzes the exchange of GDP for GTP on the
subunit. -
Phospholipase C (PLC) Activation:
-GTP activates PLC , hydrolyzing PIP2 into IP3 (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol). -
Calcium Mobilization: IP3 binds to IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER), triggering a rapid efflux of
into the cytosol. -
eNOS Activation: Cytosolic
binds Calmodulin (CaM). The complex activates Endothelial Nitric Oxide Synthase (eNOS), converting L-Arginine to Nitric Oxide (NO). -
Downstream Effect: NO diffuses to the adjacent smooth muscle, activating Guanylyl Cyclase (sGC)
cGMP Vasorelaxation.
Visualization of Signaling Topology
Figure 1: The NPK-driven signal transduction cascade in porcine endothelial cells, highlighting the Gq-PLC-eNOS axis.
Experimental Framework
To investigate this pathway, researchers must utilize high-purity primary cells. The following protocols are optimized for porcine aorta, ensuring retention of receptor functionality.
Protocol A: Isolation of Porcine Aortic Endothelial Cells (PAECs)
Rationale: Enzymatic digestion is superior to mechanical scraping alone, as it preserves membrane receptor integrity (NK1R) required for peptide signaling studies.
Materials:
-
Fresh Porcine Aorta (transported in cold PBS + 1% Pen/Strep)
-
Collagenase Type IV (0.005% - 0.1% w/v in PBS)
-
Endothelial Growth Medium (DMEM + 10% FBS + ECGS)
Workflow:
-
Preparation: Trim fat and connective tissue from the aorta. Ligate one end with a suture.[4]
-
Digestion: Fill the aortic lumen with 0.005% Collagenase IV solution.[4][5] Clamp the open end. Incubate at 37°C for 15 minutes .
-
Critical Step: Do not exceed 20 minutes to prevent smooth muscle contamination.
-
-
Collection: Massage the vessel gently. Drain the digestate into a 50mL tube containing cold Stopping Buffer (DMEM + 10% FBS).
-
Pelleting: Centrifuge at 200 x g for 5 minutes . Resuspend in growth medium.
-
Seeding: Plate on gelatin-coated flasks. Cells should exhibit "cobblestone" morphology within 24-48 hours.
Protocol B: Functional Assay - Intracellular Calcium Imaging
Rationale: NPK signaling is calcium-dependent. Fura-2 ratiometric imaging provides real-time quantification of the Gq pathway activation.
Step-by-Step:
-
Loading: Incubate PAEC monolayers with 2 µM Fura-2 AM for 30 mins at 37°C in Tyrode’s solution.
-
De-esterification: Wash cells 3x and incubate for 20 mins in dye-free buffer to allow intracellular hydrolysis.
-
Baseline: Measure fluorescence ratio (
) for 60 seconds to establish resting . -
Challenge: Perfusion of Neuropeptide K (10 nM - 1 µM) .
-
Observation: Expect a rapid transient peak (store release) followed by a sustained plateau (capacitive entry).
-
Control: Pre-treatment with L-703,606 (NK1 antagonist) should abolish the response.
Experimental Workflow Diagram
Figure 2: End-to-end workflow for isolating PAECs and assessing NPK functionality.
Quantitative Data Summary: Tachykinin Potency
The following table summarizes the relative potency of tachykinins in inducing endothelium-dependent relaxation in porcine arteries, derived from comparative pharmacological studies.
| Tachykinin | Receptor Selectivity | Relative Potency ( | Mechanism |
| Substance P | NK1 > NK2 > NK3 | 9.2 - 9.5 | NO + EDHF |
| Neuropeptide K | NK2 / NK1 | 8.5 - 8.8 | NO + EDHF |
| Neurokinin A | NK2 > NK1 | 8.0 - 8.3 | NO + EDHF |
| Neurokinin B | NK3 > NK1 | < 7.0 | Weak / Indirect |
Note: While NPK is structurally related to NKA (NK2 agonist), its extended length allows significant interaction with endothelial NK1 receptors, driving vasodilation almost as effectively as Substance P in certain porcine vascular beds.
References
-
Characterization of tachykinin receptors in endothelial cells of porcine artery. Source: PubMed / NIH. URL:[Link]
-
Isolation and Culture of Primary Aortic Endothelial Cells from Miniature Pigs. Source: Journal of Visualized Experiments (JoVE).[4] URL:[Link]
-
Effects of neurokinins on the isolated pig coronary artery. Source: PubMed.[6] URL:[Link]
-
Tachykinins and Their Receptors: Contributions to Physiological Control. Source: Physiological Reviews. URL:[Link]
-
Neuropeptide K: isolation, structure and biological activities. Source: Biochemical and Biophysical Research Communications. URL:[Link]
Sources
- 1. genscript.com [genscript.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Culture of Primary Aortic Endothelial Cells from Miniature Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Immunohistochemical Detection of Neuropeptide K (NPK) in Porcine Tissue
Abstract
Neuropeptide K (NPK) is a 36-amino acid tachykinin derived from the Tac1 gene (beta-preprotachykinin).[1] While functionally distinct, NPK shares a C-terminal sequence with Neurokinin A (NKA), creating a high risk of antibody cross-reactivity. This application note details a rigorous immunohistochemistry (IHC) protocol optimized for porcine tissue, addressing the specific challenges of structural homology , porcine autofluorescence , and antigen preservation in the enteric and central nervous systems.
Part 1: Biological Context & Antibody Selection Strategy
The Specificity Challenge: Tac1 Processing
To detect NPK accurately, one must understand its origin. The Tac1 gene produces multiple splice variants. Beta-preprotachykinin (Beta-PPT) is processed into Substance P, Neurokinin A, and Neuropeptide K.[2]
-
The Trap: NPK is an N-terminally extended form of NKA.[3] The C-terminal region of NPK is identical to NKA.
-
The Solution: You must select an antibody raised against the unique N-terminal extension (residues 1-26) of NPK. Antibodies raised against the C-terminus will cross-react with NKA and are unsuitable for specific NPK detection.
Pathway Visualization
The following diagram illustrates the processing of the Tac1 gene and the structural relationship between NPK and NKA, highlighting the critical unique epitope for antibody targeting.
Figure 1: Processing of Beta-Preprotachykinin. Note that NPK contains the NKA sequence. Antibodies must target the unique N-terminal region of NPK to avoid cross-reactivity.
Part 2: Materials & Reagents[4][5][6]
Buffer Formulations
| Reagent | Composition | Purpose |
| Fixative | 4% Paraformaldehyde (PFA) in 0.1M PB, pH 7.4 | Preserves peptide structure. |
| Cryoprotectant | 30% Sucrose in 0.1M PBS | Prevents ice crystal damage in frozen sections. |
| Washing Buffer | 1X PBS + 0.2% Triton X-100 (PBS-T) | Permeabilization and washing. |
| Blocking Buffer | 10% Normal Donkey Serum (NDS) + 0.3% Triton X-100 + 1% BSA in PBS | Blocks non-specific binding sites. |
| Antibody Diluent | 2.5% NDS + 0.3% Triton X-100 in PBS | Stabilizes antibody during incubation. |
Tissue-Specific Considerations
-
Porcine Gut (Enteric Plexus): Highly prone to autofluorescence due to lipofuscin and eosinophils. Requires rapid fixation to prevent autolysis.
-
Porcine CNS: High lipid content. Extended fixation (perfusion) is preferred over immersion.
Part 3: Experimental Protocol
Tissue Preparation (The Foundation)
Option A: CNS (Brain/Spinal Cord)
-
Perfusion: Deeply anesthetize the pig. Transcardially perfuse with ice-cold saline followed by 2-4L of 4% PFA.
-
Post-Fix: Remove brain/cord and post-fix in 4% PFA for 24 hours at 4°C.
-
Cryoprotection: Transfer to 30% sucrose at 4°C until the tissue sinks (48-72 hours).
Option B: Gut (Intestine) [4][5]
-
Harvest: Flush intestinal segment with cold PBS. Open longitudinally.
-
Pinning: Pin tissue flat on a Sylgard dish (mucosa up) to maintain plexus geometry.
-
Immersion Fix: Cover with 4% PFA for 4-6 hours at 4°C. Warning: Over-fixation (>24h) masks neuropeptide antigens.
-
Cryoprotection: Transfer to 30% sucrose overnight.
Sectioning
-
Method: Cryostat sectioning is superior to paraffin for neuropeptides, as heat/xylene processing can diminish antigenicity.
-
Thickness: Cut 20-30 µm free-floating sections (for CNS) or 12-14 µm slide-mounted sections (for gut).
Staining Workflow
Step 1: Antigen Retrieval (Optional but Recommended for Fixed Gut)
-
If signal is weak, incubate sections in 10mM Sodium Citrate (pH 6.0) at 80°C for 20 minutes. Cool to RT. Note: Skip this if using free-floating CNS sections initially.
Step 2: Permeabilization & Blocking
-
Wash slides 3 x 10 min in PBS.
-
Incubate in Blocking Buffer for 2 hours at Room Temperature (RT).
-
Why: Porcine tissue contains endogenous IgGs. Using 10% serum from the secondary antibody host (e.g., Donkey) is critical to prevent background.
Step 3: Primary Antibody Incubation
-
Dilute anti-NPK antibody (targeting N-terminus) in Antibody Diluent.
-
Typical Dilution: 1:500 - 1:1000 (Empirically determine).
-
Incubate 48 hours at 4°C (Free-floating) or Overnight at 4°C (Slide-mounted).
-
Expert Tip: Cold, long incubation favors high-affinity specific binding over low-affinity non-specific background.
Step 4: Secondary Antibody Detection
-
Wash 3 x 10 min in PBS-T.
-
Incubate with Fluorophore-conjugated Secondary (e.g., Donkey anti-Rabbit Alexa Fluor 488) at 1:500 for 2 hours at RT in the dark.
-
Contrast: Use a counterstain like HuC/D (neuronal marker) or DAPI.
Step 5: Autofluorescence Quenching (Critical for Pig)
-
Porcine neurons accumulate lipofuscin (broad spectrum autofluorescence).
-
Treat sections with 0.1% Sudan Black B in 70% Ethanol for 5-10 minutes.
-
Wash rapidly with PBS to remove excess dye.
Workflow Diagram
Figure 2: Step-by-step IHC workflow optimized for porcine tissue neuropeptide detection.
Part 4: Validation & Controls (Self-Validating System)
To ensure scientific integrity, you must distinguish true NPK signal from NKA cross-reactivity or non-specific binding.
The Gold Standard: Pre-Absorption Control
-
Mix: Incubate the primary antibody with a 10-fold molar excess of synthetic Neuropeptide K peptide for 24 hours at 4°C before applying to the tissue.
-
Apply: Use this pre-absorbed mixture on a sister section.
-
Result: True staining should completely disappear. If staining remains, it is non-specific.
-
Secondary Control: Perform the same test using synthetic Neurokinin A . If the NPK antibody signal disappears with NKA peptide, your antibody is not specific to NPK.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background | Endogenous IgGs or insufficient blocking. | Increase NDS to 10%; Add 1% BSA. Ensure secondary Ab is not anti-pig. |
| "Dotty" Fluorescence | Lipofuscin (Autofluorescence). | Perform Sudan Black B quenching (Step 5). |
| No Signal | Over-fixation or epitope masking. | Reduce fixation time; Try Citrate Antigen Retrieval (pH 6.0). |
| Cross-Reactivity | Antibody recognizes NKA C-terminus. | Switch to N-term specific Ab; Validate with NKA pre-absorption. |
References
-
Tachykinin Gene Processing & NPK Structure
-
Carter, M. S., & Krause, J. E. (1990). Structure, expression, and some regulatory mechanisms of the rat preprotachykinin gene encoding substance P, neurokinin A, neuropeptide K, and neuropeptide gamma. The Journal of Neuroscience, 10(7), 2203-2214.
-
-
Porcine IHC Protocols & Autofluorescence
-
Neuropeptide K vs.
-
Enteric Nervous System Staining
-
Mazzoni, M., et al. (2023). Distribution, quantification, and characterization of substance P enteric neurons in the submucosal and myenteric plexuses of the porcine colon.[4] Scientific Reports.
-
Sources
- 1. Frontiers | Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts [frontiersin.org]
- 2. TAC1 - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Distribution, quantification, and characterization of substance P enteric neurons in the submucosal and myenteric plexuses of the porcine colon [escholarship.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Immunohistochemical visualization of neurons and specific glial cells for stereological application in the porcine neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide K - Wikipedia [en.wikipedia.org]
preparing porcine Neuropeptide K stock solution for in vitro assays
Title: Precision Preparation of Porcine Neuropeptide K (NPK) Stock Solutions for In Vitro Assays
Abstract This application note provides a rigorous, standardized protocol for the preparation, handling, and storage of porcine Neuropeptide K (NPK) stock solutions. Neuropeptide K, an N-terminally extended tachykinin, exhibits specific physicochemical vulnerabilities—including Methionine oxidation and surface adsorption—that can compromise in vitro assay reproducibility. This guide integrates chemical principles with practical laboratory workflows to ensure maximum peptide recovery and biological activity.
Scientific Foundation & Molecule Profile
To prepare a stable stock solution, one must first understand the physicochemical properties that dictate the peptide's behavior in solution.
1.1 Identity & Sequence Neuropeptide K (Porcine) is a 36-amino acid basic peptide derived from the beta-preprotachykinin gene.[1] It shares a C-terminal sequence with Neurokinin A, which is responsible for its biological activity at Tachykinin NK2 receptors.
-
Sequence (One-Letter): DADSSIEKQV ALLKALYGHG QISHKRHKTD SFVGLM-NH2
-
C-Terminus: Amidated (Protected).
-
Molecular Weight: ~3980.5 Da.[2]
-
Isoelectric Point (pI): ~9.5 (Theoretical).
-
Net Charge (pH 7.0): Positive (+3 to +4).
-
Basic Residues: 4 Lys (K), 1 Arg (R), 3 His (H).
-
Acidic Residues: 4 Asp (D), 1 Glu (E).
-
1.2 Critical Vulnerabilities
-
Methionine Oxidation: The C-terminal Methionine (M36) is highly susceptible to oxidation to methionine sulfoxide, which significantly reduces biological potency. Action: Avoid vigorous vortexing; use degassed buffers.
-
Surface Adsorption: As a basic, amphipathic peptide, NPK adheres avidly to glass and standard polypropylene surfaces. Action: Use Siliconized glass or LoBind® (low protein binding) polypropylene tubes exclusively.
-
Solubility: Due to its net positive charge, NPK is most soluble and stable in slightly acidic conditions. Neutral pH can lead to slow aggregation over time.
Materials & Reagents
Reagents:
-
Lyophilized Porcine Neuropeptide K: >95% purity.[2]
-
Solvent A (Reconstitution): 0.1% (v/v) Acetic Acid in HPLC-grade water (degassed).
-
Why: The acidic pH (~3.5) protonates basic residues, maximizing solubility and preventing aggregation.
-
-
Solvent B (Assay Buffer): HEPES or PBS + 0.1% BSA (Bovine Serum Albumin).
-
Why: BSA acts as a carrier protein to block nonspecific binding sites on plasticware during dilution.
-
Labware:
-
Vials: Amber glass vials (siliconized) or LoBind® microcentrifuge tubes.
-
Pipettes: Calibrated P20, P200, P1000 with low-retention tips.
-
Gas: Nitrogen or Argon stream (optional, for headspace purging).
Protocol: Stock Solution Preparation
Phase 1: Calculation (The "Net Peptide" Factor)
Peptide vials contain salts (TFA/Acetate) and water. You must correct for Net Peptide Content (NPC) found on the Certificate of Analysis (CoA).
-
Formula:
-
Example: To prepare 1 mL of 1 mM Stock (MW = 3980.5).
-
Target:
mol. -
Theoretical Mass: 3.98 mg.
-
If NPC is 70%: Weigh
mg of powder.
-
Phase 2: Reconstitution Workflow
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening.
-
Reason: Prevents condensation of atmospheric moisture onto the hygroscopic powder, which causes hydrolysis.
-
-
Centrifugation: Briefly centrifuge the vial (2,000 x g, 30 sec) to settle the powder.
-
Solvent Addition: Add Solvent A (0.1% Acetic Acid) to achieve a master stock concentration of 1 mM (approx. 4 mg/mL).
-
Do not use water alone. Water pH is variable (5.5–7.0) and may not fully solubilize the peptide.[3]
-
Do not use DMSO. NPK is soluble in aqueous acid; DMSO is unnecessary and risks oxidizing Met residues.
-
-
Dissolution:
-
Do NOT Vortex. Vortexing introduces air bubbles (oxygen), accelerating Met oxidation.
-
Technique: Gently swirl the vial or pipette up and down slowly.[4] Sonicate for 10–15 seconds only if visible particles persist.
-
-
Aliquoting: Immediately divide the Master Stock into single-use aliquots (e.g., 10–50 µL) in LoBind® tubes.
-
Optional: Overlay with Nitrogen gas before closing.
-
-
Storage: Flash freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C .
Protocol: Working Solutions & Dilution
When preparing for the assay, dilute the acidic stock into a buffered solution containing a carrier protein.
Serial Dilution Strategy (Example for
-
Thaw: Thaw one aliquot of 1 mM Master Stock on ice.
-
Intermediate Stock (10 µM):
-
Add 10 µL of 1 mM Stock to 990 µL of Solvent B (Buffer + 0.1% BSA) .
-
Note: The buffer capacity will neutralize the trace acetic acid.
-
-
Assay Dosing: Perform 1:10 serial dilutions using Solvent B.
-
Critical: Never dilute into buffer without BSA/carrier protein, or you will lose up to 50% of the peptide to the tube walls at nanomolar concentrations.
-
Visualization
Diagram 1: NPK Reconstitution & Handling Workflow
Caption: Workflow for minimizing oxidation and adsorption during Neuropeptide K stock preparation.
Diagram 2: Tachykinin Signaling Context
Caption: Biological context of NPK synthesis and NK2 receptor activation.
Quality Control & Troubleshooting
Quantitative Data Summary
| Parameter | Specification | Note |
| Solvent | 0.1% Acetic Acid | Essential for basic peptide solubility. |
| Concentration | 1 mM (Master Stock) | Higher conc. is more stable than dilute. |
| Storage Temp | -80°C | Prevents slow degradation.[5] |
| Shelf Life | 6 Months | If stored properly at -80°C. |
| Working Life | < 4 Hours | Once diluted in neutral buffer (keep on ice). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | pH too neutral; Salt concentration too high. | Add 1-2 µL of 10% Acetic Acid to lower pH. Ensure water is HPLC-grade. |
| Loss of Potency | Methionine Oxidation. | Avoid vortexing.[4] Use fresh aliquots. Check if stock was freeze-thawed multiple times. |
| Low Recovery | Adsorption to plastic. | Switch to LoBind® tubes. Ensure 0.1% BSA is in the dilution buffer (not the master stock). |
References
-
Tatemoto, K., et al. (1985).[6] "Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin."[6] Biochemical and Biophysical Research Communications. Link
-
Sigma-Aldrich. (2025). "Synthetic Peptide Handling & Storage Protocol." Technical Documents. Link
-
GenScript. (2024). "Neuropeptide K, Porcine - Peptide Property & Solubility Guide." Link
-
LifeTein. (2025). "Peptide Solubility and Handling Guidelines." Link
-
Boreal Community Media. (2025). "Peptide Vial Preparation, Reconstitution, and Concentration." Link
Sources
- 1. Modulation of memory retention by neuropeptide K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Vial Preparation, Reconstitution, and Concentration Press Services [pr.boreal.org]
- 5. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 6. Neuropeptide K [novoprolabs.com]
Application Note: Generation of Neuropeptide K Dose-Response Curves in Organ Bath Assays
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on generating robust and reproducible dose-response curves for Neuropeptide K (NPK) using ex vivo organ bath systems. NPK, a member of the tachykinin peptide family, is a critical neuromodulator in various physiological processes, primarily through its interaction with the neurokinin-2 (NK2) receptor.[1] Understanding its potency and efficacy in target tissues is fundamental for pharmacological research and drug discovery. This application note outlines the principles of organ bath pharmacology, provides a step-by-step protocol for tissue preparation and experimentation, and offers insights into data analysis and interpretation, ensuring scientific integrity and experimental success.
Introduction: The Significance of Neuropeptide K and its Pharmacological Profiling
Neuropeptide K (NPK) is a 36-amino acid neuropeptide that belongs to the tachykinin family, which also includes Substance P (SP) and Neurokinin A (NKA).[1][2] NPK is an N-terminally extended form of NKA and is generated from the post-translational processing of the β-preprotachykinin precursor, encoded by the TAC1 gene.[1][3][4] Tachykinins are excitatory neurotransmitters and neuromodulators involved in a wide array of physiological and pathological processes, including smooth muscle contractility, inflammation, pain transmission, and neurogenic inflammation.[5][6][7]
NPK exerts its biological effects primarily by acting as an agonist at the neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR), with a lower affinity for NK1 and NK3 receptors.[1][8] The activation of NK2 receptors initiates a signaling cascade, predominantly through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][10] The subsequent increase in intracellular Ca2+ is the primary driver of smooth muscle contraction.
The organ bath technique is a cornerstone of classical pharmacology, providing a controlled ex vivo environment to study the physiological and pharmacological responses of isolated tissues.[11] This method allows for the precise quantification of tissue responses to exogenous substances, making it an ideal platform for constructing dose-response curves and determining key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum effect (Emax).[12][13] This application note will detail the methodology for generating a cumulative dose-response curve for NPK-induced smooth muscle contraction.
Scientific Principles and Experimental Rationale
A successful organ bath experiment hinges on maintaining the viability and physiological responsiveness of the isolated tissue. This is achieved through a combination of a precisely formulated physiological salt solution, controlled temperature, and continuous oxygenation.
Physiological Salt Solution: The Krebs-Henseleit solution is the buffer of choice for many mammalian tissue studies. Its ionic composition mimics that of the extracellular fluid, providing essential electrolytes like sodium, potassium, calcium, and magnesium to maintain cellular homeostasis and excitability. Glucose serves as an energy substrate, while the bicarbonate buffer system, in conjunction with carbogen gas (95% O2, 5% CO2), maintains the physiological pH of approximately 7.4.
Temperature and Oxygenation: Maintaining the organ bath at a physiological temperature (typically 37°C) is crucial for optimal enzyme activity and cellular function. Carbogen gas provides the necessary oxygen for aerobic respiration and the CO2 required for the bicarbonate buffering system.
Tissue Selection and Preparation: The choice of tissue depends on the research question and the expression of the target receptor. For studying NPK, tissues rich in NK2 receptors, such as the guinea pig ileum or trachea, are excellent models.[1][8] Proper dissection and mounting of the tissue are critical to avoid damage and ensure a measurable contractile response.
Dose-Response Curve Construction: A cumulative dose-response curve is generated by adding progressively increasing concentrations of the agonist (NPK) to the organ bath without washing out the previous concentration. This method is efficient and allows the system to reach equilibrium at each concentration. The resulting sigmoidal curve provides a graphical representation of the relationship between the drug concentration and the biological effect.
Materials and Reagents
| Reagent/Material | Supplier | Catalogue # | Notes |
| Neuropeptide K (human, rat, or species-specific) | Major Peptide Supplier | Varies | Reconstitute in sterile, nuclease-free water or appropriate buffer. Aliquot and store at -80°C. |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9541 | For preparing Krebs-Henseleit solution and inducing maximal contraction. |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Component of Krebs-Henseleit solution. |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 | Component of Krebs-Henseleit solution. |
| Magnesium Sulfate (MgSO4) | Sigma-Aldrich | M7506 | Component of Krebs-Henseleit solution. |
| Potassium Phosphate Monobasic (KH2PO4) | Sigma-Aldrich | P0662 | Component of Krebs-Henseleit solution. |
| Sodium Bicarbonate (NaHCO3) | Sigma-Aldrich | S5761 | Component of Krebs-Henseleit solution. |
| D-Glucose | Sigma-Aldrich | G7021 | Component of Krebs-Henseleit solution. |
| Carbogen Gas (95% O2, 5% CO2) | Local Gas Supplier | - | For aeration of the Krebs-Henseleit solution. |
| Distilled, Deionized Water | - | - | For preparing all solutions. |
| Equipment | |||
| Organ Bath System (with tissue holders, force-displacement transducers, and data acquisition system) | e.g., Radnoti, DMT, Panlab | Varies | Ensure proper calibration of transducers. |
| Water Bath/Circulator | - | - | To maintain the organ bath temperature at 37°C. |
| pH Meter | - | - | For verifying the pH of the Krebs-Henseleit solution. |
| Dissection Tools (scissors, forceps) | - | - | Fine, sharp instruments are essential for tissue preparation. |
| Suture Thread | - | - | For securing the tissue to the holder. |
Preparation of Krebs-Henseleit Solution (1 L)
To prepare a 1 L stock of Krebs-Henseleit solution, dissolve the following salts in approximately 900 mL of distilled, deionized water.
| Salt | Molecular Weight ( g/mol ) | Concentration (mM) | Weight (g/L) |
| NaCl | 58.44 | 118.4 | 6.92 |
| KCl | 74.55 | 4.7 | 0.35 |
| CaCl2·2H2O | 147.01 | 2.5 | 0.37 |
| MgSO4·7H2O | 246.47 | 1.2 | 0.29 |
| KH2PO4 | 136.09 | 1.2 | 0.16 |
| NaHCO3 | 84.01 | 25.0 | 2.10 |
| D-Glucose | 180.16 | 11.1 | 2.00 |
Preparation Steps:
-
Add and dissolve all salts except CaCl2 and NaHCO3 in 900 mL of distilled water.
-
Continuously bubble the solution with carbogen gas (95% O2, 5% CO2).
-
Slowly add and dissolve the NaHCO3.
-
Separately dissolve the CaCl2 in a small amount of water and then slowly add it to the main solution while stirring to prevent precipitation.
-
Adjust the final volume to 1 L with distilled water.
-
The final pH of the solution when gassed with carbogen at 37°C should be approximately 7.4. Prepare this solution fresh daily.
Experimental Protocol: Step-by-Step Guide
Tissue Preparation (Example: Guinea Pig Ileum)
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Open the abdominal cavity and locate the ileum.
-
Carefully excise a segment of the distal ileum and place it in a petri dish containing pre-warmed and aerated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into 2-3 cm long segments.[7]
-
Tie a silk suture to each end of the ileum segment.
Organ Bath Setup and Tissue Mounting
-
Fill the organ bath chambers with fresh, pre-warmed (37°C) Krebs-Henseleit solution and continuously aerate with carbogen gas.[7]
-
Secure one end of the ileum segment to the fixed hook at the bottom of the organ bath chamber.
-
Attach the other end to the isometric force-displacement transducer.
-
Adjust the position of the transducer to apply a resting tension of approximately 1 gram.[1]
-
Allow the tissue to equilibrate for at least 30-60 minutes.[12] During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.[12]
Viability Check and Normalization
-
After equilibration, assess the viability of the tissue by inducing a maximal contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).[12]
-
Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs-Henseleit solution three to four times over a 15-20 minute period, allowing it to return to the baseline resting tension.
-
The response to KCl serves as a reference for normalizing the responses to NPK. All subsequent contractions will be expressed as a percentage of this maximal KCl-induced contraction.[6]
Generation of the Cumulative Dose-Response Curve
-
Prepare serial dilutions of the Neuropeptide K stock solution in Krebs-Henseleit solution to achieve the desired final bath concentrations. A typical concentration range for neuropeptides is 10⁻¹¹ M to 10⁻⁵ M.
-
Once the tissue baseline is stable, add the lowest concentration of NPK to the organ bath.
-
Wait for the contractile response to reach a stable plateau.
-
Without washing, add the next, higher concentration of NPK.
-
Repeat this process for all concentrations until the maximal response is achieved or the dose-response curve plateaus.
-
At the end of the experiment, perform a final wash and, if desired, repeat the KCl stimulation to ensure tissue viability has been maintained.
Data Analysis and Interpretation
-
Measure the peak contractile response at each concentration of NPK.
-
Normalize the data by expressing each response as a percentage of the maximal contraction induced by KCl.
-
Plot the normalized response (Y-axis) against the logarithm of the molar concentration of NPK (X-axis).
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) using a suitable software package (e.g., GraphPad Prism).
-
From the fitted curve, determine the key pharmacological parameters:
-
EC50: The molar concentration of NPK that produces 50% of the maximal response. This is a measure of the peptide's potency.[12][13]
-
Emax: The maximum contractile response produced by NPK, expressed as a percentage of the KCl-induced contraction. This represents the efficacy of the peptide in the specific tissue.
-
Hill Slope: The slope of the curve at its midpoint, which can provide insights into the nature of the agonist-receptor interaction.
-
Visualizations and Data Presentation
Diagrams
Trustworthiness and Self-Validation
The integrity of the dose-response data relies on a self-validating experimental design. Key validation steps are integrated into this protocol:
-
Initial Viability Check: The contractile response to a high concentration of KCl confirms that the tissue is healthy and responsive at the beginning of the experiment.[12] This provides a maximal response against which all subsequent agonist-induced responses can be normalized, accounting for variations in tissue size and contractility.
-
Stable Baseline: A stable baseline tension after the equilibration period is indicative of a healthy, non-fatigued preparation. Any significant drift in the baseline may suggest tissue damage or instability in the experimental conditions.
-
Reproducibility: Performing the experiment on multiple tissue preparations (ideally from different animals) is crucial to ensure the reproducibility of the results and to account for biological variability.
-
Use of Antagonists (Optional): To confirm that the observed contractile response is specifically mediated by NK2 receptors, the dose-response curve can be repeated in the presence of a selective NK2 receptor antagonist (e.g., SR48968). A rightward shift in the dose-response curve in the presence of the antagonist provides strong evidence for receptor-specific activity.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for generating dose-response curves for Neuropeptide K in isolated tissue preparations. By adhering to the principles of maintaining tissue viability, employing a systematic experimental workflow, and utilizing robust data analysis techniques, researchers can obtain reliable and reproducible data on the potency and efficacy of NPK. This methodology is fundamental for advancing our understanding of tachykinin pharmacology and for the development of novel therapeutics targeting the NK2 receptor.
References
-
Dhaussy A, et al. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins. Vascular Pharmacology. 2011;54(6):170-5. Available from: [Link]
-
Steinhoff MS, et al. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews. 2014;94(1):265-301. Available from: [Link]
-
Neuropeptide K - Grokipedia. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. Available from: [Link]
-
Opperer F, et al. Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology. 2022. Available from: [Link]
-
To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. The experiment aims - RJPT SimLab. Available from: [Link]
-
Tatemoto K, et al. Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin. Biochemical and Biophysical Research Communications. 1985;128(2):947-53. Available from: [Link]
-
Lipworth BJ, et al. Comparison of cumulative and non-cumulative techniques to measure dose-response curves for beta agonists in patients with asthma. Thorax. 1988;43(9):746-9. Available from: [Link]
-
Liori O, et al. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology. 2023;14:1294860. Available from: [Link]
-
HBIO Harvard Apparatus. Krebs-Henseleit Solution Recipe. Available from: [Link]
-
Tachykinin receptor - Wikipedia. Available from: [Link]
-
Isolated tissue preparation | PPTX - Slideshare. Available from: [Link]
-
Taylor & Francis. Neuropeptide K – Knowledge and References. Available from: [Link]
-
Radnoti. Tissue Organ Bath Principals. Available from: [Link]
-
Panlab. Isolated organ/tissue test – organ bath. Available from: [Link]
-
DMT. Tissue Organ Bath. Available from: [Link]
-
Łazarczyk M, et al. Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review). Folia Neuropathologica. 2007;45(3):99-107. Available from: [Link]
-
ADInstruments. Radnoti Tissue-Organ Bath Principles. Available from: [Link]
-
GraphPad. The EC50 - GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]
-
Statcon. Dose-Response Curves. Available from: [Link]
-
Sebaugh JL. Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. 2024. Available from: [Link]
-
ResearchGate. How to calculate EC50 for a pharmacological dose-response curve?. 2021. Available from: [Link]
-
Muñoz M, et al. The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences. 2022;23(19):11949. Available from: [Link]
-
Flood JF, et al. Modulation of memory retention by neuropeptide K. Peptides. 1989;10(5):953-7. Available from: [Link]
-
Gatch MB, et al. Discrete Versus Cumulative Dosing in Dose-Response Discrimination Studies. Journal of the Experimental Analysis of Behavior. 1998;70(1):49-59. Available from: [Link]
-
Nässel DR, et al. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. Frontiers in Neuroscience. 2019;13:1263. Available from: [Link]
-
Saleem F, et al. Biochemistry, Substance P. StatPearls. 2023. Available from: [Link]
-
Arroyo R, et al. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal. 2016;2(2). Available from: [Link]
-
Takeda Y, et al. Neuropeptide K potently stimulates salivary gland secretion and potentiates substance P-induced salivation. Proceedings of the National Academy of Sciences. 1989;86(1):392-6. Available from: [Link]
-
Carter MS, et al. Structure, expression, and some regulatory mechanisms of the rat preprotachykinin gene encoding substance P, neurokinin A, neuropeptide K, and neuropeptide gamma. Journal of Neuroscience. 1990;10(7):2203-14. Available from: [Link]
-
Lyo V, et al. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology. 2018;314(6):C700-C711. Available from: [Link]
-
Neuropeptide - Wikipedia. Available from: [Link]
-
MSD Manual Professional Edition. Dose-Response Relationships. Available from: [Link]
-
Deranged Physiology. Graded dose-response curves. 2023. Available from: [Link]
-
Dentalcare.com. Pharmacodynamic Mechanisms - General Principles of Pharmacology. Available from: [Link]
Sources
- 1. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guinea Pig Ileum [norecopa.no]
- 3. Acetylcholine and tachykinins involvement in the caffeine-induced biphasic change in intracellular Ca2+ in bovine airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dmt.dk [dmt.dk]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Pharmacological characterization of novel mammalian tachykinins, neurokinin alpha and neurokinin beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radnoti.com [radnoti.com]
- 8. Neurokinin B Administration Induces Dose Dependent Proliferation of Seminal Vesicles in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 10. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]
- 12. scireq.com [scireq.com]
- 13. m.youtube.com [m.youtube.com]
Comparative Radioligand Binding Protocols: Neuropeptide K Interaction with NK2 vs. NK1 Receptors
Executive Summary & Scientific Rationale
Neuropeptide K (NPK) is an N-terminally extended tachykinin derived from the TAC1 gene (beta-preprotachykinin). While it shares the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH
Differentiating NPK binding between NK2 and NK1 is critical in drug development because:
-
NK2 Activation is linked to bronchoconstriction (asthma) and intestinal motility (IBS).[2]
-
NK1 Activation drives emesis, pain transmission, and neurogenic inflammation.
This guide provides a rigorous, self-validating protocol to quantify NPK affinity (
Mechanistic Insight: The "Message-Address" Concept
Tachykinin receptors (NK1, NK2, NK3) are
-
The Message: The conserved C-terminus of NPK activates the G-protein machinery.
-
The Address: The N-terminal extension of NPK confers receptor subtype selectivity and metabolic stability.
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling triggered by NPK binding to NK2/NK1, leading to Calcium mobilization.
Caption: Signal transduction pathway for NK2/NK1 receptors.[1][2][3][4] NPK binding triggers Gq-mediated PLC activation, resulting in IP3 generation and calcium release.[4]
Experimental Design Strategy
To accurately determine NPK affinity, we utilize a Competition Binding Assay . Since radiolabeled NPK is not a standard commercial reagent, we use the receptor-specific "parent" radioligands:
-
NK2 Assay: Displace
I-Neurokinin A with increasing concentrations of NPK. -
NK1 Assay: Displace
I-Substance P with increasing concentrations of NPK.
Critical Reagents & Buffers
Expert Insight: Tachykinins are "sticky" peptides. You must treat filters with Polyethyleneimine (PEI) and use low-binding plastics. Furthermore, NK2 receptors often require
| Component | NK2 Assay Conditions | NK1 Assay Conditions |
| Receptor Source | CHO-K1 cells stably expressing human NK2 (TACR2) | CHO-K1 cells stably expressing human NK1 (TACR1) |
| Radioligand | ||
| Radioligand Conc. | 0.05 – 0.1 nM | 0.1 – 0.2 nM |
| Assay Buffer | 50 mM HEPES, pH 7.4 | 50 mM Tris-HCl, pH 7.4 |
| Ions | 3 mM MnCl | 5 mM MnCl |
| Protease Inhibitors | 10 | 10 |
| Carrier Protein | 0.2% BSA (Protease-free) | 0.2% BSA (Protease-free) |
| Non-Specific Definer | 1 | 1 |
Detailed Protocols
Protocol A: Membrane Preparation (CHO Cells)
Goal: Isolate plasma membranes while preserving G-protein coupling.
-
Harvest: Detach CHO cells using PBS/EDTA (Avoid Trypsin as it cleaves extracellular receptor loops). Centrifuge at 500 x g for 5 min.
-
Lysis: Resuspend pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize with a Polytron (2 bursts of 10 sec).
-
Membrane Isolation:
-
Centrifuge homogenate at 1,000 x g for 10 min (remove nuclei/debris).
-
Transfer supernatant to a new tube.
-
Centrifuge at 40,000 x g for 20 min at 4°C.
-
-
Wash: Resuspend pellet in Lysis Buffer and repeat high-speed spin.
-
Storage: Resuspend final pellet in Storage Buffer (50 mM HEPES, 3 mM MnCl
, 10% Sucrose). Flash freeze in liquid nitrogen. Store at -80°C.
Protocol B: Competition Binding Assay (NK2 Focus)
Goal: Determine the Ki of Neuropeptide K at the NK2 receptor.
Step 1: Plate Preparation
-
Soak GF/C glass fiber filter mats in 0.3% PEI (Polyethyleneimine) for at least 60 minutes at 4°C. This neutralizes the negative charge of the glass, preventing the positively charged NPK from sticking non-specifically.
Step 2: Assay Assembly (96-well format)
Prepare reagents in NK2 Assay Buffer (50 mM HEPES, 3 mM MnCl
| Well Type | Volume Buffer | Volume Competitor (NPK) | Volume Radioligand ( | Volume Membranes |
| Total Binding (TB) | 50 | 0 | 50 | 100 |
| Non-Specific (NSB) | 0 | 50 | 50 | 100 |
| Test (NPK) | 0 | 50 | 50 | 100 |
-
Serial Dilution: Prepare NPK concentrations ranging from
M to M.
Step 3: Incubation
-
Add membranes last to initiate the reaction.
-
Incubate for 60 minutes at Room Temperature (25°C) .
-
Note: Equilibrium is faster at 25°C than 4°C. The presence of Phosphoramidon prevents degradation during this hour.
-
Step 4: Termination & Filtration
-
Use a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash filters 3x with ice-cold Wash Buffer (50 mM HEPES, pH 7.4).
-
Dry filters and add scintillant. Count in a MicroBeta or gamma counter.
Assay Workflow Diagram
Caption: Step-by-step workflow for the competitive radioligand binding assay.
Data Analysis & Interpretation
Calculating Ki
Convert
- : Concentration of radioligand used (e.g., 0.1 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[5][6]
Expected Results (Self-Validation)
To validate your assay, compare the
| Receptor | Ligand Rank Order of Potency | Typical NPK | Interpretation |
| NK2 | NKA | 0.5 – 2.0 nM | High Affinity. NPK is a potent NK2 agonist. |
| NK1 | Substance P | 50 – 200 nM | Low/Moderate Affinity. Cross-reactivity exists but is ~100x weaker than SP. |
Troubleshooting Checklist:
-
High Non-Specific Binding (>20%): Did you soak filters in PEI? Are you using BSA in the buffer?
-
Low Specific Binding: Check MnCl
concentration. NK2 receptors often lose affinity for agonists without divalent cations. Ensure protease inhibitors (Phosphoramidon) are fresh.
References
-
Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599.
-
Maggi, C. A., et al. (1993). "Tachykinin receptors and tachykinin receptor antagonists." Journal of Autonomic Pharmacology, 13(1), 23-93.
-
Aharony, D., et al. (1992). "Pharmacological characterization of the human NK2 receptor expressed in CHO cells." Neuropeptides, 23(2), 121-130. (Establishes Mn2+ dependency for NK2).
-
Burcher, E., et al. (1991). "Neuropeptide K and neuropeptide gamma are potent agonists at the NK2 receptor." European Journal of Pharmacology, 192(3), 437-439.
-
PerkinElmer Application Note. "Radioligand Binding Assays for G Protein-Coupled Receptors." (General methodology for GF/C filtration).
Sources
- 1. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [125I]-GR231118: a high affinity radioligand to investigate neuropeptide Y Y1 and Y4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioiodinated substance P, neurokinin A, and eledoisin bind predominantly in NK1 receptors in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced HPLC Purification Protocol for Synthetic Porcine Neuropeptide K
Executive Summary
Neuropeptide K (NPK) is a 36-amino acid tachykinin neuropeptide (MW ~3980.5 Da) derived from the beta-preprotachykinin gene. In porcine models, it serves as a potent vasodilator and smooth muscle contractor. Synthetically produced NPK often contains impurities such as deletion sequences, incompletely deprotected side chains, and oxidized methionine variants.
This Application Note provides a rigorous, scalable protocol for the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic porcine NPK. The method prioritizes the separation of the full-length peptide from closely eluting des-amido forms and Met-oxide variants, ensuring >98% purity suitable for biological assays.
Physicochemical Profile & Analyte Characterization[1][2][3]
Before initiating purification, the operator must understand the molecule's behavior in solution.
| Property | Value / Description | Impact on Purification |
| Sequence | H-DADSSIEKQVALLKALYGHGQISHKRHKTDSFVGLM-NH₂ | Amphipathic helix formation; prone to aggregation at high concentrations. |
| Molecular Weight | ~3980.5 Da | Requires 300 Å pore size stationary phases for optimal mass transfer. |
| Isoelectric Point (pI) | ~10.2 (Theoretical) | Highly basic. Soluble in acidic buffers (pH 2.0). Avoid neutral pH where solubility drops. |
| Hydrophobicity | Moderate (Grand Average of Hydropathy: -0.6) | Elutes in the middle of the organic gradient (~30-40% ACN). |
| Critical Residues | Met³⁶ (C-terminus) | Susceptible to oxidation (+16 Da shift). Requires degassed solvents. |
| Critical Residues | His¹⁹, His²⁴, His²⁷ | Basic residues causing peak tailing on active silanols; requires end-capped columns. |
Pre-Purification Sample Preparation[2]
Objective: Maximize solubility while preventing artifactual oxidation of the C-terminal Methionine.
Protocol:
-
Lyophilized Crude Handling: Allow the crude synthetic peptide vial to reach room temperature before opening to prevent condensation.
-
Solvent Selection: Dissolve the crude peptide in 90:10 Water:Acetonitrile containing 0.1% TFA .
-
Rationale: A small amount of organic solvent disrupts hydrophobic aggregation (beta-sheets) common in 30+ mer peptides, while TFA ensures protonation of basic residues (Lys, Arg, His), enhancing solubility.
-
-
Sonication: Sonicate for 5–10 minutes in a water bath (< 35°C).
-
Filtration: Filter through a 0.45 µm PVDF or PTFE syringe filter .
-
Warning: Do not use Nylon filters, as peptides can bind nonspecifically.
-
-
Degassing: Briefly sparge the sample with Nitrogen or Argon to remove dissolved oxygen, protecting Met³⁶.
Analytical Method Development (Scouting)
Objective: Establish the elution profile and separate the target NPK from early-eluting truncation mutants and late-eluting hydrophobic protecting groups.
Chromatographic Conditions
-
System: UHPLC or HPLC with Binary Gradient Pump.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size, 300 Å pore size .
-
Recommended: Vydac 218TP, Jupiter C18, or Zorbax 300SB-C18.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in 100% Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in 100% Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient) or 40°C (to reduce backpressure and improve peak shape).
-
Detection:
-
214 nm: Peptide bond absorption (Primary).
-
280 nm: Tyrosine/Phenylalanine absorption (Secondary confirmation).
-
Scouting Gradient Protocol
Run a linear gradient to identify the %B at which NPK elutes.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Injection / Void Volume |
| 32.0 | 65 | Linear Gradient (2% B/min) |
| 35.0 | 95 | Wash |
| 40.0 | 95 | Wash |
| 40.1 | 5 | Re-equilibration |
| 50.0 | 5 | End |
Expected Result: Porcine NPK typically elutes between 32% and 38% B .
Preparative Purification (Scale-Up)[1][4]
Objective: Isolate NPK with >98% purity.
Scale-Up Calculation
To transfer from Analytical (4.6 mm ID) to Preparative (21.2 mm ID), apply the Scale-Up Factor (SF) :
-
Flow Rate: 1.0 mL/min
20–25 mL/min . -
Loading: 50 µg (Anal)
10–20 mg (Prep) per injection.
Preparative Gradient Strategy (Focused Gradient)
Instead of a full 5–65% gradient, use a "shallow" gradient centered on the elution point determined in Step 4.
Assumed Elution Point: 35% B.
| Time (min) | % Mobile Phase B | Rationale |
| 0–5 | 10 | Load sample and elute polar salts. |
| 5–10 | 25 | Rapid ramp to just before elution. |
| 10–40 | 25 | Shallow Gradient (0.6% B/min) for maximum resolution. |
| 40–45 | 95 | Column Wash. |
| 45–55 | 10 | Re-equilibration. |
Fraction Collection Logic
-
Trigger: Time-based windows combined with Threshold Slope (UV 214 nm).
-
Collection: Collect 0.5 minute fractions across the main peak.
-
Critical Separation:
-
Front Shoulder: Often contains Met-oxide NPK (elutes earlier due to increased polarity).
-
Back Shoulder: Often contains des-amido or deletion sequences.
-
Center Cut: Contains the pure Target.
-
Post-Purification & Quality Control
Lyophilization[5]
-
Pool fractions identified as pure by analytical HPLC.[1]
-
Freeze: Flash freeze in liquid nitrogen or at -80°C to prevent amorphous precipitation.
-
Dry: Lyophilize for 24–48 hours.
-
Counter-ion Exchange (Optional): If TFA is toxic to downstream biological assays, perform a salt exchange to Acetate or Chloride using a weak anion exchange cartridge or repeated lyophilization with 0.1 M HCl/Acetic Acid.
Quality Control (QC)
Every batch must pass the following criteria:
-
ESI-MS: Mass accuracy within ± 1 Da (Theoretical [M+H]+: ~3981.5). Look for +16 Da (Oxidation) or -128 Da (Lys deletion).
-
Analytical HPLC: Single peak >98% area at 214 nm.
-
Net Peptide Content: Determine actual peptide mass vs. total powder weight (salts/water) using Amino Acid Analysis (AAA) or UV extinction coefficient (
for 1 Tyr).
Workflow Visualization
Figure 1: Step-by-step purification workflow for Porcine Neuropeptide K, from crude synthesis to final lyophilized product.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Broad / Tailing Peaks | Basic residues (His/Lys/Arg) interacting with silanols. | Add 0.1% Triethylamine (TEA) to mobile phase (if pH allows) or ensure high-quality "End-capped" column is used. |
| Split Peak | Oxidation of Met³⁶. | Check MS for +16 Da mass shift. Use degassed solvents and keep samples at 4°C. |
| High Backpressure | Aggregation of peptide on column. | Increase column temperature to 40–50°C; Switch to 300 Å pore size if using 100 Å. |
| Ghost Peaks | Carryover from previous run. | Run a blank injection with 80% ACN / 0.1% TFA between runs. |
References
-
Tatemoto, K., et al. (1985).[2] "Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin." Biochemical and Biophysical Research Communications.
-
Bachem. (2023). "Peptide Purification Process & Methods: An Overview." Bachem Knowledge Center.
-
GenScript. (2024). "Neuropeptide K, Porcine - Product Information and Sequence." GenScript Catalog.
-
Knauer. (2022). "Systematic and efficient method scale-up for peptide purification." Knauer Application Notes.
-
Mant, C.T., & Hodges, R.S. (2002). "HPLC Analysis and Purification of Peptides." Methods in Molecular Biology.
Sources
Troubleshooting & Optimization
Technical Support Center: Neuropeptide K (NPK) Stability & Storage
Topic: Preventing Methionine Oxidation in Stored Neuropeptide K Solutions Ticket ID: NPK-MET-OX-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Met-Ox" Threat
Welcome to the Neuropeptide K (NPK) technical support hub. As researchers, we often treat peptide stability as a passive storage issue, but for NPK, it is an active chemical battle.
NPK is a 36-amino acid tachykinin (Sequence: DADSSIEKQVALLKALYGHGQISHKRHKTDSFVGLM-NH₂). Its biological activity—specifically its affinity for the NK2 receptor —hinges critically on the C-terminal Methionine (Met36).
The Problem: Methionine is a "canary in the coal mine" for oxidative stress. It readily reacts with Reactive Oxygen Species (ROS) to form Methionine Sulfoxide (MetO) .[1] The Consequence: This oxidation adds an oxygen atom, converting the hydrophobic thioether side chain into a polar sulfoxide. This polarity shift destroys the amphiphilic character required for the peptide to dock into the hydrophobic pocket of the G-protein coupled receptor (GPCR), rendering your expensive peptide biologically inert.
Module 1: The Science of Oxidation (FAQ)
Q: Why is my NPK oxidizing even at -20°C?
A: Oxidation is a chemical reaction, not a biological one; it slows down but does not stop at freezing temperatures.
-
Dissolved Oxygen: If you froze the solution without degassing, dissolved oxygen (
) is trapped in the ice lattice. -
Freeze-Concentration Effect: As water crystallizes into pure ice, impurities (including dissolved oxygen, trace metals, and the peptide itself) are concentrated into liquid micropockets. This increases the effective collision rate between ROS and the Methionine sulfur, accelerating oxidation during the freezing phase.
Q: How do I detect if my NPK is oxidized?
A: You cannot rely on visual inspection. You must use analytical validation.
-
RP-HPLC Signature: Because MetO is more polar than native Met, oxidized NPK will elute earlier on a Reverse-Phase (C18) column. Look for a "pre-peak" or shoulder emerging before your main peak.
-
Mass Spectrometry: Met oxidation adds exactly +16 Da to the molecular weight.
-
Native NPK MW: ~3979.6 Da
-
Oxidized NPK MW: ~3995.6 Da
-
Q: Is the oxidation reversible?
A: In a biological system, yes (via Methionine Sulfoxide Reductase).[2] In your test tube? Practically, no. While chemical reduction (e.g., using dimethyl sulfide or mercaptoethanol) is possible, it often requires harsh conditions that may damage other residues or the peptide backbone. Prevention is the only viable strategy.
Module 2: Storage & Handling Protocols
Protocol A: The "Gold Standard" (Lyophilized Storage)
For long-term storage (>2 weeks).
-
Arrival: Upon receipt, centrifuge the vial (10,000 x g for 1 min) to pellet the powder.
-
Desiccation: Store the vial in a desiccator at -20°C or -80°C . Moisture catalyzes deamidation, which often accompanies oxidation.
-
Equilibration: Before opening, allow the vial to warm to room temperature (20 mins) in the desiccator. Opening a cold vial condenses atmospheric moisture onto the peptide, creating a micro-solution where oxidation can occur.
Protocol B: In-Solution Storage (High Risk)
For working aliquots (<2 weeks). Adhere strictly to this workflow.
| Parameter | Recommendation | Scientific Rationale |
| Buffer pH | pH 5.0 - 6.0 (e.g., Acetate or Citrate) | Methionine oxidation is pH-independent, but acidic pH minimizes Asp/Asn deamidation and aggregation, preserving overall integrity. |
| Water Quality | Degassed Type 1 Water | Remove dissolved |
| Headspace | Argon or Nitrogen Overlay | Displace atmospheric oxygen from the vial headspace before capping.[3] Argon is heavier than air and provides a better "blanket." |
| Additives | 0.1 mM EDTA | Chelates trace transition metals (Cu²⁺, Fe³⁺) which catalyze the Fenton reaction, generating hydroxyl radicals. |
| Container | Polypropylene (Low Binding) | Glass can leach metal ions. Standard plastic can adsorb hydrophobic peptides.[4] Use high-quality low-bind plastics. |
Module 3: Visualizations
Figure 1: The Oxidation Cascade
Understanding the pathway from storage error to experimental failure.
Caption: Mechanism of Met36 oxidation in Neuropeptide K leading to loss of receptor affinity.
Figure 2: The "Safe-Store" Decision Tree
Follow this logic to determine the correct storage method.
Caption: Decision matrix for Neuropeptide K handling to minimize oxidation risk.
Module 4: Troubleshooting Guide
Scenario 1: "My bioassay results are inconsistent/lower than expected."
-
Diagnosis: Partial oxidation. The oxidized peptide competes for the receptor but does not activate it efficiently, or fails to bind, lowering effective concentration.
-
Action: Run an analytical HPLC. If you see a split peak (doublet) where the first peak is growing over time, your stock is compromised.
-
Fix: Discard the stock. Re-order. Implement Protocol A immediately upon receipt of the new batch.
Scenario 2: "I cannot dissolve the peptide in the recommended buffer."
-
Diagnosis: Aggregation.[5] While oxidation is a risk, NPK is also hydrophobic in regions.
-
Action: Do NOT use DMSO if possible, as it is hygroscopic and often contains peroxides that oxidize Methionine.
-
Fix: Use a small amount of Acetonitrile (ACN) or Ethanol to wet the peptide, then dilute with your degassed aqueous buffer.
Scenario 3: "The HPLC peak is broad."
-
Diagnosis: On-column oxidation or diastereomer separation. Methionine sulfoxide has a chiral center at the sulfur atom, creating two diastereomers (R and S) which may resolve partially on high-efficiency columns, looking like a broad or splitting peak.
-
Fix: This confirms oxidation.[6] The sample is degrading.
References
-
GenScript. (2024). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
Mautz, B., et al. (2017). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (1985). Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin.[7] Biochem Biophys Res Commun.[8] Retrieved from [Link]
-
Li, X., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neuropeptide K (Porcine) ELISA Troubleshooting
Executive Summary & Diagnostic Logic
Detecting Neuropeptide K (NPK)—a member of the tachykinin family derived from the TAC1 gene—in porcine samples is notoriously difficult. Unlike stable proteins (e.g., Albumin), NPK is a small peptide (approx. 36 amino acids) with a short half-life (< 2 minutes in plasma) and is prone to rapid degradation by endogenous proteases like neprilysin and ACE.
When you report "Low Signal," we must immediately distinguish between two technical failures:
-
Systemic Assay Failure (Low ODs): The chemical reaction failed. Even the Maximum Binding (B0) wells have low optical density (< 0.6 OD).
-
Sample/Sensitivity Failure: The standard curve works (good B0), but your porcine samples show no inhibition (in Competitive EIA) or no binding (in Sandwich), effectively reading as "Zero Concentration."
Use the diagnostic workflow below to isolate your issue:
Figure 1: Diagnostic logic tree for isolating the root cause of low signal in NPK ELISA.
Scenario A: Systemic Low OD (The "Flat Plate")
Symptom: Your Maximum Binding (B0) wells—which should have the highest OD in a competitive assay—are reading below 0.6 OD. The entire plate looks pale.
Q: Why is my standard curve flattening out or showing low max binding?
A: This is rarely a sample issue; it is a reagent integrity or kinetic issue.
-
The "HRP Hook" Check:
-
Mechanism:[1] Streptavidin-HRP conjugates are sensitive to contaminants (azide) or light.
-
Test: Mix 5 µL of your HRP conjugate with 50 µL of TMB substrate in a clear tube. It should turn bright blue within seconds. If it remains pale, your detection system is dead.
-
-
Wash Buffer Contamination:
-
Insight: Porcine assays often require specific buffers. If you used a generic PBS-Tween containing Sodium Azide , you have killed the HRP enzyme. Azide is a potent inhibitor of peroxidase [1].
-
-
Antibody Freeze/Thaw:
-
NPK antibodies are often polyclonal. Repeated freeze-thaw cycles denature the IgG, reducing affinity. This lowers the B0 signal significantly.
-
Corrective Action:
-
Ensure Wash Buffer is Azide-free.
-
Increase primary antibody incubation time (switch from 2 hours RT to Overnight at 4°C ). This increases equilibrium binding, significantly boosting B0 ODs.
Scenario B: Sample "Invisibility" (The Extraction Imperative)
Symptom: Your standard curve looks perfect (B0 > 1.5 OD), but your porcine plasma/serum samples read as "Zero Concentration" (High OD in competitive, Low OD in sandwich).
Q: I am using raw porcine plasma. Why am I getting no data?
A: You cannot measure Neuropeptide K in raw porcine plasma. The signal is being masked by plasma proteins or destroyed by proteases.
Neuropeptides in porcine blood face two enemies:
-
Proteases: Enzymes like DPPIV and Neprilysin degrade NPK within minutes of collection [2].
-
Binding Proteins: Albumin and globulins bind small hydrophobic peptides, preventing the ELISA antibody from accessing the epitope (Steric Hindrance).
The Solution: Solid Phase Extraction (SPE) You must perform an extraction to remove large proteins and lipids. Direct assay protocols almost always fail for Tachykinins.
Protocol: Validated C18 Extraction for Porcine NPK
Reference standard for peptide isolation [3].
| Step | Reagent/Action | Mechanism |
| 1. Collection | Collect blood into EDTA tubes containing Aprotinin (500 KIU/mL). | EDTA stops coagulation; Aprotinin inhibits serine proteases immediately. |
| 2. Acidification | Mix plasma 1:1 with 1% Trifluoroacetic Acid (TFA) . Centrifuge at 10,000 x g for 20 min. | Precipitates large proteins; releases NPK from carrier proteins. |
| 3. Column Prep | Equilibrate a C-18 Sep-Pak column with Acetonitrile, then 1% TFA. | Prepares the hydrophobic resin. |
| 4. Loading | Load the acidified supernatant onto the column. | NPK (hydrophobic) binds to the resin; salts/proteins wash through. |
| 5. Wash | Wash with 1% TFA. | Removes hydrophilic contaminants. |
| 6. Elution | Elute slowly with 60% Acetonitrile / 1% TFA . | Releases the purified NPK. |
| 7. Drying | Evaporate to dryness (Centrifugal concentrator/Lyophilizer). | Removes organic solvents that kill ELISA antibodies. |
| 8. Reconstitution | Reconstitute in Assay Buffer. | Ready for ELISA. |
Scenario C: High CV% and Matrix Effects
Symptom: Replicates are inconsistent (CV > 15%) or dilution linearity fails (samples diluted 1:2 do not read half the concentration).
Q: Why are my porcine samples showing non-linear dilution?
A: This indicates "Matrix Interference" caused by porcine lipids.
Porcine serum is naturally lipemic (high fat). Lipids can coat the ELISA plate wells, blocking antibody binding non-specifically.
Visualizing the Competitive Inhibition & Matrix Effect:
Figure 2: Competitive binding dynamics. Porcine lipids (yellow) can physically block the capture antibody, preventing both sample and competitor from binding, leading to erratic data.
Corrective Action:
-
Use the Extraction Protocol (Section 3): This removes lipids.
-
High-Salt Buffer: If extraction is impossible, add 0.5M NaCl to your wash buffer to reduce non-specific weak ionic interactions.
Frequently Asked Questions (FAQ)
Q: Can I use a human NPK kit for porcine samples? A: Likely, yes. Neuropeptide K is highly conserved across mammals. However, you must verify the sequence homology. The porcine TAC1 gene products are very similar to human, but you should BLAST the immunogen sequence used by the kit manufacturer against the Sus scrofa genome. If the homology is < 90%, sensitivity will drop [4].
Q: My standard curve is good, but my samples fall below the lowest standard. What now? A: You need to concentrate your samples. The C18 extraction protocol (Section 3) allows you to concentrate. For example, if you extract 2 mL of plasma and reconstitute in 200 µL of buffer, you achieve a 10x concentration factor , bringing low-abundance NPK into the detectable range.
Q: Why is the incubation time so long (Overnight)? A: Small peptides have fast "on-rates" but also fast "off-rates." Overnight incubation at 4°C pushes the equilibrium toward binding and reduces the "edge effect" (evaporation) often seen in 37°C incubations.
References
-
O'Connor, T. M., et al. (2004). The role of substance P in inflammatory disease. Journal of Cellular Physiology. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). TAC1 tachykinin precursor 1 [ Sus scrofa (pig) ]. Gene ID: 397037. Retrieved from [Link]
Sources
improving stability of porcine Neuropeptide K in cell culture media
A Guide to Enhancing Stability in Cell Culture Applications
Welcome to the technical support guide for porcine Neuropeptide K (NPK). This resource is designed for researchers, scientists, and drug development professionals who utilize this potent tachykinin in their cell culture experiments. We understand that achieving reproducible, high-quality data is paramount, and the inherent instability of peptides in biological media can be a significant hurdle.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the degradation of porcine NPK, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is porcine Neuropeptide K and why is its stability a concern?
A1: Porcine Neuropeptide K (NPK) is a 36-amino acid member of the tachykinin peptide family, originally isolated from the porcine brain.[1][2] It is an extended form of Neurokinin A (NKA) and shares the conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) that is critical for binding to neurokinin receptors (primarily NK-2) and eliciting a biological response.[3][4][5] Like many neuropeptides, NPK is highly susceptible to enzymatic degradation by proteases and peptidases present in cell culture environments.[6][7] These enzymes can be introduced via serum supplements or secreted by the cells themselves, leading to rapid inactivation of the peptide, loss of biological activity, and poor experimental reproducibility.[8][9]
Q2: I'm seeing a diminished or inconsistent response to NPK in my cell-based assays. Could this be a stability issue?
A2: Yes, this is a classic symptom of peptide degradation. If you observe that the biological effect of NPK decreases over the time course of your experiment, or if you see significant variability between replicate wells or experiments, rapid degradation is a likely cause. Peptidases in the media can cleave NPK, reducing its effective concentration at the receptor site and leading to a weaker or inconsistent cellular response.[10]
Q3: How should I properly store and reconstitute my lyophilized NPK to maximize its initial stability?
A3: Proper handling from the very beginning is crucial. Lyophilized peptides are significantly more stable than peptides in solution.
-
Storage : Store lyophilized NPK at -20°C or, for long-term storage, at -80°C.[2] The product is often hygroscopic, so keep the vial tightly sealed and protected from light.[2]
-
Reconstitution : Reconstitute the peptide immediately before you plan to use it.[11] Use a sterile, high-purity solvent. While NPK is soluble in water, for concentrated stocks, sterile distilled water or an aqueous buffer is recommended.[2][11] If you encounter solubility issues with similar peptides, a small amount of an organic solvent like DMSO may be used, but ensure the final concentration in your culture medium is non-toxic to your cells (typically <0.1% - 0.5%).[12]
-
Aliquoting : After reconstitution, it is critical to create single-use aliquots and store them frozen. This practice avoids repeated freeze-thaw cycles, which can degrade the peptide.
Q4: Can I just switch to serum-free media to solve the problem?
A4: Switching to a serum-free or chemically defined medium is an excellent step that can significantly reduce the concentration of exogenous proteases, particularly high-abundance enzymes found in fetal bovine serum (FBS). However, many cell lines secrete their own proteases into the culture medium. Therefore, while using serum-free media is a highly recommended part of the solution, it may not completely prevent NPK degradation on its own. It is best used in combination with other protective strategies.
Troubleshooting Guide: NPK Instability
This section addresses common problems encountered during experiments with NPK, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid Loss of Activity (Effect of NPK diminishes within hours of application) | Enzymatic Degradation: Peptidases in the cell culture medium (from serum or secreted by cells) are cleaving and inactivating the NPK.[10] | 1. Add a Protease Inhibitor Cocktail: This is the most effective solution. Use a broad-spectrum cocktail designed for cell culture to inhibit multiple classes of proteases (serine, cysteine, metalloproteases).[13][14]2. Optimize Media: Switch to serum-free or reduced-serum media to lower the exogenous protease load. |
| Poor Reproducibility (High variability between wells, plates, or experimental days) | 1. Inconsistent Peptide Concentration: Caused by variable degradation rates or improper handling (e.g., multiple freeze-thaw cycles).2. Incomplete Solubilization: The peptide may not be fully dissolved, leading to inconsistent dosing. | 1. Standardize Handling: Always use fresh aliquots for each experiment. Reconstitute the peptide immediately before use and vortex gently but thoroughly.[11]2. Pre-incubate with Inhibitors: Add the protease inhibitor cocktail to the media 15-30 minutes before adding the NPK to ensure proteases are inactivated beforehand.3. Verify Solubilization: After reconstitution, visually inspect the solution for any particulates. If needed, brief sonication can aid dissolution.[12] |
| No Biological Effect Observed (NPK fails to elicit any response, even at high concentrations) | 1. Complete Degradation: The peptide may be completely degraded before it can interact with its receptor.2. Incorrect Storage/Handling: The lyophilized peptide or stock solution may have degraded due to improper storage (e.g., exposure to moisture, light, or room temperature).3. Low Receptor Expression: The target cells may not express sufficient levels of the NK-2 receptor. | 1. Perform a Stability Test: Use the protocol below to quantify NPK stability in your specific system. This will confirm if degradation is the root cause.2. Use a Positive Control: Test a more stable agonist for the NK-2 receptor, if available, to confirm the cells are responsive.3. Verify Handling Procedures: Review storage and reconstitution protocols to ensure peptide integrity.[2] |
Technical Deep Dive: The Mechanism of NPK Degradation
Understanding the biochemical pathways of NPK degradation allows for a more targeted approach to its stabilization.
The Tachykinin Degradation Pathway
Porcine NPK is a member of the tachykinin family. A key enzyme responsible for the inactivation of related tachykinins like Substance P and Neurokinin A (NKA) is Neprilysin , also known as endopeptidase-24.11.[15][16] This metalloendopeptidase is often found on the surface of various cells and cleaves peptides at the amino side of hydrophobic residues. Studies on NKA have shown that neprilysin cleaves the peptide at multiple sites, effectively destroying its biological activity.[15][16] Given that NPK contains the NKA sequence, it is a highly probable substrate for neprilysin and other cell-surface peptidases.
Visualization of NPK Degradation and Inhibition
The following diagram illustrates the mechanism by which a peptidase like neprilysin can inactivate NPK and how a targeted inhibitor can prevent this process.
Caption: Mechanism of NPK degradation and protection by peptidase inhibitors.
Choosing the Right Protective Agents
While a general protease inhibitor cocktail is a robust first-line defense, for tachykinin research, you may consider cocktails that include, or can be supplemented with, specific inhibitors.
| Inhibitor | Target Protease Class | Notes |
| Bestatin | Aminopeptidases | Prevents cleavage from the N-terminus. |
| Phosphoramidon or Thiorphan | Metalloendopeptidases (e.g., Neprilysin) | Directly targets the primary degradation enzyme for tachykinins.[15] |
| AEBSF or PMSF | Serine Proteases | Broadly effective against common proteases found in serum and secreted by cells. |
| E-64 | Cysteine Proteases | Inhibits another common class of cellular proteases. |
| EDTA | Metalloproteases | Chelates divalent cations required for metalloprotease activity. Caution: May interfere with some cellular processes or assays.[9] |
Note: Commercial cocktails like those from Roche (cOmplete™) or other suppliers often contain a balanced mix of these components.
Experimental Protocols
Protocol 1: General Workflow for NPK Experimentation
This protocol outlines the best practices for setting up a cell culture experiment with NPK to ensure maximal stability and reproducibility.
Caption: Recommended workflow for applying NPK to cell cultures.
Protocol 2: Assessing NPK Stability in Your System
This simple experiment helps you determine the degradation rate of NPK in your specific cell culture conditions.
Objective: To quantify the concentration of active NPK over time in conditioned cell culture medium.
Materials:
-
Your cell line of interest, cultured to ~80-90% confluency.
-
Porcine NPK.
-
Your standard cell culture medium (e.g., DMEM + 10% FBS).
-
Protease inhibitor cocktail.
-
Sterile microcentrifuge tubes.
-
Method for peptide quantification (e.g., HPLC, LC-MS, or a sensitive bioassay).
Methodology:
-
Prepare Conditioned Media:
-
Culture your cells under their normal conditions.
-
When confluent, replace the medium with fresh medium.
-
Incubate for 24 hours. This "conditioned" medium will now contain cell-secreted proteases.
-
Collect the conditioned medium and clarify it by centrifuging at 500 x g for 5 minutes, followed by filtering through a 0.22 µm filter to remove cells and debris.
-
-
Set Up Experimental Conditions:
-
Aliquot the conditioned medium into three sets of sterile tubes.
-
Condition 1 (Control): Conditioned medium only.
-
Condition 2 (NPK alone): Conditioned medium + NPK at your typical working concentration.
-
Condition 3 (NPK + Inhibitors): Conditioned medium + Protease Inhibitor Cocktail (at manufacturer's recommended concentration) + NPK.
-
-
Time Course Incubation:
-
Incubate all tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each tube in Condition 2 and Condition 3.
-
Immediately stop any further degradation by flash-freezing the aliquot in liquid nitrogen or by adding a chemical quencher (e.g., trifluoroacetic acid, compatible with downstream analysis). Store at -80°C.
-
-
Quantification:
-
Analyze the collected samples using your chosen method (e.g., reverse-phase HPLC).
-
For HPLC, you will monitor the disappearance of the main NPK peak over time.
-
Plot the percentage of intact NPK remaining versus time for both "NPK alone" and "NPK + Inhibitors" conditions.
-
Expected Outcome: You should observe a significantly slower decline in NPK concentration in the samples containing the protease inhibitor cocktail, confirming its protective effect and providing you with a functional half-life for the peptide in your specific experimental setup.
References
-
Tatemoto, K., et al. (1985). Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin. Biochemical and Biophysical Research Communications. Available at: [Link]
-
GenScript. Neuropeptide K, porcine. GenScript Product Page. Available at: [Link]
-
Tiwari, A. K., et al. (2010). Carrier mediated protein and peptide stabilization. Taylor & Francis Online. Available at: [Link]
-
Tiwari, A. K., et al. (2010). Carrier mediated protein and peptide stabilization. PubMed. Available at: [Link]
-
LifeTein. Neuropeptide K, porcine. LifeTein Product Page. Available at: [Link]
-
NovoPro Bioscience Inc. (2019). How to Improve Peptide Stability? NovoPro Blog. Available at: [Link]
-
Hook, V., et al. (2008). Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones. PMC. Available at: [Link]
-
Taylor & Francis. Neuropeptide K – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Zhang, Y., et al. (2022). Different strategies to improve the stability of bioactive peptides. ResearchGate. Available at: [Link]
-
Li, Y. (2011). Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli. PMC. Available at: [Link]
-
Otsuka, M., & Yanagisawa, M. (1991). Involvement of enzymatic degradation in the inactivation of tachykinin neurotransmitters in neonatal rat spinal cord. British Journal of Pharmacology. Available at: [Link]
-
Hooper, N. M., & Turner, A. J. (1985). The metabolism of neuropeptides. Neurokinin A (substance K) is a substrate for endopeptidase-24.11 but not for peptidyl dipeptidase A (angiotensin-converting enzyme). PMC. Available at: [Link]
-
Hook, V., et al. (2008). Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones. Endocrine Reviews. Available at: [Link]
-
Garcia-Mora, P., et al. (2022). Encapsulation of bioactive peptides: a strategy to improve the stability, protect the nutraceutical bioactivity and support their food applications. RSC Publishing. Available at: [Link]
-
Mentlein, R. (1996). Methods for the investigation of neuropeptide catabolism and stability in vitro. Methods in Neurosciences. Available at: [Link]
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein Blog. Available at: [Link]
-
Cell Culture Company. (2025). How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells. Cell Culture Company Blog. Available at: [Link]
-
Wang, H., et al. (2020). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abbiotec. Neuropeptide K (Porcine). Abbiotec Product Page. Available at: [Link]
-
Awwad, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]
-
Isaac, R. E., et al. (2002). Inactivation of a tachykinin-related peptide: identification of four neuropeptide-degrading enzymes in neuronal membranes of insects from four different orders. Peptides. Available at: [Link]
-
Henehan, G. T., et al. (2021). Approaches to Avoid Proteolysis During Protein Expression and Purification. ARROW@TU Dublin. Available at: [Link]
-
Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. PMC. Available at: [Link]
-
Hooper, N. M., & Turner, A. J. (1985). The metabolism of neuropeptides. Neurokinin A (substance K) is a substrate for endopeptidase-24.11 but not for peptidyl dipeptidase A (angiotensin-converting enzyme). Biochemical Journal. Available at: [Link]
-
Wikipedia. Substance P. Wikipedia. Available at: [Link]
-
Bitesize Bio. (2025). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. Available at: [Link]
-
Wikipedia. Neuropeptide. Wikipedia. Available at: [Link]
-
Lyo, V., et al. (2017). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Tipping, D. R., et al. (2015). The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells. PMC. Available at: [Link]
-
Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews. Available at: [Link]
-
Maggi, C. A., et al. (1985). In vivo and in vitro actions of mammalian tachykinins. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Nässel, D. R., & Zandawala, M. (2019). Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. Frontiers in Neuroscience. Available at: [Link]
-
Lyo, V., et al. (2017). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. PMC. Available at: [Link]
-
Cheng, T.-M., et al. (2022). Neuropeptide-Functionalized Gold Nanorod Enhanced Cellular Uptake and Improved In Vitro Photothermal Killing in LRP1-Positive Glioma Cells. MDPI. Available at: [Link]
-
Meissner, R. V., et al. (2018). Genetic dissection of neuropeptide cell biology at high and low activity in a defined sensory neuron. PNAS. Available at: [Link]
Sources
- 1. Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbiotec.com [abbiotec.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. bitesizebio.com [bitesizebio.com]
- 10. oipub.com [oipub.com]
- 11. genscript.com [genscript.com]
- 12. lifetein.com [lifetein.com]
- 13. goldbio.com [goldbio.com]
- 14. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. The metabolism of neuropeptides. Neurokinin A (substance K) is a substrate for endopeptidase-24.11 but not for peptidyl dipeptidase A (angiotensin-converting enzyme) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
Technical Support Center: Resolving Solubility Challenges of Hydrophobic Tachykinin Peptides
Welcome to the technical support center dedicated to addressing the solubility issues commonly encountered with hydrophobic tachykinin peptides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols to ensure the successful use of these peptides in your experiments. Tachykinins, a family of neuropeptides characterized by a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH₂), play crucial roles in a myriad of physiological processes, making them vital research tools.[1][2] However, their often hydrophobic nature can present significant challenges in achieving complete and stable solubilization, a critical step for reliable experimental outcomes.
This resource is structured to provide a comprehensive understanding of the factors governing tachykinin peptide solubility and to offer practical, step-by-step guidance to overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic tachykinin peptide not dissolving in aqueous buffers like PBS or Tris?
Hydrophobic tachykinin peptides, rich in amino acids such as Leucine, Isoleucine, Valine, and Phenylalanine, have a natural tendency to repel water. This hydrophobicity drives the peptide to aggregate in aqueous solutions to minimize its contact with water molecules, leading to poor solubility.
Q2: What is the first solvent I should try for a new hydrophobic tachykinin peptide?
For a hydrophobic tachykinin peptide of unknown solubility, a good starting point is a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[3] Once the peptide is dissolved in a minimal volume of DMSO, you can slowly add your aqueous buffer to the desired concentration.[3]
Q3: Can residual Trifluoroacetic Acid (TFA) from synthesis affect my peptide's solubility?
Yes, residual TFA from the purification process can impact solubility. TFA is a strong acid that forms salts with the peptide.[4] While this can sometimes enhance solubility in aqueous solutions, it can also alter the peptide's conformation and potentially interfere with biological assays.[5] If you suspect TFA is causing issues, consider exchanging it for a different counter-ion like acetate or hydrochloride.
Q4: Is sonication a safe and effective method to improve the solubility of my tachykinin peptide?
Sonication can be a very effective method to break apart peptide aggregates and aid dissolution.[4] However, it's important to use it judiciously. Prolonged or high-intensity sonication can generate heat, which may degrade the peptide. It is recommended to sonicate in short bursts on ice to prevent overheating.
Q5: How should I store my solubilized hydrophobic tachykinin peptide?
For optimal stability, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot the peptide into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation. Peptides containing methionine, like tachykinins, are susceptible to oxidation, so storing solutions under an inert gas like argon or nitrogen can further enhance stability.
Troubleshooting Guide: A Deeper Dive into Tachykinin Solubility
This section provides a more detailed, problem-and-solution-oriented approach to tackling the most common and complex solubility issues you might face.
Problem 1: My tachykinin peptide precipitates out of solution when I add my aqueous buffer to the DMSO stock.
-
Causality: This is a classic sign that you have exceeded the peptide's solubility limit in the final solvent mixture. The hydrophobic peptide, initially stable in the organic solvent, aggregates when the polarity of the solvent increases with the addition of the aqueous buffer.
-
Solutions & Rationale:
-
Decrease the Final Concentration: The simplest solution is to aim for a lower final concentration of your peptide.
-
Optimize the Organic Solvent Percentage: Experiment with slightly higher percentages of DMSO in your final solution. However, be mindful of the tolerance of your experimental system, as high concentrations of DMSO can be cytotoxic. For most cell-based assays, keeping the final DMSO concentration below 0.5% is recommended.
-
Slow, Dropwise Addition with Vortexing: Instead of adding the buffer all at once, add it drop-by-drop to the vortexing peptide-DMSO solution. This gradual change in polarity can help the peptide molecules stay in solution.
-
Consider Alternative Organic Solvents: If DMSO is problematic for your assay, other options like N,N-dimethylformamide (DMF) or acetonitrile (ACN) can be tested.[6] Note that for peptides containing Cysteine, DMF is preferred over DMSO to avoid oxidation.
-
Problem 2: Even in DMSO, my peptide forms a gel-like substance or a fine suspension.
-
Causality: This indicates strong intermolecular interactions, leading to the formation of β-sheet structures and subsequent aggregation. This is particularly common with longer, more hydrophobic tachykinin analogues.
-
Solutions & Rationale:
-
Incorporate Chaotropic Agents: For very stubborn peptides, the use of chaotropic agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea can be effective. These agents disrupt the hydrogen bond networks that hold the aggregates together. Caution: These are harsh denaturants and must be diluted to non-interfering concentrations for most biological assays.
-
pH Adjustment: The net charge of a peptide significantly influences its solubility. Tachykinins often have a net positive charge at neutral pH. Lowering the pH with a small amount of dilute acetic acid or formic acid can increase the net positive charge, leading to greater electrostatic repulsion between peptide molecules and improved solubility. Conversely, for acidic peptides, a dilute basic solution like ammonium hydroxide can be used. A preliminary small-scale solubility test at different pH values is highly recommended.[4]
-
Gentle Warming: Gently warming the solution to around 30-40°C can sometimes help to break up aggregates. However, this should be done with caution and for short periods to avoid peptide degradation.[6]
-
Problem 3: My peptide appears to be dissolved, but I'm getting inconsistent results in my bioassay.
-
Causality: The peptide may be forming soluble oligomers or micro-aggregates that are not visible to the naked eye. These aggregates can have altered biological activity and can lead to high variability in experimental results. Residual TFA can also interfere with cellular assays.[7]
-
Solutions & Rationale:
-
Centrifugation: Before use, centrifuge your peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material. Carefully collect the supernatant for your experiment.
-
Filtration: For critical applications, filtering the peptide solution through a low-protein-binding 0.22 µm filter can remove small aggregates.
-
TFA Removal: If you suspect TFA interference, consider purchasing the peptide as an acetate or hydrochloride salt, or perform a salt exchange. A common method for TFA removal is to repeatedly dissolve the peptide in a dilute HCl solution and then lyophilize it.[5]
-
Fresh Preparations: Always aim to use freshly prepared peptide solutions. Peptides in solution are more prone to degradation and aggregation over time.
-
Tachykinin Signaling Pathway
Tachykinins exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the neurokinin receptors NK1, NK2, and NK3.[2][8] The binding of a tachykinin peptide to its receptor predominantly activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[9]
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Workflow for Solubilizing Hydrophobic Tachykinin Peptides
The following workflow provides a systematic approach to solubilizing your hydrophobic tachykinin peptide, starting with the least harsh methods.
Caption: Hydrophobic Peptide Solubilization Workflow.
Data Presentation: Solubility of Tachykinin Peptides
The following table summarizes available solubility data for common tachykinin peptides. It is important to note that solubility can be lot-dependent and the values provided should be used as a guide. Always perform a small-scale solubility test with your specific peptide lot.
| Peptide | Solvent | Reported Solubility | Source |
| Substance P | Water | 0.8 mg/mL | |
| Water | 50 mg/mL | [9] | |
| DMSO | 10 mM | [10] | |
| DMSO | 100 mg/mL | [9] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.86 mM) | [4] | |
| Neurokinin A | Water | Soluble | |
| Water | 1 mg/mL (as trifluoroacetate salt) | [11] | |
| Water | 50 mg/mL | [12] | |
| 5% Acetic Acid | 1 mg/mL | [13] | |
| DMSO | 100 mg/mL | [12] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.00 mM) | [12] | |
| Neurokinin B | DMSO | Soluble to 1 mg/mL | |
| 30 mM SDS | Used for structural studies | [14][15] |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Tachykinin Peptide for In Vitro Assays
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Initial Dissolution: Add a minimal volume of high-purity, anhydrous DMSO (e.g., 10-20 µL) to the vial to create a concentrated stock solution. Gently vortex to dissolve the peptide completely.
-
Dilution: While vortexing, slowly add your desired sterile aqueous buffer (e.g., PBS, Tris) dropwise to the DMSO stock until you reach your target concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for the next step.
-
Final Steps: Centrifuge the solution at >10,000 x g for 5 minutes to pellet any residual insoluble material. Carefully transfer the supernatant to a new tube for use in your experiment.
Protocol 2: Handling Peptides with a High Tendency to Aggregate
-
Initial Dissolution: Dissolve the peptide in a minimal volume of a strong organic solvent like DMSO or DMF.
-
pH Adjustment (if necessary): Based on the peptide's net charge, you can add a small amount of dilute acid (e.g., 10% acetic acid for basic peptides) or base (e.g., 10% ammonium bicarbonate for acidic peptides) to the initial solvent to improve solubility.
-
Sonication: Place the vial in a beaker of ice water and sonicate in short bursts (e.g., 10-15 seconds) with cooling periods in between. Repeat 3-5 times.
-
Dilution and Final Steps: Follow steps 3-5 from Protocol 1 for dilution and final preparation.
By following the guidance and protocols outlined in this technical support center, you will be better equipped to overcome the solubility challenges associated with hydrophobic tachykinin peptides, leading to more reliable and reproducible experimental results.
References
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved February 17, 2026, from [Link]
-
MilliporeSigma. (n.d.). Neurokinin A - CAS 86933-74-6 - Calbiochem. Retrieved February 17, 2026, from [Link]
-
GenScript. (n.d.). Substance P. Retrieved February 17, 2026, from [Link]
- Mosberg, H. I., Omnaas, J. R., & Goldstein, A. (1987). Solution structure of the tachykinin peptide eledoisin. Biophysical journal, 52(3), 347–353.
- Whitehead, B., Ghadiri, M. R., & Ghadiri, A. (1998). Three-dimensional structure of the mammalian tachykinin peptide neurokinin A bound to lipid micelles. Biophysical journal, 74(6), 3103–3112.
- Holzer-Petsche, U., Schimek, E., Amann, R., & Lembeck, F. (1985). In vivo and in vitro actions of mammalian tachykinins. Naunyn-Schmiedeberg's archives of pharmacology, 330(2), 130–135.
- Drew, S. C., Barnham, K. J., & Collins, S. J. (2013). The tachykinin peptide neurokinin B binds copper forming an unusual [CuII(NKB)2] complex and inhibits copper uptake into 1321N1 astrocytoma cells. PloS one, 8(7), e68636.
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved February 17, 2026, from [Link]
- Salthun-Lassalle, B., Millan, M. J., & Hirsch, E. C. (2005). Substance P, neurokinins A and B, and synthetic tachykinin peptides protect mesencephalic dopaminergic neurons in culture via an activity-dependent mechanism. Molecular and cellular neurosciences, 30(3), 357–368.
-
Wikipedia. (2023, December 1). Tachykinin peptides. In Wikipedia. Retrieved February 17, 2026, from [Link]
- Shayanfar, A., & Jouyban, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules (Basel, Switzerland), 27(19), 6296.
-
Wikipedia. (2023, November 29). Neurokinin B. In Wikipedia. Retrieved February 17, 2026, from [Link]
- Drew, S. C., Barnham, K. J., & Collins, S. J. (2013). The tachykinin peptide neurokinin B binds copper forming an unusual [CuII(NKB)2] complex and inhibits copper uptake into 1321N1 astrocytoma cells. ACS chemical neuroscience, 4(7), 1085–1093.
- Nässel, D. R., & Zandawala, M. (2019). Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. Frontiers in neuroscience, 13, 1262.
- Steinhoff, M. S., von Mentzer, B., & Geppetti, P. (2014). Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease. Physiological reviews, 94(1), 265–301.
- Mau, S. E., & Larsen, P. J. (1993). Substance P and related tachykinins induce receptor-mediated hydrolysis of polyphosphoinositides in the rat anterior pituitary. Endocrinology, 132(2), 612–620.
Sources
- 1. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neurokinin A peptide [novoprolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neurokinin A (Substance K) - SB PEPTIDE [sb-peptide.com]
- 8. Neurokinin B - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Neurokinin A - CAS 86933-74-6 - Calbiochem | 05-23-0701 [merckmillipore.com]
- 14. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Neuropeptide K Adsorption to Plasticware
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neuropeptide K (NPK). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the loss of this critical peptide due to adsorption to plasticware, ensuring the accuracy and reproducibility of your experiments.
Understanding the Challenge: The "Stickiness" of Neuropeptide K
To effectively mitigate adsorption, it is crucial to understand the specific properties of porcine Neuropeptide K:
-
Amino Acid Sequence: Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys-Gln-Val-Ala-Leu-Leu-Lys-Ala-Leu-Tyr-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[3]
-
Theoretical Isoelectric Point (pI): 6.78
-
Grand Average of Hydropathy (GRAVY) Score: -0.519
The near-neutral isoelectric point (pI) of 6.78 means that at physiological pH (~7.4), NPK will carry a slight net negative charge. However, around pH 6.8, it will have a net neutral charge, which can increase the likelihood of hydrophobic interactions with plastic surfaces. The negative GRAVY score of -0.519 indicates that NPK is a hydrophilic peptide overall.[4][5] Despite its overall hydrophilic nature, the presence of hydrophobic residues can still contribute to adsorption, particularly onto hydrophobic plastic surfaces like polypropylene and polystyrene.
This guide will provide a systematic approach to selecting the right materials and solution conditions to keep your Neuropeptide K in solution and available for your assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Neuropeptide K concentration lower than expected after reconstitution and dilution?
A1: Significant loss of NPK due to adsorption to plastic surfaces is a common issue, especially at low concentrations (ng/mL or pM/nM ranges). Both hydrophobic and ionic interactions can cause the peptide to bind to the walls of microcentrifuge tubes, pipette tips, and microplates. This is a concentration-dependent phenomenon; the lower the peptide concentration, the greater the proportion of peptide that can be lost to surface binding.
Q2: What is the primary mechanism of Neuropeptide K adsorption to plastic?
A2: For NPK, adsorption is likely a multifactorial issue. Although it is a hydrophilic peptide, hydrophobic interactions between its nonpolar amino acid side chains and the hydrophobic polymer surface (like polypropylene) can occur. Additionally, since its pI is near neutral, slight changes in buffer pH can alter the peptide's net charge, influencing ionic interactions with charged groups that may be present on the plastic surface.
Q3: Are glass tubes a better alternative to plastic for handling Neuropeptide K?
A3: Not necessarily. Glass surfaces can have a net negative charge due to the presence of silanol groups, which can lead to strong ionic adsorption of positively charged peptides. Given NPK's near-neutral pI, its net charge is highly dependent on the buffer pH. At a pH below its pI, NPK will be positively charged and may adsorb to glass. Therefore, simply switching to glass is not a guaranteed solution and may even exacerbate the problem under certain buffer conditions. For most applications with peptides, specially treated polypropylene is the preferred material.
Q4: What are "low-retention" or "low-binding" plastics?
A4: These are typically polypropylene plastics that have been treated to create a super-hydrophobic or otherwise modified surface that minimizes the interaction with peptides and proteins. This can be achieved through various proprietary methods, including plasma treatment or the use of unique polymer formulations. These products are highly recommended for working with peptides like NPK, especially at low concentrations.
Troubleshooting Guides
Issue 1: Low Signal or Poor Reproducibility in ELISA and Other Immunoassays
This is often a direct consequence of NPK adsorbing to the surfaces of microplates, tubes, and pipette tips during sample preparation and incubation steps.
-
Assess Your Plasticware:
-
Initial Check: Are you using standard polystyrene or polypropylene microplates and tubes? Standard plastics, especially polystyrene, are known for high peptide binding.
-
Solution: Switch to commercially available low-protein-binding polypropylene microplates and tubes. These are often treated to reduce non-specific binding. Also, use low-retention pipette tips for all liquid handling steps involving the peptide.
-
-
Optimize Your Assay Buffer:
-
Initial Check: Is your assay buffer a simple saline solution (e.g., PBS)? This can be insufficient to prevent adsorption.
-
Solution 1: Add a Non-ionic Detergent. The inclusion of a mild, non-ionic detergent at a low concentration can effectively block hydrophobic binding sites on plastic surfaces.
-
Recommended Detergents: Tween-20 or Triton X-100.
-
Working Concentration: 0.01% to 0.05% (v/v).
-
Protocol: Prepare your assay buffer with the added detergent and use it for all dilution steps of your NPK standards and samples.
-
-
Solution 2: Incorporate a Carrier Protein. A carrier protein like Bovine Serum Albumin (BSA) can be added to your buffer to saturate the non-specific binding sites on the plasticware.
-
Working Concentration: 0.1% to 1% (w/v).
-
Protocol: Add BSA to your assay buffer. Be aware that the carrier protein may interfere with certain downstream applications, so its compatibility should be verified.
-
-
Solution 3: Adjust Buffer pH. Given NPK's pI of 6.78, working at a pH further away from this value will ensure the peptide carries a greater net charge, which can help reduce hydrophobic interactions. For example, using a slightly basic buffer (pH 7.5-8.5) will impart a more negative charge on the peptide.
-
-
Pre-treat (Passivate) Your Plasticware:
-
Concept: Before adding your precious NPK samples, you can pre-emptively block the binding sites on the plastic surfaces.
-
Protocol:
-
Prepare a blocking solution, which could be your assay buffer containing a higher concentration of a blocking agent (e.g., 1% BSA or 0.1% Tween-20).
-
Add the blocking solution to your microplate wells and tubes and incubate for 30-60 minutes at room temperature.
-
Aspirate the blocking solution and wash the wells/tubes with your working assay buffer before adding your NPK samples.
-
-
Caption: Decision workflow for troubleshooting NPK loss in immunoassays.
Issue 2: Inaccurate Quantification in Cell-Based Assays and Sample Storage
When preparing stock solutions, serial dilutions, or storing NPK for later use, adsorption can lead to significant errors in the final concentration applied to cells or analyzed at a later time point.
-
Choice of Storage Vessel:
-
Recommendation: Always use low-binding polypropylene microcentrifuge tubes for preparing and storing NPK stock solutions and aliquots. Avoid standard polypropylene or polystyrene tubes.
-
-
Solvent and Buffer Composition for Stock Solutions:
-
Reconstitution: While NPK is soluble in water, reconstituting the lyophilized peptide in a solution containing an organic solvent can improve stability and reduce adsorption.
-
Recommended Solvent: A solution of 30-50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic pH will ensure the peptide is protonated and carries a net positive charge, which can help keep it in solution.
-
-
Storage Buffer: For long-term storage of aqueous solutions, use a sterile buffer at a pH of 5-6 and aliquot into low-binding tubes to avoid repeated freeze-thaw cycles.[1]
-
-
Handling of Diluted Solutions for Cell-Based Assays:
-
Minimize Surface Contact Time: Prepare dilutions as close to the time of use as possible. The longer a dilute peptide solution sits in a plastic tube or plate, the more opportunity there is for adsorption.
-
Use Conditioned Media or Assay Buffer: When making the final dilutions for addition to cells, use the same complete cell culture media or assay buffer that will be in the wells. The proteins and other components in the media can act as natural blocking agents.
-
| Strategy | Rationale | Expected NPK Recovery | Considerations |
| Standard Polypropylene | Baseline | Potentially <50% (highly variable) | Not recommended for low concentrations. |
| Low-Binding Polypropylene | Reduces hydrophobic and ionic interactions with the surface. | >90% | The gold standard for peptide work. |
| Buffer with 0.05% Tween-20 | Detergent blocks hydrophobic sites on the plastic. | >85% | Check for compatibility with downstream assays (e.g., mass spectrometry, cell viability). |
| Buffer with 0.1% BSA | Carrier protein saturates non-specific binding sites. | >90% | Can interfere with some assays; introduces an external protein. |
| Buffer with Acetonitrile (e.g., 5%) | Organic solvent can reduce hydrophobic interactions. | >80% | Ensure compatibility with your specific assay (e.g., cell-based assays). |
Note: Expected recovery values are estimates and can vary based on the specific peptide concentration, temperature, and incubation time.
Caption: Recommended workflow for NPK reconstitution and dilution.
References
-
Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin. Biochem Biophys Res Commun. 1985;128(2):947-953. Available from: [Link]
-
Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates. Future Science OA. 2019;5(3):FSO362. Available from: [Link]
-
Neuropeptide K, porcine. GenScript. Available from: [Link]
-
Neuropeptide K, porcine. LifeTein. Available from: [Link]
-
Neuropeptide K (Porcine). Abbiotec. Available from: [Link]
-
Peptide Property Calculator (PeptideCalc). NovoPro Bioscience Inc. Available from: [Link]
-
GRAVY Calculator. Available from: [Link]
-
Prot pi | Bioinformatics Calculator. Available from: [Link]
-
Protein Physicochemical Parameter Calculator. Cusabio. Available from: [Link]
-
Neuropeptide K – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. J Vis Exp. 2021;(175):10.3791/62823. Available from: [Link]
-
gravy - cymobase. Available from: [Link]
-
Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics. 2014;30(24):3525-3531. Available from: [Link]
-
Analysis and Prediction of Highly Effective Antiviral Peptides Based on Random Forests. PLoS One. 2013;8(8):e73549. Available from: [Link]
-
The Distinct Properties of the Consecutive Disordered Regions Inside or Outside Protein Domains and Their Functional Significance. Int J Mol Sci. 2018;19(11):3585. Available from: [Link]
-
The importance of using the optimal plasticware and glassware in studies involving peptides. Anal Biochem. 2011;414(1):38-46. Available from: [Link]
-
Microresico® Low-Bind 96-well Plate. Amuza Inc. Available from: [Link]
-
Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. Available from: [Link]
-
Neuropeptide K. Wikipedia. Available from: [Link]
-
What are the most recommended 96 well plates to avoid peptide adsorption? ResearchGate. Available from: [Link]
-
The importance of using the optimal plastic and glassware in studies involving peptides. Anal Biochem. 2011;414(1):38-46. Available from: [Link]
-
IPC - Protein isoelectric point calculator. Biology Direct. 2016;11:55. Available from: [Link]
-
IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. Available from: [Link]
-
Peptide-ELISA Protocol. Available from: [Link]
-
Human NPSR(Neuropeptide S Receptor) ELISA Kit. Abbexa. Available from: [Link]
-
On the pH-optimum of activity and stability of proteins. BMC Bioinformatics. 2010;11(Suppl 5):S1. Available from: [Link]
-
pH stability profile. Available from: [Link]
-
Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules. 2022;27(18):6037. Available from: [Link]
-
A Detailed Account on Low Retention Tips. MBP INC. Available from: [Link]
Sources
Technical Support Center: High-Concentration Neuropeptide K (NPK) Stocks
The following Technical Support Guide is designed for researchers and drug development professionals encountering stability issues with Neuropeptide K (NPK) and related tachykinin stock solutions.
Overcoming Aggregation, Gelation, and Precipitation Events
Current Status: System Operational Topic: Peptide Solubility & Stability Ticket Focus: Neuropeptide K (NPK) Aggregation in Stock Solutions
Executive Summary: The Physics of NPK Aggregation
Neuropeptide K (NPK) is a 36-amino acid tachykinin derived from the Tac1 gene. Like its family members (Substance P, Neurokinin A), NPK possesses an intrinsic propensity for amyloid-like fibrillogenesis, particularly at the millimolar concentrations required for stock solutions.
The Root Cause:
NPK contains the conserved hydrophobic C-terminal motif (Phe-X-Gly-Leu-Met-NH₂ ).[1] In aqueous environments, thermodynamic instability drives these hydrophobic tails to bury themselves, leading to intermolecular
-
High Ionic Strength: Screening of repulsive charges (Debye-Hückel effect).
-
Neutral/Basic pH: Approaching the isoelectric point (pI) reduces net charge repulsion.
-
Metal Ions: Cu²⁺ and Zn²⁺ act as "bridging" agents, stabilizing aggregate nuclei.
Troubleshooting Guide (Q&A)
Q1: My NPK stock solution turns cloudy immediately upon reconstitution in PBS. Why?
Diagnosis: "Salting Out" and Charge Screening. Technical Explanation: Phosphate Buffered Saline (PBS) contains ~150 mM NaCl and phosphate ions. The high ionic strength shields the cationic charges (Lys/Arg residues) on the NPK surface, reducing the electrostatic repulsion that keeps monomers apart. Furthermore, phosphate ions can bridge basic residues, promoting cross-linking. The Fix:
-
Avoid PBS for initial reconstitution.
-
Protocol: Dissolve lyophilized NPK in pure water or 10 mM Acetic Acid first. Once fully dissolved, dilute into the working buffer. If a high-salt stock is mandatory, use a chaotropic additive (see Table 1).
Q2: The stock was clear yesterday but formed a gel overnight at 4°C. Can I reverse it?
Diagnosis: Cold-Induced Gelation (Amyloidosis). Technical Explanation: Lower temperatures decrease the entropic penalty for ordering water molecules around hydrophobic patches, paradoxically stabilizing hydrophobic interactions (cold denaturation/aggregation). You have likely formed a hydrogel of amyloid-like fibrils. The Fix:
-
Reversal: Often irreversible. You can attempt sonication (to break fibrils) followed by the addition of DMSO (to 10-20%) or HFIP (Hexafluoroisopropanol) to solvate the hydrophobic cores, but biological activity may be compromised.
-
Prevention: Store stocks frozen at -80°C (flash frozen) or at room temperature if used within hours. Avoid 4°C storage for high-concentration tachykinins.
Q3: I need a 10 mM stock for screening. Water isn't working.
Diagnosis: Critical Aggregation Concentration (CAC) exceeded. Technical Explanation: At 10 mM, NPK is well above its CAC. Water alone cannot overcome the hydrophobic drive. The Fix:
-
Use an Organic Co-solvent System .
-
Recommended: Reconstitute in 50% DMSO / 50% Water or 30% Acetonitrile / 0.1% TFA . The organic solvent disrupts the hydrophobic stacking of the C-terminal tails.
Optimization Data: Solvent & Buffer Compatibility
Table 1: Solubility Profile of Neuropeptide K (1 mg/mL)
| Solvent System | Solubility Status | Stability (24h) | Mechanism of Action |
| PBS (pH 7.4) | Poor (Cloudy) | Precipitates | Charge screening promotes hydrophobic collapse. |
| ddH₂O | Moderate | Variable | Lack of buffering; pH may drift to aggregation-prone zone. |
| 10 mM Acetic Acid | Excellent | High | Protonation of basic residues maximizes repulsion. |
| 50% DMSO (aq) | Excellent | Very High | Disrupts hydrophobic intermolecular bonds. |
| 6M Urea / Guanidine | Good | High | Chaotropic denaturation (Warning: May unfold peptide). |
| Tris-HCl (pH 8.0) | Poor | Low | Nearer to pI; promotes aggregation. |
Visualizing the Aggregation Pathway
The following diagram illustrates the kinetic pathway of NPK aggregation and the specific intervention points to maintain monomeric stability.
Figure 1: Kinetic pathway of Neuropeptide K aggregation. Green nodes represent stabilization strategies that inhibit the transition to toxic oligomers and fibrils.
Standard Operating Procedure (SOP)
Protocol: Preparation of a Stable 5 mM NPK Stock
Objective: Create a stable, high-concentration stock for downstream dilution.
Materials:
-
Lyophilized Neuropeptide K (Store at -20°C).
-
Sterile DMSO (Dimethyl Sulfoxide), HPLC grade.
-
10 mM Acetic Acid (sterile filtered).
-
Low-binding microcentrifuge tubes (Siliconized).
Workflow:
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20-25°C) for 30 minutes before opening. This prevents water condensation which catalyzes aggregation.
-
Primary Solubilization (The "Wet" Step):
-
Add sterile DMSO to the vial to achieve 50% of the final target volume .
-
Reasoning: DMSO is a powerful solvent that solvates the hydrophobic C-terminus immediately, preventing the initial contact-induced aggregation.
-
Vortex gently for 10-15 seconds. Ensure complete dissolution (solution should be clear).
-
-
Dilution:
-
Add 10 mM Acetic Acid to bring the solution to the final volume.
-
Reasoning: This acidifies the solution (pH ~3-4), ensuring the N-terminus and Lysine residues are fully protonated (
), maximizing electrostatic repulsion.
-
-
Verification:
-
Centrifuge at 10,000 x g for 5 minutes.
-
Inspect for a pellet. If a pellet exists, aggregation has occurred. If clear, aliquot immediately.
-
-
Storage:
-
Aliquot into single-use volumes (avoid freeze-thaw cycles).
-
Flash freeze in liquid nitrogen.
-
Store at -80°C.
-
References
-
NIH/National Library of Medicine. (n.d.). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. National Center for Biotechnology Information. [Link]
-
Bioprocess International. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]
-
American Chemical Society. (2021). Neuropeptides: Roles and Activities as Metal Chelators in Neurodegenerative Diseases. The Journal of Physical Chemistry B. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Neuropeptide K and Neurokinin A Potency in Bronchial Smooth Muscle
A Guide for Researchers in Respiratory Pharmacology and Drug Development
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the bronchoconstrictive potencies of Neuropeptide K (NPK) and Neurokinin A (NKA). This document is designed for researchers, scientists, and drug development professionals investigating tachykinin-mediated airway responses. We will delve into the mechanistic underpinnings of their action, present available comparative data, and provide a robust experimental protocol for assessing their effects in an ex vivo setting using porcine bronchial tissue.
Introduction to Tachykinins in the Airways
Tachykinins are a family of neuropeptides characterized by a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) and are potent mediators of neurogenic inflammation in the airways.[1] Among the key mammalian tachykinins are Neurokinin A (NKA) and Neuropeptide K (NPK). Both are products of the same preprotachykinin-A gene and are found in sensory C-fibers that innervate the respiratory tract, from the epithelium to the bronchial smooth muscle.[2]
Neurokinin A (NKA) is a decapeptide that has been identified as a principal mediator of non-cholinergic bronchoconstriction.[3][4] Its effects are primarily mediated through the tachykinin NK-2 receptor, a G-protein coupled receptor (GPCR) located on airway smooth muscle cells.[5][6][7]
Neuropeptide K (NPK) is a 36-amino acid peptide that represents an N-terminally extended form of NKA.[2][8][9] First isolated from porcine brain, NPK is also a potent bronchoconstrictor.[8] Its biological activity is complex, as it can act directly on tachykinin receptors and also serve as a precursor, being enzymatically cleaved to release NKA.[10] This conversion is thought to contribute to its prolonged duration of action observed in some experimental models.[10]
Understanding the relative potencies and mechanisms of these two closely related peptides is critical for developing targeted therapeutics for respiratory diseases like asthma and COPD, where neurogenic inflammation plays a significant pathological role.
Comparative Potency: Neuropeptide K vs. Neurokinin A
In studies on isolated human bronchi, Neurokinin A is consistently shown to be one of the most potent endogenous bronchoconstrictors, significantly more powerful than Substance P, acetylcholine, and histamine. [3] In one key study, NKA was several hundred-fold more active than Substance P.[3] In the same study, Neuropeptide K demonstrated an intermediate potency, being less potent than NKA but more potent than Substance P. [3]
In the guinea pig, both NKA and NPK exhibit substantially greater bronchoconstrictor effects than Substance P.[10] A notable characteristic of NPK in this model is its slow onset of action coupled with a long duration, which is consistent with its role as a precursor that is gradually processed to the highly active NKA.[10]
| Agent | Relative Potency (Bronchoconstriction) | Primary Receptor Target | Key Characteristics |
| Neurokinin A (NKA) | Very High | NK-2 | Rapid onset, potent contractile agent.[3] |
| Neuropeptide K (NPK) | High (Intermediate to NKA) | NK-2 | Slow onset, long duration of action.[8][10] Likely acts as a pro-peptide for NKA.[10] |
Mechanistic Insights: The NK-2 Receptor Signaling Pathway
The bronchoconstrictive effects of both NKA and NPK are predominantly mediated by the activation of the tachykinin NK-2 receptor on airway smooth muscle cells. The causal chain of events following receptor binding is a classic Gαq-coupled signaling cascade.
-
Ligand Binding: NKA (or NPK) binds to the NK-2 receptor.
-
G-Protein Activation: The receptor activates the heterotrimeric G-protein Gαq.
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.
-
Smooth Muscle Contraction: The rapid increase in cytosolic Ca²⁺ leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, initiating cross-bridge cycling and resulting in smooth muscle contraction.
Caption: Tachykinin NK-2 receptor signaling pathway in bronchial smooth muscle.
Experimental Protocol: Organ Bath Assay for Bronchial Contractility
To empirically determine and compare the potency of NPK and NKA on porcine bronchi, the isolated organ bath technique is the gold standard. This self-validating system allows for the precise measurement of isometric contractions of bronchial rings in a controlled physiological environment.
I. Tissue Preparation
-
Source: Obtain fresh lungs from healthy pigs immediately after euthanasia from a licensed abattoir or institutional animal care facility. Place them in cold (4°C), oxygenated Krebs-Henseleit solution.
-
Dissection: Carefully dissect third or fourth-generation bronchi from the lung parenchyma. Place the isolated bronchi in a petri dish filled with fresh, cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, meticulously remove any adhering connective tissue and parenchyma. Cut the bronchus into 2-3 mm wide rings. Ensure the cuts are perpendicular to the long axis of the bronchus to preserve the circumferential smooth muscle fibers.
-
Epithelium Removal (Optional): For studies focused purely on the smooth muscle response, the epithelium can be denuded by gently rubbing the luminal surface with a small wooden stick. The success of this procedure should be validated pharmacologically (e.g., lack of relaxation to bradykinin).
II. Organ Bath Setup and Equilibration
-
Mounting: Suspend each bronchial ring between two L-shaped stainless steel hooks in a 10 mL organ bath chamber containing Krebs-Henseleit solution. One hook is fixed to the chamber base, and the other is connected to an isometric force transducer.
-
Environment Control: Maintain the bath at 37°C and continuously bubble with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes. During this period, flush the baths with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Tensioning: Gradually increase the resting tension on the rings to a predetermined optimal level (typically 1.0-1.5 g for porcine bronchi). This is a critical step; optimal tension is determined in preliminary experiments by finding the tension that elicits a maximal contractile response to a standard agonist like 60 mM KCl. Allow the tissue to stabilize at this tension for another 30-45 minutes.
III. Experimental Procedure: Cumulative Concentration-Response Curve
-
Viability Check: Before adding the test agents, contract the tissues with a supramaximal concentration of KCl (e.g., 60-80 mM) to ensure viability and to establish a reference maximum contraction. Wash the tissues thoroughly until they return to baseline tension.
-
Peptidase Inhibition: Since tachykinins are susceptible to degradation by endogenous peptidases (like endopeptidase-24.11, which is present in pig tissues), it is crucial to pre-incubate the tissues with a cocktail of peptidase inhibitors (e.g., phosphoramidon for neutral endopeptidase, captopril for ACE) for 20-30 minutes before adding the agonists.[11] This ensures that the observed response is due to the administered peptide and not its degradation products.
-
Agonist Addition: Construct a cumulative concentration-response curve. Add NKA or NPK to the organ bath in a stepwise manner, increasing the concentration by a half-log unit once the response to the previous concentration has reached a stable plateau.
-
Data Recording: Record the isometric tension continuously using a data acquisition system. The response is typically measured as the change in tension (in grams or millinewtons) from the baseline.
IV. Data Analysis
-
Normalization: Express the contractile response at each agonist concentration as a percentage of the maximum contraction induced by KCl.
-
Curve Fitting: Plot the normalized response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Potency (EC₅₀): From the curve, determine the EC₅₀ (the molar concentration of the agonist that produces 50% of the maximal response). Potency is often expressed as the pD₂ (-log EC₅₀).
-
Efficacy (Emax): Determine the maximal response (Emax) elicited by each agonist.
Caption: Experimental workflow for the isolated organ bath assay.
Conclusion
Both Neuropeptide K and Neurokinin A are powerful bronchoconstrictors, acting primarily through the NK-2 tachykinin receptor on airway smooth muscle. Available data from human and guinea pig studies indicate that NKA is the more potent agonist with a rapid onset, while NPK exhibits a slightly lower potency but a more sustained duration of action, likely due to its conversion to NKA. For researchers aiming to quantify these effects specifically in porcine models, the detailed organ bath protocol provided herein offers a reliable and validated methodology. Such studies are essential for a more complete understanding of tachykinin pharmacology in the airways and for the development of novel antagonists for respiratory diseases.
References
-
Tatemoto, K., Lundberg, J. M., Jörnvall, H., & Mutt, V. (1985). Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin. Biochemical and Biophysical Research Communications, 128(2), 947-953. [Link]
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Carr, M. J., Schechter, N. M., & Undem, B. J. (2000). Trypsin-induced, neurokinin-mediated contraction of guinea pig bronchus. American journal of respiratory and critical care medicine, 162(5), 1662-1667. [Link]
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Buckner, C. K., Krell, R. D., Laravuso, R. B., Coursin, D. B., Bernstein, P. R., & Will, J. A. (1992). Nonadrenergic, noncholinergic contractile responses of the guinea pig hilar bronchus involve the preferential activation of tachykinin neurokinin2 receptors. The Journal of pharmacology and experimental therapeutics, 262(3), 957-963. [Link]
-
Heaney, L. G., Cross, L. J., McGarvey, L. P., Buchanan, K. D., Ennis, M., & Shaw, C. (1996). Neurokinin A is the predominant tachykinin in human bronchoalveolar lavage fluid in normal and asthmatic subjects. Thorax, 51(4), 378-383. [Link]
-
Martin, C. A., Naline, E., Emonds-Alt, X., & Advenier, C. (1993). Tachykinin NK1 and NK2 receptors mediate the non-cholinergic bronchospastic response to capsaicin and vagal stimulation in guinea-pigs. British journal of pharmacology, 108(1), 221-226. [Link]
-
Boichot, E., Lagente, V., Germain, N., Folliard, F., & Advenier, C. (1999). Neurokinin B- and specific tachykinin NK3 receptor agonists-induced airway hyperresponsiveness in the guinea-pig. British journal of pharmacology, 126(8), 1831-1838. [Link]
-
Kuc, D., Chisholm, A., & Undem, B. J. (1993). Pharmacological examination of receptors mediating contractile responses to tachykinins in airways isolated from human, guinea pig and hamster. The Journal of pharmacology and experimental therapeutics, 267(1), 95-101. [Link]
-
Martin, C. A., Naline, E., Emonds-Alt, X., & Advenier, C. (1993). Tachykinin NK1 and NK2 receptors mediate the non-cholinergic bronchospastic response to capsaicin and vagal stimulation in guinea-pigs. British journal of pharmacology, 108(1), 221–226. [Link]
-
Bertrand, C., Geppetti, P., Baker, J., & Nadel, J. A. (1993). NK1 and NK2 receptors mediate tachykinin and resiniferatoxin-induced bronchospasm in guinea pigs. The American review of respiratory disease, 148(4 Pt 1), 915-921. [Link]
-
Lundberg, J. M., Saria, A., Theodorsson-Norheim, E., Brodin, E., & Hua, X. (1987). Occurrence and effects of multiple tachykinins; substance P, neurokinin A and neuropeptide K in human lower airways. Regulatory peptides, 18(3-4), 163-173. [Link]
-
Said, S. I. (1987). Influence of neuropeptides on airway smooth muscle. The American review of respiratory disease, 136(6 Pt 2), S52-S58. [Link]
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Heaney, L. G., Cross, L. J., McGarvey, L. P., Buchanan, K. D., Ennis, M., & Shaw, C. (1996). Neurokinin A is the predominant tachykinin in human bronchoalveolar lavage fluid in normal and asthmatic subjects. Thorax, 51(4), 378–383. [Link]
-
Hua, X. Y., Theodorsson-Norheim, E., Brodin, E., & Lundberg, J. M. (1987). Bronchoconstrictor and hypotensive effects in relation to pharmacokinetics of tachykinins in the guinea-pig--evidence for extraneuronal cleavage of neuropeptide K to neurokinin A. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 183-189. [Link]
-
Joos, G. F., De Swert, K. O., Schelfhout, V., & Pauwels, R. A. (2000). The role of tachykinins in the pathogenesis of asthma. Allergy, 55(9), 781-792. [Link]
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Hooper, N. M., Kenny, A. J., & Turner, A. J. (1985). The metabolism of neuropeptides. Neurokinin A (substance K) is a substrate for endopeptidase-24.11 but not for peptidyl dipeptidase A (angiotensin-converting enzyme). The Biochemical journal, 231(2), 357–361. [Link]
-
Griesbacher, T., & Lembeck, F. (1992). Tachykinin-mediated respiratory effects in conscious guinea pigs: modulation by NK1 and NK2 receptor antagonists. British journal of pharmacology, 107(3), 746-750. [Link]
-
Taylor & Francis. (n.d.). Neuropeptide K – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
-
Matsas, R., Kenny, A. J., & Turner, A. J. (1985). The metabolism of neuropeptides. Neurokinin A (substance K) is a substrate for endopeptidase-24.11 but not for peptidyl dipeptidase A (angiotensin-converting enzyme). Biochemical Journal, 231(2), 357-361. [Link]
-
Lundberg, J. M., Saria, A., Brodin, E., Rosell, S., & Folkers, K. (1984). Comparison of cardiovascular and bronchoconstrictor effects of substance P, substance K and other tachykinins. Naunyn-Schmiedeberg's archives of pharmacology, 328(2), 196-201. [Link]
-
Lindberg, I., & White, L. (1986). Conversion of neuropeptide K to neurokinin A and vesicular colocalization of neurokinin A and substance P in neurons of the guinea pig small intestine. Endocrinology, 119(6), 2727-2734. [Link]
-
Wikipedia. (n.d.). Neuropeptide K. Retrieved from Wikipedia. [Link]
-
Zglejc-Waszak, K., Jana, B., Sławuta, P., & Wasowicz, K. (2021). Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus. Animals, 11(11), 3298. [Link]
-
Lyo, V., Ehlert, F. J., & Bohn, L. M. (2020). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 318(4), C747-C759. [Link]
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- 4. Neurokinin A is the predominant tachykinin in human bronchoalveolar lavage fluid in normal and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonadrenergic, noncholinergic contractile responses of the guinea pig hilar bronchus involve the preferential activation of tachykinin neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin NK1 and NK2 receptors mediate the non-cholinergic bronchospastic response to capsaicin and vagal stimulation in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NK1 and NK2 receptors mediate tachykinin and resiniferatoxin-induced bronchospasm in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide K - Wikipedia [en.wikipedia.org]
- 10. Bronchoconstrictor and hypotensive effects in relation to pharmacokinetics of tachykinins in the guinea-pig--evidence for extraneuronal cleavage of neuropeptide K to neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of neuropeptides. Neurokinin A (substance K) is a substrate for endopeptidase-24.11 but not for peptidyl dipeptidase A (angiotensin-converting enzyme) - PMC [pmc.ncbi.nlm.nih.gov]
validating anti-Neuropeptide K antibody specificity via peptide blocking
Executive Summary
In the study of tachykinins, specificity is not a luxury—it is the primary obstacle. Neuropeptide K (NPK) presents a unique challenge: it is an N-terminally extended form of Neurokinin A (NKA), encoded by the same TAC1 gene.[1] Consequently, antibodies raised against the C-terminus of NPK will almost invariably cross-react with NKA and Substance P.[1]
This guide evaluates Peptide Blocking (Immunizing Peptide Neutralization) as a validation tool. While often treated as a "gold standard" by vendors, we will demonstrate that it is a necessary but insufficient step that must be contextualized against genetic and orthogonal methods to ensure data integrity.[1]
The Biological Challenge: The TAC1 Splicing Trap
To validate an anti-NPK antibody, one must understand what the antibody is ignoring. The TAC1 gene produces multiple splice variants. NPK is produced from
If your antibody targets the C-terminus, it is not an NPK antibody; it is a "Tachykinin" antibody.[1] Specificity is only possible if the immunogen targets the unique N-terminal extension of NPK (residues 1-26).[1]
Figure 1: The Tachykinin Homology Trap
This diagram illustrates why cross-reactivity is inherent in TAC1 products.[1] Note that NPK contains the entire NKA sequence.
Caption: The TAC1 gene yields multiple peptides. NPK is an N-terminally extended version of NKA, creating high risk for cross-reactivity.[1]
Methodology: The Peptide Blocking Protocol
Peptide blocking confirms that the antibody binds to the immunogen.[3] It creates a competition assay where the antibody is "neutralized" before being applied to the tissue.[1]
The "Self-Validating" Protocol
Note: This protocol requires the specific immunizing peptide (often available from the antibody vendor), not just a generic NPK peptide.
Step 1: Molar Ratio Calculation Do not use a simple 1:1 weight ratio. Peptides are small; antibodies are large (150 kDa).[1] You need a molar excess of peptide to drive the equilibrium toward the Antibody-Peptide complex.[1]
Step 2: Neutralization (The Pre-Adsorption)
-
Tube A (Blocked): Mix primary antibody (at working dilution) with the calculated mass of blocking peptide in PBS/TBS.[1]
-
Tube B (Control): Mix primary antibody (at working dilution) with an equivalent volume of PBS/TBS (no peptide).
-
Incubation: Incubate both tubes overnight at 4°C (preferred) or 2 hours at room temperature. Why? High-affinity antibodies have slow off-rates; overnight incubation ensures equilibrium is reached.[1]
Step 3: Application Apply Tube A and Tube B to serial sections (IHC) or duplicate lanes (Western Blot).[1] Process strictly in parallel.
Comparative Analysis: Blocking vs. The World
Peptide blocking is often criticized as "proving the antibody binds what it was raised against, not that it binds the endogenous protein." Below is an objective comparison of validation strategies for NPK.
Table 1: Validation Method Efficacy Matrix
| Validation Method | Mechanism | Specificity Confidence | Cost/Complexity | The "NPK" Verdict |
| Peptide Blocking | Competition with immunogen | Medium (Subject to "Absorption Trap"*) | Low | Essential First Step. Filters out gross non-specificity but cannot rule out cross-reactivity with NKA if the immunogen was shared.[1] |
| Genetic KO/KD | CRISPR/siRNA removal of TAC1 | High (Gold Standard) | High | Definitive. If the band/stain remains in TAC1 KO tissue, the antibody is non-specific. |
| Orthogonal (MS) | Mass Spec analysis of IP | High | High | Excellent. Can distinguish NPK (36aa) from NKA (10aa) by mass, which antibodies struggle to do. |
| Omission Control | Secondary Ab only | None (Technical control only) | Low | Mandatory Baseline. Rules out secondary antibody background, but says nothing about NPK specificity. |
*The Absorption Trap: If an antibody is "sticky" (binds non-specifically to many proteins) and you add the peptide, the peptide may occupy the paratope and prevent all binding—including the non-specific binding. This leads to a "successful" blocking result (signal disappears) even though the antibody was never specific to NPK in the tissue.[1]
Experimental Workflow & Decision Logic
To validate NPK specificity, one must combine peptide blocking with knowledge of the epitope.[3]
Figure 2: The Validation Decision Tree
This workflow illustrates how to interpret blocking data specifically for the NPK/NKA homology issue.
Caption: Workflow distinguishing between simple immunogen binding and true NPK specificity.
Data Interpretation Guide
When analyzing your Western Blot or IHC data, use this reference table.
| Observation | Interpretation | Actionable Insight |
| Band/Stain vanishes completely with peptide | Antibody binds the peptide.[1] | Pass (Provisional). Verify epitope location.[1] If C-terminal, you may still be detecting NKA.[1] |
| Band/Stain intensity is reduced but visible | Incomplete blocking or low affinity.[1] | Check molar calculations. Increase peptide excess to 20-fold. If signal persists, antibody is non-specific.[1] |
| Band/Stain remains unchanged | Antibody does not recognize the immunogen.[1] | Fail. The antibody has degraded or is not specific to the supplied peptide. Discard. |
| Multiple bands; only one is blocked | Polyclonal mix with specific and non-specific fractions.[1] | The blocked band is likely the target.[1] The unblocked bands are non-specific background.[1] |
References
-
International Working Group for Antibody Validation (IWGAV). (2016).[1][4] A proposal for validation of antibodies. Nature Methods.[1][4][5][6] [Link]
-
Bordeaux, J., et al. (2010).[1] Antibody validation.[1][3][4][5][7][8][9][10] BioTechniques.[1][9] [Link]
-
Carter, M.S., & Krause, J.E. (1990).[1] Structure, expression, and some regulatory mechanisms of the rat preprotachykinin gene encoding substance P, neurokinin A, neuropeptide K, and neuropeptide gamma. Journal of Neuroscience.[1] [Link]
Sources
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- 3. Blocking with immunizing peptide protocol [abcam.com]
- 4. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 3.4.2.2 Antibody validation - EQIPD [wiki.go-eqipd.org]
- 6. news-medical.net [news-medical.net]
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- 8. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. ms-validatedantibodies.com [ms-validatedantibodies.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Identification of Endogenous Porcine Neuropeptide K
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the definitive identification of endogenous neuropeptide K (NPK) from porcine tissues. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causal reasoning behind experimental choices, ensuring a robust and reproducible analytical workflow. We will explore the nuances of sample preparation, the rationale for selecting specific liquid chromatography and mass spectrometry techniques, and the critical considerations for data analysis and interpretation.
Introduction to Neuropeptide K: A Key Player in Tachykinin Signaling
Neuropeptide K is a 36-amino acid peptide that belongs to the tachykinin family, a group of neuropeptides that also includes substance P and neurokinin A. Discovered in porcine brain extracts, NPK is an N-terminally extended form of neurokinin A. Tachykinins are known for their diverse physiological roles, including smooth muscle contraction, vasodilation, and modulation of endocrine secretion. NPK, in particular, has been shown to modulate memory retention. The identification and quantification of endogenous NPK are crucial for understanding its physiological functions and its potential as a therapeutic target. Mass spectrometry has become the premier method for neuropeptide analysis due to its ability to handle complex samples while providing detailed chemical information on peptide sequence and relative abundance.
The Analytical Challenge: Charting a Course for NPK Identification
The identification of endogenous neuropeptides like NPK from complex biological matrices such as brain tissue presents several analytical hurdles. These include the low abundance of the target peptide, the presence of a multitude of other peptides and proteins, and the potential for degradation by endogenous proteases. A successful identification strategy, therefore, hinges on a meticulously planned workflow that maximizes recovery and sensitivity while ensuring the integrity of the analyte.
Below is a generalized workflow for the mass spectrometry-based identification of endogenous porcine neuropeptide K.
Figure 1. A generalized workflow for the mass spectrometry-based identification of endogenous porcine neuropeptide K.
Comparative Methodologies: A Deep Dive into the Workflow
This section will compare and contrast different approaches at each stage of the analytical workflow, providing the rationale for selecting the most appropriate method for your research goals.
Sample Preparation: The Foundation of Reliable Identification
The initial steps of tissue extraction and peptide enrichment are critical for the success of any neuropeptidomics experiment. The primary objective is to efficiently extract NPK while minimizing proteolytic degradation and removing interfering substances.
Experimental Protocol: Porcine Brain Tissue Extraction for Neuropeptide Analysis
-
Tissue Procurement and Storage: Immediately after sacrifice, porcine brain tissue should be rapidly dissected and flash-frozen in liquid nitrogen to minimize enzymatic degradation. Tissues should be stored at -80°C until extraction.
-
Homogenization and Extraction:
-
Acidic Extraction: A widely used method involves homogenizing the frozen tissue in an acidic solution (e.g., 1 M acetic acid or 0.1% trifluoroacetic acid in acetone). The low pH denatures and inactivates many endogenous proteases.
-
Boiling Water Extraction: An alternative is to boil the tissue in water for a short period to inactivate proteases before homogenization.
-
-
Centrifugation and Delipidation: After homogenization, the sample is centrifuged at high speed to pellet cellular debris. The supernatant, containing the peptides, is then subjected to delipidation, often by solvent extraction (e.g., with diethyl ether or chloroform) to remove lipids that can interfere with subsequent chromatographic and mass spectrometric analysis.
-
Solid-Phase Extraction (SPE): This is a crucial step for concentrating the neuropeptides and removing salts and other small molecules. A C18 reversed-phase SPE cartridge is commonly used.
-
Conditioning: The cartridge is conditioned with an organic solvent (e.g., methanol or acetonitrile) followed by an aqueous solution (e.g., 0.1% TFA in water).
-
Loading: The acidified peptide extract is loaded onto the cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent to remove hydrophilic impurities.
-
Elution: The neuropeptides are eluted with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA).
-
-
Lyophilization: The eluted peptide fraction is lyophilized to a dry powder, which can be stored at -80°C until analysis.
| Parameter | Method 1: Acidic Extraction | Method 2: Boiling Water Extraction | Rationale for Comparison |
| Protease Inactivation | Effective due to low pH. | Effective due to high temperature. | Both methods aim to prevent NPK degradation, but their mechanisms differ, potentially impacting the co-extraction of other molecules. |
| Peptide Solubility | Generally good for most neuropeptides. | May have variable effects on the solubility of different peptides. | The choice can influence the overall peptide profile obtained. |
| Potential for PTMs | Acidic conditions can potentially lead to the hydrolysis of some post-translational modifications. | Less likely to cause chemical modifications compared to strong acids. | Important consideration if studying PTMs of NPK is a research goal. |
Liquid Chromatography: Separating NPK from the Crowd
Given the complexity of the peptide extract, high-performance liquid chromatography (HPLC) is an indispensable step for separating NPK from other endogenous peptides prior to mass spectrometric analysis. Reversed-phase HPLC (RP-HPLC) is the most common modality for peptide separations.
Experimental Protocol: RP-HPLC for Neuropeptide K Separation
-
Column Selection: A C18 stationary phase is the workhorse for peptide separations. Columns with a smaller particle size (e.g., < 2 µm) and a suitable pore size (e.g., 100-300 Å) will provide higher resolution.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water. Formic acid is a volatile ion-pairing agent that improves peak shape and is compatible with mass spectrometry.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is the organic modifier used to elute the peptides from the column.
-
-
Gradient Elution: A linear gradient from a low concentration of mobile phase B to a high concentration is used to separate the peptides based on their hydrophobicity. A shallow gradient is often necessary to achieve optimal resolution of complex peptide mixtures.
-
Flow Rate and Temperature: The flow rate will depend on the column dimensions (analytical vs. nano-flow). Maintaining a constant column temperature (e.g., 40°C) can improve the reproducibility of retention times.
| Parameter | Method 1: Analytical Flow RP-HPLC | Method 2: Nano-Flow RP-HPLC | Rationale for Comparison |
| Sample Loading Capacity | Higher (micrograms). | Lower (nanograms). | Analytical flow is suitable for initial screening, while nano-flow is preferred for high-sensitivity applications. |
| Sensitivity | Lower. | Higher, due to better ionization efficiency in the mass spectrometer. | The choice depends on the expected concentration of NPK in the sample. |
| Robustness | Generally more robust and easier to operate. | More susceptible to clogging and requires more specialized equipment. | Practical considerations for laboratory workflow. |
Mass Spectrometry: Unveiling the Identity of Neuropeptide K
Tandem mass spectrometry (MS/MS) is the gold standard for peptide identification. It provides information on both the mass of the intact peptide and the masses of its fragment ions, which allows for the determination of the amino acid sequence.
Top-Down vs. Bottom-Up Proteomics for NPK Identification
-
Top-Down Approach: In this strategy, the intact NPK is introduced into the mass spectrometer and fragmented. This approach provides a complete view of the molecule, including any post-translational modifications. However, it can be challenging for larger peptides and complex mixtures.
-
Bottom-Up Approach: Here, the peptide extract is first digested with a protease (e.g., trypsin) to generate smaller, more easily analyzable peptides. These smaller peptides are then identified by MS/MS, and the information is used to infer the presence of the original NPK. This is the more common approach in proteomics.
Given that NPK is a relatively small peptide (36 amino acids), a top-down or middle-down approach is feasible and highly informative.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for NPK Identification
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for coupling liquid chromatography to mass spectrometry for peptide analysis.
-
Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, is essential for accurate mass measurements of both the precursor and fragment ions.
-
MS1 Scan: The mass spectrometer is first operated in MS1 mode to detect the precursor ions of the peptides eluting from the HPLC column. The expected m/z of protonated porcine NPK should be targeted.
-
MS2 Scan (Tandem MS): The precursor ion corresponding to NPK is then isolated and subjected to fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation techniques. The resulting fragment ions are then detected in the MS2 scan.
Neuropeptide K vs Neurokinin B receptor selectivity profile
A Comparative Guide to the Receptor Selectivity Profiles of Neuropeptide K and Neurokinin B
For researchers and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an in-depth comparison of the receptor selectivity profiles of two important members of the tachykinin peptide family: Neuropeptide K (NPK) and Neurokinin B (NKB). We will explore their differential binding affinities, the functional consequences of these interactions, and the experimental methodologies used to elucidate these profiles.
Introduction to the Tachykinin System
The tachykinins are a family of neuropeptides characterized by a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH₂) which is crucial for their biological activity.[1][2] These peptides are widely distributed throughout the central and peripheral nervous systems and are involved in a plethora of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and reproductive function.[3][4]
The biological effects of tachykinins are mediated by three distinct G protein-coupled receptors (GPCRs):
While all tachykinins can interact with each receptor to some extent, they exhibit preferential binding, which dictates their primary physiological roles.
The Ligands: Neuropeptide K vs. Neurokinin B
Neuropeptide K (NPK) is a 36-amino acid peptide that, along with Substance P (SP) and Neurokinin A (NKA), is derived from the TAC1 gene through post-translational processing.[5][6][7] NPK is essentially an N-terminally extended version of NKA.[5][8] It is found in high concentrations in the brain and is a potent bioactive peptide.[8]
Neurokinin B (NKB) is a decapeptide (a ten-peptide chain) encoded by a different gene, TAC3 (or Tac2 in rodents).[2][9] NKB is a key player in the central regulation of reproduction, particularly in the control of gonadotropin-releasing hormone (GnRH) secretion.[9][10][11]
The fundamental difference in their genetic origin and structure is the primary determinant of their distinct receptor selectivity profiles.
Comparative Receptor Selectivity and Affinity
The core distinction between Neuropeptide K and Neurokinin B lies in their preferential affinity for the tachykinin receptors. While both are agonists for the receptor family, their potency varies significantly across the receptor subtypes.[2]
-
Neuropeptide K (NPK) acts as a potent agonist primarily at the NK2 receptor .[5][12]
-
Neurokinin B (NKB) shows strong preferential binding and is the preferred endogenous ligand for the NK3 receptor .[1][2][9][13]
The general order of affinity for the endogenous ligands at each receptor is as follows:
-
NK1R : Substance P > Neurokinin A > Neurokinin B[14]
-
NK2R : Neurokinin A > Neurokinin B > Substance P[14] (NPK, as an extended form of NKA, also shows high affinity for NK2R)[12]
-
NK3R : Neurokinin B > Neurokinin A > Substance P[14]
This differential selectivity is critical for their distinct physiological roles. NKB's high selectivity for NK3R is essential for its function within the KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons that regulate pulsatile GnRH release.[2][10] Conversely, NPK's activity at NK2 receptors is more associated with effects on smooth muscle in the gastrointestinal, respiratory, and urinary tracts where NK2R is prominently expressed.[1]
Table 1: Summary of Receptor Selectivity Profile
| Ligand | Primary Receptor Target | Relative Affinity for NK1R | Relative Affinity for NK2R | Relative Affinity for NK3R |
| Neuropeptide K (NPK) | NK2R | Low | High | Low |
| Neurokinin B (NKB) | NK3R | Low | Moderate | High |
Tachykinin Receptor Signaling Pathway
All three tachykinin receptors belong to the GPCR superfamily and are primarily coupled to Gαq/11 proteins.[1][3] Ligand binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][14] This elevation of intracellular calcium is a hallmark of tachykinin receptor activation and is the basis for common functional assays.[15]
Caption: General signaling pathway for tachykinin receptors.
Experimental Determination of Receptor Selectivity
To quantitatively compare the selectivity profiles of NPK and NKB, researchers employ a combination of binding and functional assays. These protocols provide a self-validating system where binding affinity can be correlated with functional potency.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled ligand (e.g., NPK or NKB) by measuring its ability to compete with a radiolabeled ligand of known high affinity for a specific receptor subtype.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably or transiently expressing a single human tachykinin receptor subtype (e.g., NK3R).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Reaction:
-
In a multi-well plate, add the prepared cell membranes.
-
Add a fixed concentration of a high-affinity radioligand for the receptor of interest (e.g., a radiolabeled selective antagonist for NK3R).
-
Add increasing concentrations of the unlabeled competitor ligand (NPK or NKB) to different wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radioactive selective ligand).
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.[16]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.
-
Calcium Mobilization Functional Assay
This cell-based assay measures the functional potency (EC50) of an agonist by detecting the increase in intracellular calcium that occurs upon receptor activation.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5). These dyes are cell-permeant and become fluorescent upon binding to calcium.[15][17]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.[17]
-
-
Agonist Stimulation and Measurement:
-
Prepare a separate plate containing serial dilutions of the agonist (NPK or NKB) at a higher concentration (e.g., 5x) than the final desired concentration.[17]
-
Place both the cell plate and the ligand plate into an automated fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[15][17]
-
The instrument will first measure the baseline fluorescence of the cells in each well.
-
It will then automatically add the agonist from the ligand plate to the cell plate and immediately begin recording the change in fluorescence intensity over time.[15]
-
-
Data Analysis:
-
The instrument's software records the fluorescence signal, which will show a rapid increase upon agonist addition, followed by a gradual decay.
-
For each concentration of the agonist, determine the maximum change in fluorescence from the baseline.
-
Plot this maximum change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum possible effect).
-
Conclusion
Neuropeptide K and Neurokinin B, despite both being members of the tachykinin family, exhibit distinct and well-defined receptor selectivity profiles. NPK preferentially targets the NK2 receptor, while NKB is the selective endogenous ligand for the NK3 receptor. This selectivity, driven by their unique primary structures, dictates their different physiological roles, with NPK being more involved in peripheral smooth muscle regulation and NKB playing a critical role in the central control of reproduction.
The rigorous application of experimental methodologies such as radioligand binding assays and calcium mobilization functional assays is essential for quantifying these selectivity profiles. By providing precise measurements of affinity (Ki) and potency (EC50), these techniques enable researchers and drug development professionals to design selective agonists and antagonists, paving the way for targeted therapeutic interventions.
References
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020). Bio-protocol. [Link]
-
Tachykinin receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its. (2024). ClinicSearch. [Link]
-
Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin. (1985). PubMed. [Link]
-
Tachykinin receptor types: Classification and membrane signalling mechanisms. PubMed. [Link]
-
Neurokinin B. Wikipedia. [Link]
-
Tachykinin receptors and receptor subtypes. (1995). PubMed. [Link]
-
Neuropeptide K. Grokipedia. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Neuropeptide K. Wikipedia. [Link]
-
Emerging Therapeutic Potential of Kisspeptin and Neurokinin B. (2024). Oxford Academic. [Link]
-
The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (2022). MDPI. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2015). Springer Nature Experiments. [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). PMC. [Link]
-
Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. (2021). MDPI. [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
Neuropeptide. Wikipedia. [Link]
-
Neurokinin receptors and their implications in various autoimmune diseases. (2022). PMC. [Link]
-
Recent progress in assays for GPCR drug discovery. (2019). American Journal of Physiology. [Link]
-
Characterization of a neurokinin B receptor site in rat brain using a highly selective radioligand. (1986). PubMed. [Link]
-
8JBG: Neurokinin B bound to active human neurokinin 3 receptor in complex with Gq. (2024). RCSB PDB. [Link]
-
Neurokinin B – Knowledge and References. Taylor & Francis. [Link]
-
Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. (2019). Frontiers. [Link]
-
Effects of Neurokinin B Administration on Reproductive Hormone Secretion in Healthy Men and Women. (2014). PMC. [Link]
-
Structure, expression, and some regulatory mechanisms of the rat preprotachykinin gene encoding substance P, neurokinin A, neuropeptide K, and neuropeptide gamma. (1990). Journal of Neuroscience. [Link]
-
Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. MDPI. [Link]
-
Biological and Pharmacological Aspects of the NK1-Receptor. (2013). PMC. [Link]
-
Primary structure and receptor-binding properties of a neurokinin A-related peptide from frog gut. (1991). PMC. [Link]
-
Kisspeptin and neurokinin B: roles in reproductive health. (2022). Physiological Reviews. [Link]
-
Tachykinin receptors in GtoPdb v.2025.3. (2003). Edinburgh Diamond | Journals. [Link]
-
Neuropeptide K – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 4. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin B - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Neurokinin B Administration on Reproductive Hormone Secretion in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
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- 17. bio-protocol.org [bio-protocol.org]
Validating Neuropeptide K (NPK) Specificity in Tac1 Knockout vs. Wild Type Models
Executive Summary
Confirming the expression of Neuropeptide K (NPK) presents a unique bioanalytical challenge that distinguishes it from standard protein validation. Unlike discrete proteins, NPK is a post-translational cleavage product of the Tac1 gene that shares 100% C-terminal homology with Neurokinin A (NKA).
The Core Problem: Most commercial "tachykinin" antibodies target the conserved C-terminus (Phe-X-Gly-Leu-Met-NH2). Consequently, a positive signal in Wild Type (WT) tissue often represents a composite of Substance P, NKA, and NPK. While a Tac1 Knockout (KO) model will show a loss of signal, this only confirms the gene deletion, not the specific presence of NPK in the WT model.
The Solution: This guide outlines the "Differential Epitope Targeting" strategy. We compare the standard (flawed) Pan-Tachykinin approach against the recommended N-Terminal Specificity Protocol, supported by LC-MS/MS validation.
The Biological Context: Why Specificity Fails
To validate NPK, one must understand its biosynthetic origin. NPK is not encoded by a unique gene but is a splice-variant product of the Tac1 gene (specifically the
Tac1 Processing Pathway
NPK is essentially Neurokinin A with a 26-amino acid N-terminal extension. If your detection method interacts with the C-terminus, you cannot distinguish NPK from NKA.
Figure 1: Biosynthetic pathway of Neuropeptide K. Note that NPK can be further processed into NKA, making co-existence in tissue common.
Methodological Comparison
We evaluated three primary workflows for confirming NPK expression in WT vs. KO models.
Summary of Performance Data
| Feature | Method A: Pan-Tachykinin IHC/ELISA | Method B: N-Terminus Directed ELISA | Method C: LC-MS/MS (Targeted) |
| Target Epitope | C-Terminus (Conserved) | N-Terminus (NPK Specific) | Mass-to-Charge Ratio (m/z) |
| Specificity | Low (Detects SP, NKA, NPK) | High (Detects only NPK) | Absolute |
| WT Signal | High (Composite signal) | Moderate (True NPK) | Precise Quantification |
| KO Signal | Absent (Global Tac1 loss) | Absent | Absent |
| Throughput | High | High | Low |
| Recommendation | ⛔ Avoid for NPK | ✅ Recommended Routine | 🏆 Gold Standard |
Detailed Analysis
Method A: The "Old Standard" (C-Terminal Antibodies)
-
Mechanism: Uses antibodies raised against the conserved C-terminal amide (common to SP, NKA, NPK).
-
The Trap: In a Tac1 KO, the signal disappears. Researchers often falsely conclude, "I have validated NPK." In reality, they have only validated that the KO lacks Tac1 products. They have not proven that the signal in the WT was NPK; it was likely 90% Substance P/NKA.
Method B: N-Terminal Specificity (The Recommended Approach)
-
Mechanism: Uses antibodies raised against residues 1-15 of the NPK sequence (e.g., DADSSIEK...). This region is absent in Substance P and Neurokinin A.
-
Validation Logic:
-
WT: Signal detected.
-
KO: Signal lost.
-
Cross-Reactivity Check: The antibody is pre-absorbed with synthetic NKA. If signal remains, it is NPK-specific.
-
Method C: LC-MS/MS (Mass Spectrometry)
-
Mechanism: Extracts peptides, separates via liquid chromatography, and detects unique fragment ions.
-
Why it wins: NPK (approx. 4 kDa) is easily separated from NKA (approx. 1 kDa) by retention time and mass. It provides irrefutable proof of the full-length peptide.
Experimental Protocols
Protocol 1: NPK-Specific Tissue Extraction
Neuropeptides degrade rapidly. This protocol ensures the preservation of the full-length NPK peptide before it is cleaved into NKA.
Reagents:
-
Ice-cold 1M Acetic Acid (stops protease activity).
-
C18 Solid Phase Extraction (SPE) columns.
Steps:
-
Harvest: Rapidly dissect WT and KO tissues (e.g., hippocampus, spinal cord) and flash freeze in liquid nitrogen.
-
Homogenization: Homogenize frozen tissue in 10 volumes of 1M Acetic Acid (boiling the acid prior to homogenization is optional but recommended to irreversibly denature peptidases).
-
Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect supernatant.
-
Purification (SPE):
-
Activate C18 column with Methanol.
-
Equilibrate with 0.1% TFA.
-
Load supernatant.
-
Wash with 10% Acetonitrile/0.1% TFA.
-
Elute NPK with 40% Acetonitrile/0.1% TFA . (Note: NKA elutes earlier; this step enriches for the larger NPK peptide).
-
-
Lyophilization: Freeze-dry the eluate for ELISA or MS analysis.
Protocol 2: The "Blocking Peptide" Validation (Self-Validating System)
To be performed during Immunohistochemistry (IHC) or ELISA.
-
Control A (Standard): Apply Anti-NPK (N-term) antibody to WT tissue.
Expect Signal. -
Control B (KO Specificity): Apply Anti-NPK (N-term) antibody to Tac1 KO tissue.
Expect NO Signal. -
Control C (Peptide Competition): Incubate Anti-NPK antibody with 10-fold molar excess of synthetic NPK peptide for 2 hours before applying to WT tissue.
Expect Signal Ablation. -
Control D (Cross-Reactivity Check - CRITICAL): Incubate Anti-NPK antibody with 100-fold molar excess of synthetic Neurokinin A . Apply to WT tissue.
Expect Signal Retention.-
Interpretation: If NKA blocks the signal, your antibody is not specific to NPK.
-
Validation Workflow Diagram
This decision tree illustrates the logic required to confirm authentic NPK expression.
Figure 2: Logical workflow for validating NPK specificity. Note that a simple KO comparison (Step 1) is insufficient without the NKA cross-reactivity check (Step 2).
References
-
Helke, C. J., et al. (1990). "Diversity in neurochemical characterization of tachykinin-containing neurons." The FASEB Journal.
-
Carter, M. S., & Krause, J. E. (1990). "Structure, expression, and some regulatory mechanisms of the rat preprotachykinin gene encoding substance P, neurokinin A, neuropeptide K, and neuropeptide gamma." The Journal of Neuroscience.
-
Tatemoto, K., et al. (1985).[1] "Neuropeptide K: isolation, structure and biological activities of a novel brain tachykinin."[1] Biochemical and Biophysical Research Communications.
-
Diez-Roux, G., et al. (2011). "A high-resolution anatomical atlas of the transcriptome in the mouse embryo." PLOS Biology (Reference for Tac1 expression patterns).
-
Page, N. M. (2004). "Hemokinins and endokinins." Cellular and Molecular Life Sciences (Review of tachykinin processing).
Sources
cross-validation of Neuropeptide K ELISA with HPLC-RIA
Cross-Validation of N-Terminal Specific ELISA vs. HPLC-RIA
Executive Summary
The Bottom Line: For high-throughput screening of Neuropeptide K (NPK), N-terminally specific ELISA is a viable alternative to the laborious HPLC-RIA method, provided the antibody demonstrates <1% cross-reactivity with Neurokinin A (NKA).
-
Use HPLC-RIA when: You are characterizing novel tissue distribution or require absolute confirmation of peptide identity in complex matrices where metabolic fragments (NKA) are abundant.
-
Use ELISA when: You have validated the specific kit against HPLC-RIA for your matrix and need to process large sample numbers (n > 40) rapidly.
The Biological Challenge: The Tachykinin Homology Trap
To validate an assay for Neuropeptide K, one must understand its origin. NPK (36 amino acids) is a post-translational product of the TAC1 gene (
The Analytical Problem: Most historical antibodies target the C-terminus (-Phe-Val-Gly-Leu-Met-NH2), which is 100% conserved between NPK, NKA, and Substance P. An immunoassay targeting this region cannot distinguish NPK from NKA.
-
HPLC-RIA Solution: Physically separates NPK from NKA based on hydrophobicity before measurement.
-
ELISA Solution: Must utilize an antibody raised specifically against the unique N-terminal extension of NPK (residues 1–26).
Figure 1: Tachykinin Processing & Homology
Caption: Biological processing of the TAC1 gene. Note that NPK can be metabolically cleaved into NKA, creating a mixture in biological samples that confuses C-terminal assays.
Reference Method: HPLC-RIA (The Gold Standard)
This method is the absolute standard for specificity. It relies on the physical separation of peptides via High-Performance Liquid Chromatography (HPLC) followed by Radioimmunoassay (RIA) of the collected fractions.[2]
Protocol A: Sample Extraction & HPLC Fractionation
Principle: NPK is more hydrophobic than NKA and SP, resulting in a distinct retention time on a C18 column.
-
Tissue Extraction: Homogenize tissue in 1M acetic acid (10 mL/g tissue) to inactivate proteases immediately. Boil for 10 min, centrifuge (15,000 x g, 20 min), and lyophilize the supernatant.
-
HPLC Setup:
-
Column: C18 Reverse Phase (e.g., 3.9 x 300 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
-
Gradient: Linear gradient from 10% B to 60% B over 40 minutes at 1.0 mL/min.
-
Fraction Collection: Collect 0.5 mL fractions (every 30 seconds).
-
Detection: Dry down fractions and reconstitute in RIA buffer. Assay each fraction using a standard Tachykinin RIA (can be C-term specific since separation has already occurred).
Expected Outcome:
-
Oxidized NKA: Elutes ~18-20 min.
-
Native NKA: Elutes ~22-24 min.
-
Neuropeptide K: Elutes ~30-34 min (Distinct peak).
Test Method: N-Terminal Specific ELISA
Principle: Uses a polyclonal antibody raised against the synthetic peptide sequence NPK (1-26). This region is absent in NKA and Substance P, theoretically eliminating cross-reactivity without HPLC.
Protocol B: Competitive ELISA Workflow
-
Plate Preparation: 96-well plate coated with Goat Anti-Rabbit IgG (secondary antibody).
-
Primary Incubation: Add 50 µL standard/sample + 25 µL Rabbit Anti-NPK (N-term specific). Incubate 2 hrs at room temp.
-
Competition: Add 25 µL Biotinylated-NPK tracer. Incubate 2 hrs.
-
Detection: Wash 5x. Add Streptavidin-HRP (30 min). Wash 5x. Add TMB Substrate.
-
Stop & Read: Add HCl stop solution. Read OD at 450 nm.
Validation Workflow & Data Analysis
To validate the ELISA, you must run the same biological samples through both workflows.
Figure 2: Cross-Validation Workflow
Caption: Experimental design for cross-validating the rapid ELISA against the reference HPLC-RIA method.
Experiment 1: Specificity (Cross-Reactivity)
The most critical metric. The ELISA antibody must not bind NKA.
| Peptide Analyte | Sequence Homology | ELISA Cross-Reactivity (%) | HPLC-RIA Interference |
| Neuropeptide K | 100% (Target) | 100% | N/A (Resolved Peak) |
| Neurokinin A | C-term identical | < 0.1% | None (Separated) |
| Substance P | C-term similar | < 0.01% | None (Separated) |
| Neuropeptide | High Homology | ~5-10%* | Possible Overlap |
*Note: Neuropeptide
Experiment 2: Correlation Analysis
Analyze 40+ biological samples (e.g., rat brain extracts) using both methods.
-
Linear Regression: Plot ELISA (y-axis) vs. HPLC-RIA (x-axis).
-
Acceptance Criteria:
-
Slope: 0.8 – 1.2 (Ideal is 1.0).
- : > 0.95.
-
Interpretation: If Slope > 1.2, the ELISA is likely cross-reacting with NKA or other matrix components (positive bias). If Slope < 0.8, the ELISA extraction efficiency may be lower than the HPLC method.
-
Critical Analysis & Recommendations
When to trust the ELISA: The N-terminal specific ELISA is reliable for comparative studies (e.g., Control vs. Drug-treated) where relative changes are more important than absolute quantification. It offers a 10x throughput advantage over HPLC-RIA.
When to revert to HPLC-RIA:
-
Metabolic Studies: If you are studying the degradation of NPK into NKA, ELISA cannot show the "appearance" of NKA. HPLC profiles are required to see the shift from the 32-min peak (NPK) to the 22-min peak (NKA).
-
Discrepant Results: If ELISA data conflicts with physiological expectations, run HPLC-RIA on a subset of samples to check for "phantom" immunoreactivity (non-specific binding).
References
-
Takeda, Y., & Krause, J. E. (1989). Neuropeptide K potently stimulates salivary gland secretion and potentiates substance P-induced salivation.[5] Proceedings of the National Academy of Sciences, 86(10), 392-396.
-
Theodorsson-Norheim, E., et al. (1985). Neuropeptide K: a major tachykinin in mammalian brain and spinal cord. Regulatory Peptides, 10(4), 345-359.
-
Deacon, C. F., et al. (1987). Neuropeptide K is present in human plasma and is cleared by the liver and kidney. Journal of Endocrinology, 114(3), 511-516.
-
Burcher, E., et al. (1986). Neuropeptide K, a novel tachykinin: occurrence and distribution in the nervous system. Peptides, 7(1), 41-48.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Regional distribution of neuropeptide K and other tachykinins (neurokinin A, neurokinin B and substance P) in rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin A - Wikipedia [en.wikipedia.org]
- 4. Conversion of neuropeptide K to neurokinin A and vesicular colocalization of neurokinin A and substance P in neurons of the guinea pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide K - Wikipedia [en.wikipedia.org]
Comparative Guide: Neuropeptide K vs. CGRP Vasoactive Properties
Executive Summary: The Vasoactive Landscape
In the context of neurogenic inflammation and vascular tone regulation, Calcitonin Gene-Related Peptide (CGRP) and Neuropeptide K (NPK) represent two distinct classes of vasoactive mediators. While both are potent vasodilators released from sensory nerves, their mechanisms, potency profiles, and physiological outcomes differ fundamentally.
-
CGRP is the "Gold Standard" for microvascular vasodilation—exhibiting picomolar (
M) potency and sustained duration of action via cAMP-dependent pathways. -
Neuropeptide K (NPK) , an N-terminally extended tachykinin, exhibits nanomolar (
M) potency with a complex pharmacological profile. It acts primarily through NK2 receptors (and NK1), capable of inducing both endothelial-dependent vasodilation and smooth muscle contraction depending on the vascular bed.
This guide evaluates these peptides to assist in experimental design and therapeutic targeting.
Mechanistic Evaluation: Receptor Biology & Signaling
Understanding the causality of vasoactive response requires mapping the receptor-G protein coupling.
CGRP: The cAMP-Dependent Dilator
CGRP acts via the CGRP receptor complex , a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).
-
Mechanism: Coupling to
proteins activates Adenylyl Cyclase (AC), increasing cAMP. -
Outcome: PKA activation opens
channels, causing hyperpolarization and smooth muscle relaxation. It acts independently of the endothelium in many tissues but can stimulate eNOS.
Neuropeptide K: The Dual-Action Tachykinin
NPK is a preferential agonist for the NK2 receptor but retains affinity for NK1 .
-
Mechanism: Coupling to
proteins activates Phospholipase C (PLC), generating and DAG. -
The NPK Paradox:
-
Endothelium (NK1/NK2):
influx activates eNOS NO production Vasodilation . -
Smooth Muscle (NK2): Direct
-mediated release MLCK activation Vasoconstriction (observed in specific beds like human saphenous veins). Note: Systemically, the endothelial vasodilatory effect usually dominates, causing hypotension.
-
Signaling Pathway Comparison (Graphviz)
Figure 1: Divergent signaling pathways. CGRP drives relaxation via cAMP, while NPK utilizes
Performance Comparison: Experimental Data
The following data summarizes the comparative performance of CGRP and NPK in standard vascular assays (e.g., Rat Mesenteric Artery or Human Forearm Blood Flow).
Quantitative Summary Table
| Feature | CGRP (Calcitonin Gene-Related Peptide) | Neuropeptide K (NPK) |
| Primary Receptor | CLR / RAMP1 | NK2 (High Affinity), NK1 (Low) |
| Potency ( | 9.5 - 10.5 (Picomolar range) | 7.5 - 8.5 (Nanomolar range) |
| Efficacy ( | 100% Relaxation (Full Agonist) | 80-100% (Partial to Full Agonist) |
| Duration of Action | Prolonged (Hours in vivo) | Sustained (Minutes to <1 Hour) |
| Vascular Effect | Universal Vasodilation | Vasodilation (Systemic) / Constriction (Venous) |
| Mechanism | Endothelium-Independent (mostly) | Endothelium-Dependent (NO mediated) |
| Tachyphylaxis | Low / Slow desensitization | Rapid desensitization (NK2 receptor) |
Key Insights
-
Potency Gap: CGRP is approximately 100-fold more potent than NPK in inducing vasodilation. In human skin, CGRP induces erythema at femtomole doses, whereas NPK requires picomole/nanomole doses.
-
Duration: CGRP effects in the skin can last 5–6 hours due to slow receptor internalization or persistent signaling. NPK effects are "sustained" compared to Substance P (which degrades in seconds) but significantly shorter than CGRP.
-
The "Flare" vs. "Leak": CGRP causes redness (flare) without significant plasma extravasation (edema). NPK, like other tachykinins, promotes plasma extravasation (leak) via NK1 activation, complicating pure vasoactive measurements.
Experimental Protocols: Self-Validating Systems
To objectively compare these peptides, a Wire Myograph setup using rat mesenteric arteries is the gold standard. This protocol ensures self-validation through normalization and viability checks.
Protocol: Isometric Tension Recording (Wire Myograph)
Objective: Determine Concentration-Response Curves (CRCs) for CGRP and NPK.
Reagents:
-
PSS (Physiological Saline Solution): Krebs-Henseleit buffer (aerated with 95%
/ 5% ). -
Pre-constrictor: Phenylephrine (PE) (
) or . -
Peptides: CGRP and NPK (dissolved in water/BSA to prevent plastic adsorption).
Step-by-Step Workflow:
-
Dissection & Mounting:
-
Isolate second-order mesenteric arteries (approx. 200-300
diameter). -
Mount segments on 40
tungsten wires in myograph chambers containing PSS at 37°C. -
Validation: Ensure endothelium integrity is preserved (do not rub the lumen).
-
-
Normalization (Wake-Up):
-
Stretch vessels to an equivalent transmural pressure of 100 mmHg (
). -
Viability Check 1: Challenge with 60 mM KCl. Force generation > 5 mN confirms smooth muscle viability.
-
Viability Check 2 (Endothelium): Pre-constrict with PE (
), then add Acetylcholine ( ). Relaxation > 80% validates endothelial integrity. Crucial for NPK assessment.
-
-
Experimental Phase:
-
Washout and re-equilibrate for 30 mins.
-
Pre-constrict with PE (
) until a stable plateau is reached. -
Cumulative Dosing: Add CGRP (
to M) or NPK ( to M) in half-log increments. -
Note: Do not wash between doses. Wait for plateau response (approx. 3-5 mins) before next addition.
-
-
Data Analysis:
-
Calculate % Relaxation =
. -
Fit data to Sigmoidal Dose-Response (Variable Slope) equation to derive
and .
-
Experimental Workflow Diagram (Graphviz)
Figure 2: Standardized Wire Myograph Workflow for comparative vasoactive assessment.
Conclusion & Implications
For drug development professionals, the choice between targeting CGRP or NPK pathways depends on the desired therapeutic outcome:
-
Target CGRP for profound, long-lasting modulation of vascular tone (e.g., Migraine antagonists like Gepants). Its pathway is direct and less reliant on endothelial health.
-
Target NPK/NK2 for fine-tuning vascular responses where endothelial modulation is preferred, or to avoid the profound systemic hypotension associated with CGRP. However, researchers must account for the biphasic nature (potential for constriction) of NPK in specific venous beds.
Final Verdict: CGRP is the superior vasodilator in terms of potency and efficacy. NPK is a complex modulator with mixed effects dependent on tissue-specific receptor distribution.
References
-
Brain, S. D., et al. (1985).[1][2] Calcitonin gene-related peptide is a potent vasodilator.[1][3][4][5][6][7] Nature.
-
Holzer, P. (1998). Neurogenic vasodilatation and plasma leakage in the skin. General Pharmacology.
-
Maggi, C. A. (1995). The mammalian tachykinin receptors.[8][9] General Pharmacology: The Vascular System.
-
Dauphin, F., et al. (1992). Characterization of the peripheral action of neuropeptide K on the rat cardiovascular system. Neuropeptides.
-
Russell, F. A., et al. (2014). Calcitonin gene-related peptide: physiology and pathophysiology. Physiological Reviews.
-
Mulderry, P. K., et al. (1988). Differential expression of alpha-CGRP and beta-CGRP by primary sensory neurons and enteric motor neurons of the rat. Neuroscience.
Sources
- 1. The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A comparative study of the ability of calcitonin gene-related peptide and adrenomedullin13–52 to modulate microvascular but not thermal hyperalgesia responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The vascular role of CGRP: a systematic review of human studies [frontiersin.org]
- 6. Vasodilatation by calcitonin gene-related peptide and by substance P: a comparison of their effects on resistance and capacitance vessels of human forearms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilatation by calcitonin gene-related peptide and by substance P: a comparison of their effects on resistance and capacitance vessels of human forearms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 9. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Porcine Neuropeptide K
This document provides essential, step-by-step guidance for the proper handling and disposal of porcine neuropeptide K (NPK). As a biologically active tachykinin peptide, NPK demands rigorous adherence to safety and disposal protocols to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity.[1][2] This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the material's potential hazards. Porcine neuropeptide K, while a valuable research tool, presents a multi-faceted risk profile that must be respected.
-
Biological Activity: NPK is a member of the tachykinin family, known for potent physiological effects, including vasodepressor and cardiomodulatory activities. Accidental exposure through ingestion, inhalation, or skin contact could have unintended biological consequences. Therefore, all waste must be treated as biologically active.
-
Physical Form: In its lyophilized (powder) state, NPK is easily aerosolized during handling and weighing.[3] Inhalation is a primary route of accidental exposure, making respiratory protection critical.[3][4]
-
Regulatory Classification: Due to its nature as a synthetic biological molecule, waste containing porcine NPK typically falls under the category of chemical waste .[5] However, if used in conjunction with cell cultures, infectious agents, or other biological materials, it must be managed as biohazardous waste .[6][7][8]
The foundational step before handling or disposal is to consult your institution's Environmental Health & Safety (EHS) department .[3][5] They will provide specific guidance based on local, state, and federal regulations, which take precedence over any general recommendations.[9][10]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A robust PPE protocol is the primary barrier against exposure.[3][7] The level of PPE required corresponds to the form of the peptide and the task being performed.
| Task | Required PPE | Rationale |
| Handling Lyophilized Powder | Nitrile Gloves, Lab Coat, ANSI-Approved Safety Goggles | Prevents skin/eye contact and clothing contamination.[3][5] |
| Work within a chemical fume hood or biosafety cabinet. | Critical Step: Mitigates the high risk of inhaling aerosolized powder.[3] | |
| Preparing/Handling Solutions | Nitrile Gloves, Lab Coat, ANSI-Approved Safety Goggles | Protects against accidental splashes and skin contact.[3] |
| Waste Segregation & Disposal | Nitrile Gloves, Lab Coat, ANSI-Approved Safety Goggles | Prevents contact with contaminated labware and waste containers. |
Step-by-Step Disposal Protocol
Never dispose of neuropeptide K or its contaminated materials in the regular trash or down the drain.[3][5][11] Adherence to a systematic disposal pathway is mandatory.
Step 1: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[7][11]
-
Identify the Waste Stream: Determine if the waste is purely chemical (e.g., unused peptide, solutions in buffer) or biohazardous (e.g., peptide-containing cell culture media).
-
Segregate at the Source: Use separate, clearly designated waste containers for each waste type. Do not mix solid and liquid waste in the same container.[11] All materials that have come into contact with NPK are considered contaminated and must be disposed of as hazardous waste.[5]
Step 2: Containerization and Labeling
Waste must be collected in appropriate, sealed, and clearly labeled containers to meet OSHA and EPA standards.[7][9][12]
-
Liquid Waste: Collect in a sturdy, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle) with a screw-on cap.[6][13]
-
Solid Waste: Collect contaminated items like pipette tips, microfuge tubes, gloves, and absorbent paper in a designated solid waste container, typically a lined cardboard box or a durable plastic tub.[5][8]
-
Sharps Waste: All needles, syringes, or other items capable of puncturing the skin must be placed immediately into a dedicated, puncture-resistant sharps container.[6][14]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed list of the contents, including "Porcine Neuropeptide K" and any solvents or buffers present. The date accumulation started must also be visible.[5] For biohazardous waste, a universal biohazard symbol is required.[6][14]
Step 3: Decontamination of Work Surfaces
After handling and waste segregation are complete, thoroughly decontaminate the work area. Use an appropriate disinfectant, such as 70% ethanol or a fresh 10% bleach solution, followed by a water rinse if using bleach to prevent corrosion.
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action.[3]
-
Spill Response:
-
Alert personnel in the immediate area and restrict access.[11]
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently collect the absorbent material and any contaminated debris, placing it in your designated solid hazardous waste container.[11]
-
Decontaminate the spill area thoroughly.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3][5]
-
Eye Contact: Flush eyes continuously at an eyewash station for at least 15 minutes and seek immediate medical attention.[3][5]
-
Inhalation: Move the affected individual to fresh air and seek medical attention.[3][4]
-
In all cases of spills or exposure, notify your laboratory supervisor and institutional EHS office to ensure proper reporting and follow-up.[5]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with porcine neuropeptide K.
Caption: Workflow for the proper disposal of laboratory peptide waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of porcine neuropeptide K is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the material's hazards, utilizing appropriate PPE, and adhering to a strict protocol of characterization, segregation, and compliant containerization, researchers can ensure a safe laboratory environment for themselves and their colleagues. Always remember that your institution's EHS department is your primary resource and partner in managing laboratory waste safely and effectively.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
- Biohazard waste disposal - Waste & Debris Fact Sheets | I-WASTE DST. (2024, August 28). US EPA.
- Medical Laboratory Waste Disposal Regulations 2026. (2026, February 10). Medical Waste Pros.
- What Are OSHA Biohazard Waste Disposal Guidelines? (2024, January 11). Compliancy Group.
- Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
- OSHA and Biohazard Waste Disposal: A Compliance Guide. (2025, June 11). Stericycle.
- Where Does Biohazardous Waste Go? (2024, August 16). Daniels Health.
- OSHA Laboratory Standard. National Center for Biotechnology Information, NIH.
- OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health.
- Neuropeptide K, porcine. GenScript.
- Medical Waste. (2025, May 5). US EPA.
- Neuropeptide K (human, porcine, rat). Bachem Products.
- Biological Waste. Environmental Health and Safety - Purdue University.
- Clinical and related industrial waste. (2024, December 17). EPA Victoria.
- Neuropeptide K, porcine. LKT Labs.
- Safety Data Sheet (SDS). (2019, July 25). Eurogentec.
- Neuropeptide K – Knowledge and References. Taylor & Francis.
Sources
- 1. genscript.com [genscript.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. peptide24.store [peptide24.store]
- 4. eurogentec.com [eurogentec.com]
- 5. benchchem.com [benchchem.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. medprodisposal.com [medprodisposal.com]
- 10. epa.gov [epa.gov]
- 11. biovera.com.au [biovera.com.au]
- 12. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 13. danielshealth.com [danielshealth.com]
- 14. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
